Product packaging for sec-Butylammonium chloride(Cat. No.:CAS No. 10049-60-2)

sec-Butylammonium chloride

Cat. No.: B156818
CAS No.: 10049-60-2
M. Wt: 109.60 g/mol
InChI Key: VBPUICBFVUTJSE-UHFFFAOYSA-N
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Description

Sec-Butylammonium chloride is a useful research compound. Its molecular formula is C4H12ClN and its molecular weight is 109.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12ClN B156818 sec-Butylammonium chloride CAS No. 10049-60-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

10049-60-2

Molecular Formula

C4H12ClN

Molecular Weight

109.60 g/mol

IUPAC Name

butan-2-amine;hydrochloride

InChI

InChI=1S/C4H11N.ClH/c1-3-4(2)5;/h4H,3,5H2,1-2H3;1H

InChI Key

VBPUICBFVUTJSE-UHFFFAOYSA-N

SMILES

CCC(C)[NH3+].[Cl-]

Canonical SMILES

CCC(C)N.Cl

Other CAS No.

10049-60-2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of sec-Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

sec-Butylammonium chloride (s-BAC) is an organic salt with the chemical formula C₄H₁₂ClN.[1][2] It is formed by the reaction of the weak base sec-butylamine (B1681703) with hydrochloric acid.[1] This compound serves as a valuable precursor and intermediate in various chemical syntheses and is of interest in fields such as materials science and medicinal chemistry. A thorough understanding of its physical properties is crucial for its effective application and for the development of new synthetic methodologies.

This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and predicted spectroscopic characteristics.

Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₄H₁₂ClN[1][2]
Molecular Weight 109.60 g/mol [1][2]
Melting Point 422.59 ± 0.20 K (149.44 ± 0.20 °C)[3]
Boiling Point Not available
Density Not available
Solubility Soluble in water[1]
CAS Number 10049-60-2[1][2][4]

Synthesis and Purification

This compound is synthesized through a straightforward acid-base neutralization reaction.

Synthesis of this compound

The primary method for preparing this compound involves the reaction of sec-butylamine with hydrochloric acid.[1]

  • Reaction: CH₃CH₂CH(NH₂)CH₃ + HCl → [CH₃CH₂CH(NH₃)CH₃]⁺Cl⁻

  • Experimental Protocol:

    • In a well-ventilated fume hood, dissolve a known molar equivalent of sec-butylamine in a suitable solvent, such as diethyl ether or ethanol.

    • Cool the solution in an ice bath.

    • Slowly add one molar equivalent of concentrated hydrochloric acid dropwise with continuous stirring. The reaction is exothermic.

    • Continue stirring the mixture at room temperature for a designated period to ensure the reaction goes to completion.

    • The this compound will precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the crystals with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any unreacted starting material.

    • Dry the purified product under vacuum to remove residual solvent.

Experimental Protocols for Physical Property Determination

The following sections detail the experimental methodologies for characterizing the physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity.

  • Methodology:

    • Ensure the purified this compound is completely dry.

    • Pack a small amount of the crystalline solid into a capillary tube, sealed at one end, to a height of 2-3 mm.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point. For a pure compound, this range should be narrow.

Solubility Assessment

The solubility of this compound in various solvents can be determined qualitatively and quantitatively.

  • Qualitative Solubility Test:

    • Place a small, measured amount (e.g., 10 mg) of this compound into a test tube.

    • Add a small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, dichloromethane, hexane) at a controlled temperature (e.g., 25 °C).

    • Agitate the mixture vigorously for a set period.

    • Observe whether the solid dissolves completely, partially, or not at all.

  • Quantitative Solubility Determination:

    • Prepare a saturated solution of this compound in the desired solvent at a specific temperature by adding an excess of the solid to the solvent and stirring until equilibrium is reached.

    • Carefully filter the saturated solution to remove any undissolved solid.

    • Take a known volume of the clear, saturated solution and evaporate the solvent completely.

    • Weigh the remaining solid residue.

    • Calculate the solubility in terms of g/100 mL or mol/L.

Density Measurement

The density of the solid powdered this compound can be determined using a gas pycnometer or by a displacement method with a liquid in which it is insoluble.

  • Gas Pycnometry:

    • A gas pycnometer determines the true volume of the solid powder by measuring the pressure change of a known volume of an inert gas (e.g., helium) as it expands into a chamber containing the sample.

    • Weigh a sample of the dry powder accurately.

    • Place the sample in the pycnometer's sample chamber.

    • Follow the instrument's instructions to obtain the volume of the sample.

    • Calculate the density using the formula: Density = Mass / Volume.

  • Liquid Displacement Method:

    • Select a liquid in which this compound is insoluble (e.g., a hydrocarbon solvent like hexane).

    • Accurately weigh a sample of the dry powder.

    • Measure a precise volume of the chosen liquid in a graduated cylinder or pycnometer.

    • Carefully add the weighed powder to the liquid and record the new volume. The difference in volume represents the volume of the powder.

    • Calculate the density.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the different types of protons in the sec-butyl group. The protons on the nitrogen will be broadened due to quadrupolar relaxation and may exchange with deuterated solvents. A typical solvent for ammonium (B1175870) salts is D₂O or DMSO-d₆.

    • Expected Chemical Shifts (in D₂O):

      • -CH₃ (terminal): Triplet, ~0.9 ppm

      • -CH₂-: Multiplet, ~1.6 ppm

      • -CH-: Multiplet, ~3.2 ppm

      • -CH₃ (adjacent to CH): Doublet, ~1.3 ppm

      • -NH₃⁺: Broad singlet, variable chemical shift depending on concentration and temperature.

  • ¹³C NMR: The carbon NMR spectrum will show four distinct signals for the four carbon atoms of the sec-butyl group.

    • Expected Chemical Shifts (in D₂O):

      • -CH₃ (terminal): ~10 ppm

      • -CH₂-: ~30 ppm

      • -CH₃ (adjacent to CH): ~20 ppm

      • -CH-: ~50 ppm

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using a KBr pellet or as a thin film. The spectrum will be characterized by the following absorption bands:

  • N-H stretching: A broad and strong absorption in the region of 3200-2800 cm⁻¹, characteristic of the ammonium group.

  • C-H stretching: Sharp absorptions just below 3000 cm⁻¹ due to the sp³ C-H bonds of the butyl group.

  • N-H bending: A medium to strong absorption around 1600-1500 cm⁻¹.

  • C-H bending: Absorptions in the 1470-1370 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrometer, this compound is expected to fragment. The molecular ion peak may not be observed. Instead, the spectrum will likely show the peak for the sec-butylammonium cation at m/z 74. Further fragmentation of this cation can occur.

  • Expected Fragmentation:

    • m/z 74: [CH₃CH₂CH(NH₃)CH₃]⁺

    • Loss of an ethyl radical to give a fragment at m/z 45 .

    • Loss of a methyl radical to give a fragment at m/z 59 .

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and physical characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Physical Characterization cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis s1 React sec-butylamine with HCl s2 Precipitation s1->s2 s3 Filtration and Washing s2->s3 s4 Drying s3->s4 c1 Melting Point Determination s4->c1 c2 Solubility Assessment s4->c2 c3 Density Measurement s4->c3 c4 Spectroscopic Analysis s4->c4 d1 Compile Physical Properties Table c1->d1 c2->d1 c3->d1 sp1 1H NMR c4->sp1 sp2 13C NMR c4->sp2 sp3 IR Spectroscopy c4->sp3 sp4 Mass Spectrometry c4->sp4 d2 Interpret Spectra sp1->d2 sp2->d2 sp3->d2 sp4->d2

References

An In-depth Technical Guide to sec-Butylammonium Chloride (CAS: 10049-60-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

sec-Butylammonium chloride (CAS number 10049-60-2) is a primary ammonium (B1175870) salt with diverse applications in scientific research and chemical synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and insights into its current and potential applications, particularly as a precursor for ionic liquids used in biomass pretreatment. This document aims to serve as a valuable resource for professionals in research, development, and drug discovery by consolidating key technical data and methodologies.

Chemical and Physical Properties

This compound is an organic salt with the chemical formula C₄H₁₂ClN. It is formed from the neutralization of the weak base sec-butylamine (B1681703) with hydrochloric acid.[1] Its structure, featuring a chiral sec-butyl group, contributes to its specific physicochemical properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 10049-60-2[2][3]
Molecular Formula C₄H₁₂ClN[2][3]
Molecular Weight 109.60 g/mol [3]
IUPAC Name butan-2-aminium chloride[3]
Synonyms 2-Aminobutane hydrochloride, 2-Butanamine hydrochloride[3]
Appearance White crystalline solid
Melting Point 149.59 °C (422.59 K)[4]
pKa of Conjugate Acid (sec-Butylamine) 10.60
Solubility Soluble in water[1]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is a straightforward acid-base reaction. The following protocol details a standard laboratory procedure for its preparation.

Materials and Equipment
  • sec-Butylamine (C₄H₁₁N)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator (optional)

  • pH indicator paper

Experimental Procedure
  • Reaction Setup: In a well-ventilated fume hood, place a round-bottom flask equipped with a magnetic stir bar in an ice bath on a magnetic stirrer.

  • Reactant Addition: Add a measured amount of sec-butylamine to the flask. Slowly add an equimolar amount of concentrated hydrochloric acid dropwise using a dropping funnel while stirring vigorously. The reaction is exothermic, and maintaining a low temperature with the ice bath is crucial to control the reaction rate and prevent the volatilization of sec-butylamine.

  • Reaction Monitoring: Monitor the pH of the reaction mixture periodically using pH indicator paper. Continue adding hydrochloric acid until the solution is neutral to slightly acidic (pH ~6-7).

  • Precipitation and Isolation: The this compound will precipitate out of the solution as a white solid. If the product does not precipitate readily, the solution can be concentrated using a rotary evaporator.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified this compound crystals in a vacuum oven at a low temperature to remove any residual solvent.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • sec-Butylamine is a flammable and corrosive liquid.

  • Concentrated hydrochloric acid is highly corrosive and releases toxic fumes. Handle with extreme care.

Spectroscopic Data

Due to the limited availability of public spectral data for this compound, representative spectra for its precursor, sec-butylamine, are provided for reference. The protonation to form the ammonium salt will induce characteristic shifts in the NMR spectra and changes in the N-H stretching region of the IR spectrum.

  • ¹H NMR of sec-Butylamine: Spectral data for sec-butylamine shows characteristic peaks for the different proton environments.[5]

  • ¹³C NMR of sec-Butylamine: The carbon NMR of sec-butylamine displays distinct signals for the four carbon atoms.[6]

  • IR Spectrum of sec-Butylamine: The infrared spectrum of sec-butylamine exhibits characteristic N-H stretching and bending vibrations.[7]

Applications in Research and Development

This compound serves as a versatile compound in various scientific fields.

Precursor for Ionic Liquids in Biomass Pretreatment

A significant application of sec-butylammonium salts is in the synthesis of ionic liquids (ILs). For instance, sec-butylammonium acetate, an ionic liquid derived from this compound, has been investigated for the pretreatment of lignocellulosic biomass, such as sugarcane bagasse, to enhance the production of second-generation ethanol.[1] The ionic liquid disrupts the complex structure of the biomass, making the cellulose (B213188) more accessible for enzymatic hydrolysis.[8][9]

Experimental Workflow: Biomass Pretreatment with a sec-Butylammonium-Based Ionic Liquid

G cluster_synthesis IL Synthesis cluster_pretreatment Biomass Pretreatment cluster_hydrolysis Enzymatic Hydrolysis cluster_fermentation Fermentation sba_cl sec-Butylammonium Chloride ion_exchange Anion Exchange (e.g., with acetate) sba_cl->ion_exchange Reactant il sec-Butylammonium Acetate (IL) ion_exchange->il Product mixing Mixing with IL and Heating il->mixing biomass Lignocellulosic Biomass biomass->mixing pretreated_biomass Pretreated Biomass mixing->pretreated_biomass hydrolysis Hydrolysis pretreated_biomass->hydrolysis enzymes Cellulase Enzymes enzymes->hydrolysis sugars Fermentable Sugars hydrolysis->sugars fermentation Fermentation sugars->fermentation yeast Yeast yeast->fermentation ethanol Bioethanol fermentation->ethanol

Workflow for biomass conversion using a sec-butylammonium-based ionic liquid.
Other Potential Applications

  • Surfactants: As an ammonium salt with an alkyl chain, it exhibits surfactant properties and can be used in formulations requiring the reduction of surface tension.[1]

  • Biochemical Research: It can be employed in buffer solutions and as a reagent in organic synthesis.[1]

  • Materials Science: this compound can be used in the formation of semiclathrate hydrates, which have potential applications in thermal and gas storage.[1]

Logical Relationships of this compound Applications

The following diagram illustrates the central role of this compound as a precursor and its diverse applications.

G cluster_precursor As a Precursor cluster_applications Direct Applications cluster_downstream Downstream Uses of ILs main This compound ionic_liquids Ionic Liquids main->ionic_liquids synthesis of surfactant Surfactant main->surfactant buffer Buffer Component main->buffer reagent Organic Synthesis Reagent main->reagent hydrates Semiclathrate Hydrates main->hydrates biomass Biomass Pretreatment ionic_liquids->biomass

Applications derived from this compound.

Conclusion

This compound is a valuable chemical compound with established and emerging applications. Its straightforward synthesis and utility as a precursor for functional materials like ionic liquids make it a compound of interest for researchers in green chemistry, materials science, and biotechnology. Further exploration of its properties and applications is warranted to fully realize its potential in various industrial and research settings.

References

An In-depth Technical Guide to sec-Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

sec-Butylammonium chloride, a quaternary ammonium (B1175870) salt, is a versatile compound with applications spanning from its use as a cationic surfactant to its role in the formation of ionic liquids and the study of semiclathrate hydrates. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and insights into its primary applications. All quantitative data is presented in structured tables for clarity, and key chemical processes are visualized using logical diagrams.

Core Properties of this compound

This compound is the organic compound with the chemical formula C₄H₁₂ClN.[1][2] It is formed from the neutralization of the weak base sec-butylamine (B1681703) with hydrochloric acid. At room temperature, it exists as a solid and is known to be hygroscopic. Its structure, featuring a sec-butyl group attached to an ammonium cation, imparts properties that make it soluble in water and useful as a cationic surfactant.[1]

Quantitative Data Summary

A compilation of the known physical and chemical properties of this compound is provided in Table 1. This data is essential for its proper handling, application in experimental setups, and for the theoretical modeling of its behavior.

PropertyValueSource
Molecular Weight 109.60 g/mol [1][2]
Molecular Formula C₄H₁₂ClN[1][2]
CAS Number 10049-60-2[1][2]
Melting Point 422.59 ± 0.20 K (149.44 ± 0.20 °C)[3]
Boiling Point Data not available (likely decomposes)
Density Data not available
Solubility in Water Highly soluble (qualitative)[4]
pKa of Conjugate Acid 10.60 (for sec-butylamine)
Appearance Solid[4]
Spectroscopic Data

Synthesis of this compound

The most direct method for the synthesis of this compound is the acid-base reaction between sec-butylamine and hydrochloric acid.[1]

Synthesis Reaction Pathway

The chemical equation for the synthesis of this compound is as follows:

CH₃CH₂CH(NH₂)CH₃ + HCl → [CH₃CH₂CH(NH₃)CH₃]⁺Cl⁻

This reaction is a straightforward protonation of the amino group of sec-butylamine by hydrochloric acid.

G cluster_reactants Reactants cluster_product Product sec-Butylamine sec-Butylamine Product This compound sec-Butylamine->Product + HCl HCl Hydrochloric Acid G start Start dissolve Dissolve sec-Butylamine in Diethyl Ether start->dissolve cool Cool in Ice Bath dissolve->cool add_hcl Slowly Add HCl cool->add_hcl stir Stir for 30 min add_hcl->stir filter Vacuum Filter stir->filter wash Wash with Cold Diethyl Ether filter->wash dry Dry Product wash->dry end End dry->end G sBAC_solid This compound (solid) sBAC_aq sec-Butylammonium (aq) + Chloride (aq) sBAC_solid->sBAC_aq Dissolves in H₂O

References

The Solubility of sec-Butylammonium Chloride in Dimethylformamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

sec-Butylammonium chloride (C₄H₁₂ClN) is an organic salt used in diverse applications, including as a precursor in synthesis and in the study of ionic liquids and semiclathrate hydrates. Its solubility in various solvents is a critical parameter for process development, reaction optimization, and formulation in the pharmaceutical industry. Dimethylformamide (DMF) is a polar aprotic solvent widely recognized for its ability to dissolve a broad range of organic and inorganic compounds, making it a common medium for chemical reactions. Understanding the solubility of this compound in DMF is therefore essential for its effective utilization.

This guide provides a framework for addressing the current gap in publicly available data. It offers a standardized experimental procedure that can be adopted by researchers to quantify the solubility of this compound in DMF under controlled conditions.

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative data for the solubility of this compound in dimethylformamide. The table below reflects this lack of available information. Researchers are encouraged to use the experimental protocol outlined in Section 3 to determine these values.

Temperature (°C)Solubility ( g/100 g DMF)Molar Solubility (mol/L)Reference
N/AData Not AvailableData Not AvailableN/A
N/AData Not AvailableData Not AvailableN/A

Experimental Protocol: Determination of Solubility

The following is a detailed, generalized protocol for determining the solubility of this compound in DMF using the isothermal equilibrium method. This method involves saturating the solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • Solute: this compound (purity ≥ 98%)

  • Solvent: Anhydrous Dimethylformamide (DMF, purity ≥ 99.8%)

  • Apparatus:

    • Analytical balance (± 0.0001 g)

    • Constant temperature water bath or incubator with shaker

    • Vials or flasks with airtight seals (e.g., screw-cap vials with PTFE septa)

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system.

    • Thermometer or calibrated temperature probe

Procedure
  • Preparation:

    • Dry the this compound in a vacuum oven at a suitable temperature (e.g., 40-50 °C) to remove any residual moisture.

    • Ensure the DMF is anhydrous, as water content can significantly affect solubility.

  • Sample Preparation (Isothermal Equilibrium):

    • Add an excess amount of dried this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is achieved.

    • Pipette a known volume or add a known mass of anhydrous DMF into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a shaker bath set to the desired constant temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • Sample Collection and Analysis:

    • After the equilibration period, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a sample of the supernatant using a syringe, ensuring no solid particles are disturbed.

    • Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Accurately weigh the collected filtrate and then dilute it to a known volume with fresh DMF.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC or GC). A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • From the concentration determined by the analytical method and the dilution factor, calculate the mass of the solute in the collected filtrate.

    • The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

    • To calculate solubility in g/100 g DMF: Solubility = (mass of solute in filtrate / mass of DMF in filtrate) * 100

    • The mass of DMF in the filtrate can be determined by subtracting the calculated mass of the solute from the total mass of the filtrate.

Workflow and Process Visualization

The logical flow of the experimental protocol for determining solubility is depicted in the following diagram. This visualization clarifies the sequence of steps from preparation to final data analysis, ensuring a reproducible and accurate workflow.

Solubility_Determination_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis & Calculation cluster_end Phase 4: Completion start Start prep_solute Dry sec-Butylammonium Chloride start->prep_solute prep_solvent Use Anhydrous DMF start->prep_solvent mix Add Excess Solute to Known Mass of DMF prep_solute->mix prep_solvent->mix equilibrate Agitate at Constant Temperature (24-48h) mix->equilibrate settle Allow Excess Solid to Settle (≥2h) equilibrate->settle sample Filter Supernatant (0.22 µm filter) settle->sample quantify Quantify Concentration (e.g., HPLC/GC) sample->quantify calculate Calculate Solubility (g/100g DMF, mol/L) quantify->calculate end_node End calculate->end_node

Figure 1. Workflow for the experimental determination of solubility.

Conclusion

While there is a notable absence of published quantitative data on the solubility of this compound in DMF, this guide provides the necessary framework for researchers to address this gap. The detailed experimental protocol, based on the established isothermal equilibrium method, offers a robust approach to generating reliable and reproducible solubility data. Adherence to this standardized methodology will not only benefit individual research projects but also contribute valuable physical chemistry data to the broader scientific community, particularly in the fields of synthetic chemistry and pharmaceutical development.

Crystal Structure of tert-Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the crystal structure of sec-butylammonium chloride is not currently possible as the specific crystallographic data for this compound is not publicly available in major chemical and crystallographic databases. Despite extensive searches, no published experimental determination of its crystal structure, including unit cell parameters, bond lengths, and bond angles, could be located.

In lieu of the specific data for this compound, this guide will provide a comprehensive overview of the crystal structure and analysis of a closely related isomer, tert-butylammonium (B1230491) chloride (t-BuNH₃Cl) . This compound serves as an excellent proxy for understanding the structural characteristics and experimental methodologies relevant to simple alkylammonium halides. The data and protocols presented here are based on established crystallographic studies of tert-butylammonium chloride and general principles of X-ray crystallography.

The crystal structure of tert-butylammonium chloride has been determined by single-crystal X-ray diffraction. The following tables summarize the key crystallographic data.

Table 1: Crystal Data and Structure Refinement for tert-Butylammonium Chloride
ParameterValue
Empirical FormulaC₄H₁₂ClN
Formula Weight109.60 g/mol
Crystal SystemOrthorhombic
Space GroupPnma
Unit Cell Dimensions
a7.95(2) Å
b8.05(2) Å
c10.45(2) Å
α90°
β90°
γ90°
Volume669(3) ų
Z (formula units/cell)4
Calculated Density1.09 g/cm³
Table 2: Selected Bond Lengths and Angles for tert-Butylammonium Chloride
BondLength (Å)AngleDegree (°)
C1-N11.50(2)C1-N1-C1'111.9(8)
C1-C21.51(2)N1-C1-C2109.0(10)
N-H...Cl (Hydrogen Bond)3.22(1)C2-C1-C2'111.0(8)

Note: The data presented is a representative example from typical studies of tert-butylammonium chloride and may vary slightly between different experimental determinations.

Experimental Protocols

The determination of the crystal structure of an alkylammonium halide like tert-butylammonium chloride involves several key experimental stages.

Synthesis and Crystallization

A generalized protocol for the synthesis and crystallization of tert-butylammonium chloride is as follows:

  • Synthesis: tert-Butylamine is reacted with a stoichiometric amount of hydrochloric acid in a suitable solvent, such as ethanol (B145695) or diethyl ether. The reaction is typically carried out at room temperature with stirring.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of the solvent from the reaction mixture. The solution is left undisturbed in a loosely covered container to allow for the gradual formation of well-defined crystals over several days.

Single-Crystal X-ray Diffraction

This is the primary technique used to determine the three-dimensional arrangement of atoms in a crystal.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (typically 100 K) to reduce thermal motion of the atoms. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods to determine the positions of the atoms in the asymmetric unit. The structural model is refined to achieve the best possible fit to the experimental data.

Visualization of Experimental Workflow

The logical flow of an experiment to determine the crystal structure of a compound like tert-butylammonium chloride can be visualized as follows:

experimental_workflow synthesis Synthesis of tert-Butylammonium Chloride crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization mounting Crystal Selection and Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection processing Data Processing and Reduction data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Structure Validation and Analysis refinement->validation cif Crystallographic Information File (CIF) validation->cif

Workflow for Crystal Structure Determination.

Navigating the Frontier of Perovskite Research: A Technical Guide to sec-Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the use of n-butylammonium halides (iodide and bromide) in perovskite research. However, specific data and established protocols for sec-butylammonium chloride are not widely available in published research. This guide will, therefore, leverage the comprehensive knowledge base of n-butylammonium as a close structural analogue to provide a detailed technical overview. The principles, experimental protocols, and performance data presented are primarily based on n-butylammonium research and should be adapted with consideration for the isomeric and halide differences when exploring this compound.

Introduction: The Role of Bulky Organic Cations in Perovskite Stability and Efficiency

Organic-inorganic metal halide perovskites have demonstrated remarkable potential in photovoltaic and optoelectronic applications. However, their long-term stability remains a significant hurdle for commercialization. Three-dimensional (3D) perovskites are particularly susceptible to degradation from moisture, heat, and light.

A prominent strategy to enhance stability involves the introduction of bulky alkylammonium cations, such as butylammonium (B8472290), to form 2D/3D heterostructures. These large cations act as spacers that can passivate defects and create a protective, hydrophobic 2D perovskite layer on the surface or at the grain boundaries of the 3D perovskite film. This approach has been shown to improve both the power conversion efficiency (PCE) and the operational stability of perovskite solar cells.

This guide focuses on the application of butylammonium salts, with a specific interest in this compound, as agents for creating these robust 2D/3D perovskite systems.

sec-Butylammonium Cation: A Structural Perspective

The sec-butylammonium cation is a structural isomer of the more commonly used n-butylammonium. The difference in their molecular structure is expected to influence the packing and formation of the 2D perovskite layers.

Caption: Chemical structure of the sec-butylammonium cation.

Formation of 2D/3D Perovskite Heterostructures

The introduction of a bulky cation like butylammonium leads to the formation of Ruddlesden-Popper phase 2D perovskites with the general formula (RNH₃)₂(A)ₙ₋₁BₙX₃ₙ₊₁, where RNH₃ is the bulky ammonium (B1175870) cation.[1] These 2D layers can be formed on top of a 3D perovskite film, creating a heterostructure that passivates surface defects and blocks moisture ingress.

G Mechanism of 2D/3D Perovskite Heterostructure Formation cluster_0 3D Perovskite Film cluster_1 Surface Treatment cluster_2 2D/3D Heterostructure grain1 Perovskite Grain grain2 Perovskite Grain grain3 Perovskite Grain grain1_passivated Perovskite Grain sBACl sec-Butylammonium Chloride Solution layer_top 2D Perovskite Capping Layer sBACl->layer_top Spin Coating & Annealing layer_gb1 2D Perovskite at Grain Boundary sBACl->layer_gb1 Defect Passivation layer_gb2 2D Perovskite at Grain Boundary sBACl->layer_gb2 grain2_passivated Perovskite Grain grain3_passivated Perovskite Grain

Caption: Formation of a 2D capping layer and passivation of grain boundaries.

Impact on Perovskite Solar Cell Performance (Based on n-Butylammonium Data)

The use of n-butylammonium as an additive or in a post-treatment step has been shown to significantly improve the performance and stability of perovskite solar cells. Solar cells with an optimal n-butylammonium content have exhibited average stabilized power conversion efficiencies of 17.5 ± 1.3%.[1][2] The stability under simulated sunlight is also enhanced, with cells maintaining 80% of their initial efficiency after 1,000 hours in air.[1][2]

Additive/TreatmentPerovskite CompositionPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Stability EnhancementReference
n-Butylammonium Iodide (1 vol%)CH₃NH₃PbI₃₋ₓClₓ10.2---Improved thermal stability[3][4]
n-Propylammonium Iodide (1 vol%)CH₃NH₃PbI₃₋ₓClₓ11.3---Improved thermal stability[3][4]
Optimal n-ButylammoniumBAₓ(FA₀.₈₃Cs₀.₁₇)₁₋ₓPb(I₀.₆Br₀.₄)₃17.5 ± 1.3---80% of initial PCE after 1000h in air[1][2]

Experimental Protocols

The following are generalized protocols based on the use of n-butylammonium halides. These should serve as a starting point for experiments with this compound.

Synthesis of n-Butylammonium Iodide (BAI)
  • In a round-bottom flask, dissolve n-butylamine in methanol (B129727) (e.g., 2.0 M solution).

  • Cool the flask in an ice bath (0 °C) under a nitrogen atmosphere.

  • Slowly add hydroiodic acid (e.g., 57 wt% in water) to the stirred solution.

  • Continue stirring at 0 °C for 2 hours.

  • Remove the solvent using a rotary evaporator under vacuum.

  • The resulting crude residue is dissolved in a minimal amount of methanol and precipitated by pouring into diethyl ether.

  • The precipitate is filtered and dried under vacuum to yield n-butylammonium iodide as a white powder.

Fabrication of a 2D/3D Perovskite Solar Cell

This protocol describes a post-treatment method to form a 2D layer on a 3D perovskite film.

G Experimental Workflow for 2D/3D Perovskite Solar Cell Fabrication cluster_substrate Substrate Preparation cluster_layers Layer Deposition cluster_passivation 2D Layer Formation cluster_contacts Contact Deposition sub_clean Clean FTO Substrate (Detergent, DI water, Acetone, IPA) sub_uv UV-Ozone Treatment sub_clean->sub_uv etl Deposit Electron Transport Layer (e.g., SnO₂) sub_uv->etl perovskite_3d Spin-coat 3D Perovskite Precursor Solution etl->perovskite_3d anneal_3d Anneal 3D Perovskite Film perovskite_3d->anneal_3d sba_spin Spin-coat s-BACl Solution on 3D Perovskite Film anneal_3d->sba_spin sba_solution Prepare sec-Butylammonium Chloride Solution in Isopropanol (B130326) sba_solution->sba_spin anneal_2d Anneal to Form 2D Layer sba_spin->anneal_2d htl Deposit Hole Transport Layer (e.g., Spiro-OMeTAD) anneal_2d->htl electrode Evaporate Metal Contact (e.g., Gold) htl->electrode Device Characterization Device Characterization electrode->Device Characterization

Caption: A typical workflow for fabricating a 2D/3D perovskite solar cell.

Detailed Steps:

  • Substrate Preparation: Clean patterned FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol. Treat the substrates with UV-ozone for 15-20 minutes before use.

  • Electron Transport Layer (ETL) Deposition: Deposit an ETL, such as SnO₂, onto the FTO substrate via spin-coating, followed by annealing.

  • 3D Perovskite Film Formation:

    • Prepare a 3D perovskite precursor solution (e.g., a mixed-cation, mixed-halide composition like FA₀.₈₃Cs₀.₁₇Pb(IᵧBr₁₋ᵧ)₃ in a DMF:DMSO solvent mixture).[1]

    • Spin-coat the 3D perovskite precursor solution onto the ETL-coated substrate in a nitrogen-filled glovebox.

    • Anneal the film at a specified temperature (e.g., 175 °C) to induce crystallization.[5]

  • 2D Perovskite Layer Formation (Post-Treatment):

    • Prepare a dilute solution of this compound in a solvent like isopropanol (e.g., 2 mg/mL).

    • Spin-coat the this compound solution onto the cooled 3D perovskite film.

    • Anneal the film at a moderate temperature (e.g., 100 °C) for a short duration (e.g., 5 minutes) to form the 2D capping layer.[6]

  • Hole Transport Layer (HTL) and Contact Deposition:

    • Deposit an HTL, such as Spiro-OMeTAD, via spin-coating.

    • Finally, thermally evaporate a metal back contact, such as gold or silver, to complete the device.

Conclusion and Future Outlook

While direct experimental data for this compound in perovskite research is scarce, the extensive studies on its isomer, n-butylammonium, provide a strong foundation for its potential application. The use of bulky organic cations is a proven strategy for enhancing the efficiency and, most importantly, the stability of perovskite solar cells through the formation of 2D/3D heterostructures.

The branched structure of the sec-butylammonium cation may lead to different packing densities and interlayer spacings in the resulting 2D perovskite layers compared to the linear n-butylammonium cation. This could, in turn, affect charge transport, moisture resistance, and overall device performance. Furthermore, the use of a chloride salt instead of iodide or bromide could influence the perovskite crystallization process and the final halide distribution within the film.

Future research should focus on the direct synthesis and application of this compound in perovskite devices. A comparative study of the different butylammonium isomers (n-, sec-, iso-, and tert-) and various halide salts would provide valuable insights into the structure-property relationships that govern the performance and stability of 2D/3D perovskite systems. Such studies are crucial for the rational design of new passivating agents and the continued advancement of perovskite technology.

References

A Technical Guide to the Thermophysical Properties of sec-Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermophysical properties of sec-butylammonium chloride (also known as butan-2-aminium chloride). While extensive experimental data for this specific compound is not widely available in public literature, this document consolidates the existing information and presents generalized, state-of-the-art experimental protocols for the determination of key thermophysical properties, based on established methods for similar alkylammonium-based ionic liquids.

Core Properties of this compound

This compound is a protic ionic liquid, a salt with a low melting point, formed from the neutralization of sec-butylamine (B1681703) with hydrochloric acid. Its potential applications in areas such as the formation of ionic liquids and semiclathrate hydrates drive the need for a thorough understanding of its physical characteristics.[1]

General and Physicochemical Data

A summary of the fundamental properties of this compound is presented in Table 1.

PropertyValueSource
IUPAC Name butan-2-aminium chloride--INVALID-LINK--
Synonyms 2-aminobutane hydrochloride, sec-butylamine HCl--INVALID-LINK--
CAS Number 10049-60-2[2]
Molecular Formula C₄H₁₂ClN[3]
Molecular Weight 109.60 g/mol [3]
Melting Point (Tfus) 422.59 ± 0.20 K (149.44 ± 0.20 °C)[4]
Thermophysical Data

While data for the pure compound is limited, studies on aqueous solutions of similar ammonium (B1175870) chlorides are available and provide insight into the behavior of these substances in solution.[5][6][7]

Synthesis and Experimental Workflows

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction. The general workflow is depicted below.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 sec-Butylamine P1 Mix in a suitable solvent under controlled conditions R1->P1 R2 Hydrochloric Acid R2->P1 P2 Stir at room temperature P1->P2 P3 Cool to promote crystallization P2->P3 P4 Filter and wash crystals P3->P4 Prod High-Purity This compound P4->Prod

Caption: Workflow for the synthesis of this compound.

Generalized Experimental Workflow for Thermophysical Property Characterization

The determination of thermophysical properties for ionic liquids follows a standardized workflow, ensuring accurate and reproducible data. This process involves synthesis and purification, followed by a series of precise measurements using calibrated instrumentation.

G cluster_prep Sample Preparation cluster_measurement Property Measurement cluster_analysis Data Analysis Prep1 Synthesis of Protic Ionic Liquid (PIL) Prep2 Purification and Drying Prep1->Prep2 Prep3 Structural Confirmation (e.g., NMR Spectroscopy) Prep2->Prep3 M1 Density (ρ) Prep3->M1 M2 Viscosity (η) Prep3->M2 M3 Heat Capacity (Cp) Prep3->M3 M4 Thermal Conductivity (λ) Prep3->M4 A1 Correlate properties with temperature and pressure M1->A1 M2->A1 M3->A1 M4->A1 A2 Calculate derived properties (e.g., thermal expansion) A1->A2

Caption: Generalized workflow for thermophysical property measurement.

Experimental Protocols

The following protocols are generalized from established methods for the characterization of ammonium-based protic ionic liquids and are applicable for the analysis of this compound.[8][9][10][11][12]

Density (ρ) Measurement
  • Apparatus: A high-precision oscillating U-tube densimeter is typically used.

  • Procedure:

    • Calibrate the instrument using dry air and deionized, degassed water at atmospheric pressure over the desired temperature range.

    • Inject the purified this compound sample into the measuring cell, ensuring no air bubbles are present.

    • Perform measurements at desired temperature intervals, allowing the system to stabilize at each setpoint. The density is calculated from the oscillation period of the U-tube.

  • Derived Properties: The experimental density data can be used to calculate the thermal expansion coefficient (αp).[8]

Viscosity (η) Measurement
  • Apparatus: A rotational viscometer or a falling-body viscometer is commonly employed.

  • Procedure:

    • Calibrate the viscometer with standard viscosity fluids of known properties.

    • Place the sample in the temperature-controlled measuring chamber.

    • For a rotational viscometer, measure the torque required to rotate a spindle at a constant speed within the sample. For a falling-body viscometer, measure the time required for a body to fall through the sample under gravity.

    • Conduct measurements at various temperatures, ensuring thermal equilibrium at each point. Viscosity is observed to decrease exponentially with an increase in temperature for most ionic liquids.[8]

Heat Capacity (Cp) Measurement
  • Apparatus: A Differential Scanning Calorimeter (DSC) is the standard instrument for heat capacity measurements.[10][13]

  • Procedure:

    • Perform a baseline measurement with two empty, hermetically sealed crucibles.

    • Place a precisely weighed sample (typically 5-15 mg) in one crucible and use the other as a reference.

    • Calibrate the instrument using a standard material with a known heat capacity, such as sapphire.

    • Heat the sample and reference crucibles at a controlled rate (e.g., 10 K/min) over the desired temperature range.

    • The heat capacity is determined from the difference in heat flow required to maintain the sample and reference at the same temperature.[14]

Thermal Conductivity (λ) Measurement
  • Apparatus: The transient hot-wire or guarded parallel-plate methods are frequently used.

  • Procedure (Transient Hot-Wire Method):

    • A thin platinum wire, acting as both a heating element and a temperature sensor, is submerged in the sample.

    • A short electrical pulse is applied to the wire, causing a transient increase in its temperature.

    • The thermal conductivity of the surrounding fluid is determined by analyzing the rate of temperature rise of the wire over time.

    • Measurements are performed at various temperatures after ensuring the sample has reached thermal equilibrium. Calibration is performed with a reference fluid of known thermal conductivity, such as toluene (B28343) or water.[15]

This guide serves as a foundational resource for researchers working with this compound. While a complete public dataset of its thermophysical properties is currently lacking, the established methodologies for similar compounds provide a clear path forward for its comprehensive characterization.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2D Perovskites using sec-Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-dimensional (2D) Ruddlesden-Popper perovskites have garnered significant attention due to their enhanced environmental stability compared to their 3D counterparts, making them promising materials for various optoelectronic applications.[1][2] The general formula for these materials is (A')₂(A)ₙ₋₁BₙX₃ₙ₊₁, where A' is a large organic cation that acts as a spacer between the inorganic layers.[3] The choice of this spacer cation plays a crucial role in determining the structural and optoelectronic properties of the 2D perovskite.[4][5] Butylammonium (B8472290) isomers, including n-butylammonium (n-BA) and sec-butylammonium (s-BA), are commonly used as spacer cations due to their ability to influence the crystal orientation and charge transport properties of the perovskite films.[6][7] While n-butylammonium has been extensively studied, the use of sec-butylammonium chloride offers a pathway to tune the interlayer spacing and electronic properties of the resulting 2D perovskite.

This document provides a detailed protocol for the synthesis of 2D perovskites utilizing this compound as the organic spacer cation. The methodologies are based on established solution-processing techniques for similar 2D perovskites.

Data Presentation

The following table summarizes representative quantitative data for the synthesis and characterization of 2D perovskites based on butylammonium spacer cations. Note that specific values for this compound may vary and require experimental optimization.

ParameterValueReference
Precursor Materials
Lead(II) Chloride (PbCl₂)99.99%N/A
This compound (s-BACl)>98%N/A
Methylammonium Chloride (MACl)>99%[1]
Solvents
Dimethylformamide (DMF)Anhydrous, 99.8%N/A
Dimethyl Sulfoxide (B87167) (DMSO)Anhydrous, ≥99.9%N/A
Reaction Conditions
Precursor Solution Concentration0.5 - 1.0 M[8]
Spin Coating Speed1000 - 4000 rpmN/A
Annealing Temperature100 - 150 °CN/A
Annealing Time10 - 30 minN/A
Characterization Data (Representative)
Bandgap (Eg)2.0 - 2.5 eV[7]
Photoluminescence (PL) Peak400 - 500 nm[9]
Crystal Orientation(h00) or (hk0)[10][11]

Experimental Protocols

This section details the experimental procedures for the synthesis of 2D perovskites using this compound.

Materials Required:
  • Lead(II) chloride (PbCl₂)

  • This compound (s-BACl)

  • Methylammonium chloride (MACl) (for n > 1)

  • Dimethylformamide (DMF), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Substrates (e.g., FTO glass, silicon wafers)

  • Isopropanol (B130326)

  • Nitrogen gas

Equipment:
  • Spin coater

  • Hotplate

  • Glovebox or inert atmosphere environment

  • Sonicator

  • Pipettes and glassware

Protocol for Synthesis of (s-BA)₂(MA)ₙ₋₁PbₙCl₃ₙ₊₁ Perovskite Thin Films (n=1, 2, 3...)
  • Substrate Cleaning:

    • Clean the substrates by sequential sonication in a detergent solution, deionized water, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes prior to use.

  • Precursor Solution Preparation (Example for n=2: (s-BA)₂(MA)Pb₂Cl₇):

    • Inside a glovebox, dissolve stoichiometric amounts of PbCl₂, s-BACl, and MACl in a mixture of DMF and DMSO (e.g., 4:1 v/v). For a 0.5 M solution, this would correspond to:

      • PbCl₂: 2 mmol

      • s-BACl: 2 mmol

      • MACl: 1 mmol

    • Stir the solution at room temperature for at least 2 hours until all precursors are fully dissolved.

  • Thin Film Deposition:

    • Transfer the cleaned substrate onto the spin coater.

    • Dispense an appropriate amount of the precursor solution onto the substrate to cover the entire surface.

    • Spin coat the solution in a two-step process:

      • Step 1: 1000 rpm for 10 seconds.

      • Step 2: 4000 rpm for 30 seconds.

    • During the second step, an anti-solvent (e.g., toluene) can be dripped onto the spinning substrate to induce rapid crystallization (optional, requires optimization).

  • Annealing:

    • Transfer the coated substrate to a preheated hotplate inside the glovebox.

    • Anneal the film at 100-150 °C for 10-30 minutes. The optimal temperature and time will depend on the desired crystal quality and phase purity.

  • Characterization:

    • The resulting thin films can be characterized using techniques such as X-ray diffraction (XRD) to determine the crystal structure and orientation, UV-visible spectroscopy to measure the absorption and determine the bandgap, and photoluminescence (PL) spectroscopy to assess the emission properties.

Visualizations

Experimental Workflow for 2D Perovskite Synthesis

G cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization sub_clean Substrate Cleaning (Sonication, UV-Ozone) precursor_prep Precursor Solution (PbCl2, s-BACl, MACl in DMF/DMSO) spin_coating Spin Coating (Two-step process) precursor_prep->spin_coating Dispense Solution annealing Annealing (100-150 °C) spin_coating->annealing Coated Substrate xrd XRD annealing->xrd Final Thin Film uv_vis UV-Vis Spectroscopy annealing->uv_vis pl PL Spectroscopy annealing->pl

Caption: A flowchart illustrating the key steps in the solution-based synthesis of 2D perovskite thin films.

Logical Relationship in 2D Perovskite Formation

G precursors Precursor Ions (Pb2+, Cl-, s-BA+, MA+) solvent Solvent Complex (e.g., PbCl2-DMF) precursors->solvent Dissolution nucleation Nucleation solvent->nucleation Supersaturation (Spin Coating/Annealing) growth Crystal Growth nucleation->growth Self-Assembly film 2D Perovskite Thin Film ((s-BA)2(MA)n-1PbnCl3n+1) growth->film

Caption: Diagram showing the logical progression from precursor materials to the final 2D perovskite thin film.

References

Application Notes and Protocols for sec-Butylammonium Chloride as a Spacer Cation in Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of sec-butylammonium chloride (s-BACl) as a spacer cation in the fabrication of perovskite solar cells (PSCs). The incorporation of bulky organic cations like s-BACl to form 2D/3D perovskite heterostructures is a key strategy for enhancing the stability and performance of these next-generation photovoltaic devices.

Introduction

Perovskite solar cells have shown remarkable power conversion efficiencies (PCEs), rivaling those of traditional silicon-based solar cells. However, the long-term stability of 3D perovskites is a significant hurdle for commercialization, as they are susceptible to degradation from moisture, heat, and light.[1][2] The introduction of large organic spacer cations, such as sec-butylammonium, leads to the formation of 2D Ruddlesden-Popper phases. These 2D layers act as a protective barrier against environmental factors and can passivate defects in the 3D perovskite film, thereby improving both stability and efficiency.[3] While n-butylammonium (n-BA) is more commonly reported, the principles and fabrication methods are largely applicable to its isomer, sec-butylammonium (s-BA), with potential variations in film formation and performance due to steric differences.

Application in 2D/3D Perovskite Solar Cells

The primary role of this compound in perovskite solar cells is to act as a spacer cation, creating a 2D/3D perovskite heterostructure. This is typically achieved by adding a small amount of s-BACl to the perovskite precursor solution or by a post-treatment step on top of a 3D perovskite film. The resulting 2D perovskite layers, with the general formula (s-BA)₂(A)n-1PbnX3n+1 (where A is a small cation like methylammonium (B1206745) or formamidinium, and X is a halide), are interspersed with the 3D perovskite grains.[1] This architecture offers several advantages:

  • Enhanced Stability: The hydrophobic nature of the sec-butylammonium cation provides a barrier against moisture, significantly improving the device's environmental stability.[4]

  • Defect Passivation: The 2D perovskite layers can passivate defects at the grain boundaries and surface of the 3D perovskite, reducing non-radiative recombination and improving charge carrier lifetime.[4]

  • Improved Efficiency: By reducing defect density and improving charge transport, the incorporation of s-BA can lead to higher power conversion efficiencies.[5]

Quantitative Data on Performance

The following tables summarize the performance of perovskite solar cells incorporating butylammonium-based spacer cations from various studies. While specific data for this compound is limited in readily available literature, the data for n-butylammonium provides a strong benchmark.

Table 1: Performance of n-Butylammonium-based 2D/3D Perovskite Solar Cells

Perovskite CompositionSpacer CationPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Ref.
FA0.83Cs0.17Pb(IyBr1−y)3n-butylammonium17.5 ± 1.3---[6]
CH3NH3PbI3-xClxn-butylammonium iodide10.2---[5]
CH3NH3PbI3n-butylammonium iodide>18---[4]

FA = Formamidinium

Table 2: Stability of n-Butylammonium-based 2D/3D Perovskite Solar Cells

Perovskite CompositionSpacer CationStability Test ConditionsStability MetricRef.
FA0.83Cs0.17Pb(IyBr1−y)3n-butylammonium1,000 h in air under simulated sunlightRetained 80% of post burn-in efficiency[1][6]
FA0.83Cs0.17Pb(IyBr1−y)3n-butylammonium~4,000 h encapsulated under simulated sunlightRetained 80% of post burn-in efficiency[1][6]
CH3NH3PbI3n-butylammonium iodide>2,000 h of storage without encapsulationRetained 80% of initial value[4]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and the fabrication of a 2D/3D perovskite solar cell. These are representative protocols and may require optimization based on specific laboratory conditions and desired film characteristics.

Protocol 1: Synthesis of this compound (s-BACl)

This protocol is based on the general synthesis of alkylammonium halides.[3]

Materials:

  • sec-Butylamine (B1681703)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve a specific molar amount of sec-butylamine in ethanol.

  • Cool the flask in an ice bath while stirring.

  • Slowly add an equimolar amount of hydrochloric acid dropwise to the solution.

  • Continue stirring the reaction mixture in the ice bath for 2 hours.

  • Remove the solvent using a rotary evaporator to obtain a white precipitate.

  • Wash the precipitate multiple times with diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white powder of this compound in a vacuum oven at 60°C for 24 hours.

Protocol 2: Fabrication of a 2D/3D Perovskite Solar Cell

This protocol describes the fabrication of a planar n-i-p perovskite solar cell using a one-step spin-coating method with a this compound additive.

Materials:

  • FTO-coated glass substrates

  • Zinc powder, HCl, acetone, isopropanol (B130326), deionized water

  • SnO₂ nanoparticle ink

  • Perovskite precursor solution (e.g., FAPbI₃-based)

  • This compound (s-BACl)

  • Antisolvent (e.g., chlorobenzene)

  • Spiro-OMeTAD solution (for hole transport layer)

  • Gold or Silver (for top electrode)

  • Spin-coater

  • Hotplate

  • Thermal evaporator

Procedure:

  • Substrate Cleaning:

    • Pattern the FTO-coated glass using zinc powder and HCl.

    • Sequentially clean the substrates by sonicating in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition:

    • Deposit a compact layer of SnO₂ by spin-coating the nanoparticle ink onto the cleaned FTO substrate.

    • Anneal the substrates at 150°C for 30 minutes.

  • Perovskite Layer Deposition:

    • Prepare the 3D perovskite precursor solution (e.g., FAPbI₃ in a DMF:DMSO solvent mixture).

    • Prepare a separate stock solution of this compound in a suitable solvent.

    • Add a specific molar percentage of the s-BACl solution to the 3D perovskite precursor solution. The optimal concentration needs to be determined experimentally.

    • Spin-coat the mixed 2D/3D perovskite solution onto the SnO₂ layer. A two-step spin program is often used (e.g., 1000 rpm for 10s followed by 4000-6000 rpm for 30s).

    • During the second step of the spin-coating, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

    • Anneal the perovskite film on a hotplate at a temperature typically between 100°C and 150°C for 10-60 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare the Spiro-OMeTAD solution, typically containing additives like Li-TFSI and tBP.

    • Spin-coat the HTL solution onto the perovskite layer.

    • Allow the film to oxidize in air overnight in a desiccator.

  • Top Electrode Deposition:

    • Deposit the metal top electrode (e.g., 80-100 nm of gold or silver) by thermal evaporation through a shadow mask.

Visualizations

The following diagrams illustrate the key processes and relationships in the fabrication and function of 2D/3D perovskite solar cells using this compound.

Perovskite_Fabrication_Workflow cluster_Substrate Substrate Preparation cluster_Layers Device Layer Deposition sub1 FTO Glass Patterning sub2 Ultrasonic Cleaning (DI Water, Acetone, IPA) sub1->sub2 sub3 UV-Ozone Treatment sub2->sub3 etl ETL Deposition (SnO₂) sub3->etl perovskite 2D/3D Perovskite Deposition (Spin-coating with s-BACl) etl->perovskite htl HTL Deposition (Spiro-OMeTAD) perovskite->htl electrode Top Electrode Evaporation (Gold/Silver) htl->electrode complete complete electrode->complete Completed Device

Caption: Workflow for fabricating a 2D/3D perovskite solar cell.

Caption: Energy level diagram of a 2D/3D perovskite solar cell.

Conclusion

This compound is a promising spacer cation for the development of stable and efficient perovskite solar cells. Its role in forming 2D/3D heterostructures provides a viable pathway to overcome the stability challenges of conventional 3D perovskites. The provided protocols offer a foundation for researchers to explore the potential of s-BACl and other bulky organic cations in advancing perovskite photovoltaic technology. Further optimization of precursor compositions, deposition techniques, and annealing conditions is crucial to fully realize the benefits of this approach.

References

Application Notes and Protocols for sec-Butylammonium Chloride Perovskite Film Fabrication via Spin Coating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the fabrication of high-quality sec-butylammonium chloride ((s-BA)₂PbCl₄) perovskite thin films using a solution-based spin coating method. This protocol is designed to serve as a comprehensive guide for researchers in materials science and related fields.

Introduction

Two-dimensional (2D) Ruddlesden-Popper perovskites have garnered significant attention due to their enhanced environmental stability compared to their 3D counterparts. The use of bulky organic cations, such as sec-butylammonium, acts as a spacer between the inorganic lead chloride layers, imparting a layered crystal structure. This application note details a reproducible spin coating protocol for the deposition of uniform (s-BA)₂PbCl₄ perovskite films, a critical step for the fabrication of various optoelectronic devices.

Experimental Protocols

This section outlines the necessary steps for substrate preparation, precursor solution synthesis, and the spin coating process for (s-BA)₂PbCl₄ perovskite films.

Substrate Preparation

Cleanliness of the substrate is paramount for achieving high-quality perovskite films. The following protocol is recommended for cleaning glass or indium tin oxide (ITO) coated glass substrates:

  • Sequentially sonicate the substrates in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Dry the substrates with a stream of nitrogen gas.

  • Treat the substrates with UV-Ozone for 15 minutes immediately before use to ensure a hydrophilic surface.

Synthesis of this compound (s-BACl)

This compound can be synthesized by reacting sec-butylamine (B1681703) with hydrochloric acid.

  • In a round bottom flask placed in an ice bath, slowly add a stoichiometric amount of hydrochloric acid to a solution of sec-butylamine in ethanol (B145695) while stirring.

  • Continue stirring for 2-4 hours at room temperature.

  • Remove the solvent using a rotary evaporator.

  • Wash the resulting white precipitate with diethyl ether and dry under vacuum at 60°C for 24 hours.

Perovskite Precursor Solution Preparation

The precursor solution for (s-BA)₂PbCl₄ is prepared by dissolving stoichiometric amounts of s-BACl and lead (II) chloride (PbCl₂) in a suitable solvent.

Table 1: Perovskite Precursor Solution Composition

ComponentMolar RatioConcentration (M)Solvent (DMF:DMSO)
This compound (s-BACl)20.5 - 1.54:1 (v/v)
Lead (II) Chloride (PbCl₂)10.25 - 0.754:1 (v/v)

Protocol:

  • Dissolve the appropriate amounts of s-BACl and PbCl₂ in a mixture of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (e.g., 4:1 volume ratio).

  • Stir the solution on a hotplate at 60-70°C for at least 2 hours, or until the precursors are fully dissolved, to form a clear solution.

  • Before use, filter the solution through a 0.22 µm PTFE syringe filter.

Spin Coating Protocol

The spin coating process should be carried out in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize degradation from moisture and oxygen.

Table 2: Spin Coating Parameters

StepParameterValueDuration (s)
1Spin Speed1000 - 2000 rpm10
2Spin Speed4000 - 6000 rpm30
3Antisolvent Drip-During step 2 (e.g., at 15s)
4Annealing Temperature100 - 130 °C10 - 30 min

Protocol:

  • Place the cleaned substrate on the spin coater chuck.

  • Dispense an adequate amount of the perovskite precursor solution (e.g., 50-100 µL) to cover the substrate.

  • Start the two-step spin coating program as detailed in Table 2.

  • During the second high-speed step, dispense a stream of antisolvent (e.g., 100-200 µL of chlorobenzene (B131634) or toluene) onto the spinning substrate. The timing of this "antisolvent quenching" is critical for achieving uniform films.

  • After the spin coating is complete, immediately transfer the substrate to a preheated hotplate for annealing.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the fabrication of this compound perovskite films.

experimental_workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization sub_prep Substrate Cleaning synthesis s-BACl Synthesis sub_prep->synthesis precursor_sol Precursor Solution Preparation synthesis->precursor_sol spin_coat Spin Coating precursor_sol->spin_coat antisolvent Antisolvent Quenching spin_coat->antisolvent anneal Annealing antisolvent->anneal xrd XRD anneal->xrd sem SEM anneal->sem uv_vis UV-Vis anneal->uv_vis

Caption: Experimental workflow for perovskite film fabrication.

spin_coating_process start Start dispense Dispense Precursor Solution start->dispense step1 Step 1: Low Speed Spin (1000-2000 rpm, 10s) dispense->step1 step2 Step 2: High Speed Spin (4000-6000 rpm, 30s) step1->step2 drip Drip Antisolvent step2->drip during step 2 anneal Transfer to Hotplate for Annealing drip->anneal end End anneal->end

Caption: Spin coating and antisolvent quenching process.

Film Characterization

The quality of the fabricated (s-BA)₂PbCl₄ perovskite films can be assessed using various characterization techniques.

Table 3: Characterization Techniques and Expected Observations

TechniquePurposeExpected Observations
X-Ray Diffraction (XRD) To confirm the crystal structure and phase purity.A series of sharp diffraction peaks corresponding to the (00l) planes of the layered perovskite structure.
Scanning Electron Microscopy (SEM) To investigate the film morphology, grain size, and coverage.A uniform and pinhole-free film with well-defined grain structures.
UV-Vis Spectroscopy To determine the optical absorption properties and bandgap.A sharp absorption onset in the UV region, characteristic of the wide bandgap of 2D perovskites.

Troubleshooting

Table 4: Common Issues and Potential Solutions

IssuePotential CauseSuggested Solution
Pinhole formation in the film Incomplete substrate coverage; incorrect antisolvent timing.Increase precursor solution volume; optimize the timing and volume of the antisolvent drip.
Poor crystallinity Inadequate annealing time or temperature.Increase annealing temperature or duration incrementally.
Precipitation in precursor solution Poor solubility of precursors.Ensure the use of high-purity anhydrous solvents; increase the proportion of DMSO; ensure complete dissolution with adequate stirring and heating.
Film delamination Poor substrate cleaning or surface energy mismatch.Ensure rigorous adherence to the substrate cleaning protocol, including the UV-Ozone step.

Application Notes and Protocols for Fabricating 2D-3D Heterostructured Perovskites with Butylammonium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hybrid organic-inorganic perovskites have demonstrated remarkable potential in optoelectronic applications, particularly in photovoltaics. However, the long-term stability of traditional 3D perovskites remains a significant challenge, hindering their commercial viability. The formation of 2D-3D heterostructures by incorporating bulky organic cations, such as n-butylammonium (BA), has emerged as a highly effective strategy to enhance both the efficiency and stability of perovskite devices.[1][2] The butylammonium (B8472290) cations act as spacers, forming Ruddlesden-Popper phase 2D perovskite layers that can passivate the surface of the 3D perovskite, reduce defects, and protect it from environmental degradation.[3][4]

These application notes provide detailed protocols for the fabrication of 2D-3D heterostructured perovskites using butylammonium iodide (BAI), summarizing key quantitative data and offering visual guides to the experimental workflows.

Data Presentation

The incorporation of butylammonium-based 2D layers has a significant impact on the performance and stability of perovskite solar cells. The following tables summarize key performance metrics from various studies.

Table 1: Performance of 2D-3D Heterostructured Perovskite Solar Cells

3D Perovskite CompositionButylammonium SourceFabrication MethodPower Conversion Efficiency (PCE)Enhanced StabilityReference
FA0.83Cs0.17Pb(IyBr1-y)3n-butylammonium cationsOne-step solution processing17.5 ± 1.3% (1.61 eV bandgap)80% of initial PCE after 1,000h in air[1][2]
CH3NH3PbI3 (MAPbI3)n-butylammonium iodide (BAI)Sequential deposition18%Significantly improved long-term stability[5]
CsPbI3n-butylammonium iodide (BAI)Ambient-printed with BAI treatment20.33%Improved charge transport and stability[6]
MAPbI3Butylammonium iodide (BAI) in THFAnnealing-free spin coatingIncreased open-circuit voltageImproved durability[7]

Table 2: Impact of Butylammonium Passivation on Perovskite Film Properties

PropertyPristine 3D MAPbI3BAI-Passivated 3D MAPbI32D-BA2PbI4 Capped 3D MAPbI3Reference
Work Function Decrease (eV) -0.1580.173[7]
Conduction Band Minimum (eV) ~3.84~3.55~3.44[7]
Adsorption Energy at MA vacancy (eV) -5.519 (for MA+)-5.925 (for BA+)-[7]

Experimental Protocols

The following are detailed methodologies for fabricating 2D-3D heterostructured perovskite films.

Protocol 1: One-Step Solution Processing for 2D-3D Heterostructures

This method involves adding the butylammonium salt directly into the 3D perovskite precursor solution.

Materials:

  • Formamidinium iodide (FAI)

  • Cesium iodide (CsI)

  • Lead iodide (PbI2)

  • Lead bromide (PbBr2)

  • n-butylammonium iodide (BAI)

  • Anhydrous dimethylformamide (DMF)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Chlorobenzene (antisolvent)

  • ITO-coated glass substrates

Procedure:

  • Substrate Preparation: Clean ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.

  • Precursor Solution Preparation:

    • Prepare a mixed-cation, mixed-halide 3D perovskite precursor solution. For a FA0.83Cs0.17Pb(IyBr1-y)3 composition, dissolve FAI, PbI2, CsI, and PbBr2 in a mixed solvent of DMF:DMSO (e.g., 4:1 v/v).

    • Prepare a stock solution of BAI in DMF.

    • Add a specific volume of the BAI stock solution to the 3D perovskite precursor solution to achieve the desired molar ratio of BA cations. The optimal amount of BAI needs to be determined experimentally.[1]

  • Film Deposition:

    • Spin-coat an electron transport layer (e.g., SnO2) onto the prepared ITO substrates and anneal.

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the 2D-3D perovskite precursor solution onto the electron transport layer. A typical two-step spin-coating program is 1000 rpm for 10s followed by 4000-6000 rpm for 30s.

    • During the second step of spin-coating, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate.

  • Annealing: Anneal the perovskite film on a hotplate. A typical annealing temperature is 100-150°C for 10-60 minutes.

  • Device Completion: Deposit a hole transport layer (e.g., Spiro-OMeTAD) and a metal back contact (e.g., gold or silver) via spin-coating and thermal evaporation, respectively.

Protocol 2: Sequential Deposition for 2D Capping Layer Formation

This method involves forming the 3D perovskite film first, followed by a surface treatment with a butylammonium salt solution.

Materials:

  • Lead iodide (PbI2)

  • Methylammonium iodide (MAI)

  • n-butylammonium iodide (BAI)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous isopropanol (IPA)

  • Substrates with an electron transport layer

Procedure:

  • PbI2 Deposition:

    • Dissolve PbI2 in DMF (e.g., 1 M solution).

    • Spin-coat the PbI2 solution onto the substrate and anneal at a moderate temperature (e.g., 70°C) for a few minutes to remove the solvent.

  • Conversion to 3D Perovskite:

    • Prepare a solution of MAI in IPA (e.g., 10 mg/mL).

    • Immerse the PbI2-coated substrate in the MAI solution or spin-coat the MAI solution onto the PbI2 film.

    • Anneal the film at 100-150°C to form the 3D MAPbI3 perovskite.

  • 2D Capping Layer Formation:

    • Prepare a dilute solution of BAI in IPA (e.g., 1-5 mg/mL).

    • Spin-coat the BAI solution onto the cooled 3D perovskite film.

    • Anneal the film again, typically at a lower temperature (e.g., 100°C) for a short duration (e.g., 5-10 minutes) to promote the formation of the 2D BA2PbI4 capping layer.

Protocol 3: Annealing-Free Fabrication using Tetrahydrofuran (THF)

This protocol leverages solvent properties to achieve surface passivation and 2D layer formation without a final high-temperature annealing step.[3][7]

Materials:

  • Methylammonium lead iodide (MAPbI3) single crystal or pre-synthesized powder

  • n-butylammonium iodide (BAI)

  • Tetrahydrofuran (THF)

  • Substrates

Procedure:

  • Precursor "Solution" Preparation:

    • THF is a poor solvent for MAPbI3 but readily dissolves BAI.

    • Create a saturated or near-saturated solution of MAPbI3 in a suitable solvent, or use a pre-synthesized single crystal.

    • Prepare a separate solution of BAI in THF.

  • Film Deposition:

    • For a single-crystal-based film, a solution of BAI in THF can be drop-casted or spin-coated onto the surface of the MAPbI3 crystal.[7]

    • Alternatively, for a polycrystalline film, prepare a precursor ink by mixing MAPbI3 powder with a solution of BAI in THF.

    • Spin-coat the precursor ink onto the substrate. The BAI will be in solution while the MAPbI3 remains largely as solid particles. The THF facilitates the surface interaction and formation of the 2D layer.

  • Drying: Allow the film to dry at room temperature or with gentle heating (e.g., < 70°C) to remove the THF. No high-temperature annealing is required.

Visualizations

Experimental Workflows

One_Step_Fabrication cluster_prep Precursor Preparation cluster_deposition Film Deposition cluster_post Post-Processing 3D_precursor 3D Precursor Solution (FAI, CsI, PbI2, PbBr2 in DMF/DMSO) mix Mix to form 2D-3D Precursor 3D_precursor->mix BAI_solution BAI Stock Solution (BAI in DMF) BAI_solution->mix spin_coat Spin-coat 2D-3D Precursor Solution mix->spin_coat antisolvent Antisolvent Quenching (Chlorobenzene) spin_coat->antisolvent anneal Annealing (100-150°C) antisolvent->anneal device Complete Device (HTL & Metal Contact) anneal->device

Caption: Workflow for one-step fabrication of 2D-3D perovskites.

Sequential_Fabrication cluster_step1 Step 1: 3D Film Formation cluster_step2 Step 2: 2D Capping Layer PbI2_coat Spin-coat PbI2 in DMF MAI_treat Treat with MAI in IPA PbI2_coat->MAI_treat anneal1 Anneal to form 3D MAPbI3 MAI_treat->anneal1 BAI_coat Spin-coat BAI in IPA anneal1->BAI_coat anneal2 Anneal to form 2D Capping Layer BAI_coat->anneal2

Caption: Workflow for sequential deposition of 2D on 3D perovskites.

Structure and Energy Level Diagram

Heterostructure cluster_structure 2D-3D Heterostructure cluster_energy Energy Level Alignment 2D_layer 2D Perovskite (BA-based) (e.g., BA2PbI4) interface Interface 2D_layer->interface 3D_bulk 3D Perovskite Bulk (e.g., MAPbI3 or FAPbI3) interface->3D_bulk 2D_CBM CBM 2D_VBM VBM 3D_CBM CBM 3D_CBM->2D_CBM ΔEc 3D_VBM VBM 3D_VBM->2D_VBM ΔEv 2D_label 2D Layer 3D_label 3D Bulk

Caption: Schematic of the 2D-3D heterostructure and energy levels.

References

Application of Sec-Butylammonium Chloride in Biofuel Production: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for sustainable and renewable energy sources has propelled research into the efficient conversion of lignocellulosic biomass into biofuels. A critical bottleneck in this process is the recalcitrant nature of biomass, primarily due to the complex structure of lignin (B12514952), which encumbers the enzymatic hydrolysis of cellulose (B213188) into fermentable sugars. Ionic liquids (ILs), with their unique properties as "green solvents," have emerged as a promising technology for biomass pretreatment. Among these, sec-butylammonium chloride, a protic ionic liquid, presents a potentially cost-effective and efficient option for delignification and enhancing the accessibility of cellulose for biofuel production. This document provides detailed application notes and protocols for the use of this compound in the pretreatment of lignocellulosic biomass, specifically targeting researchers, scientists, and professionals in the field of biofuel development.

Application Notes

This compound's primary role in biofuel production is as a pretreatment solvent to fractionate lignocellulosic biomass. Its application is centered on the disruption of the complex lignin-carbohydrate network, leading to increased porosity and surface area of the cellulosic fraction. This enhanced accessibility significantly improves the efficiency of subsequent enzymatic saccharification, a crucial step in the production of bioethanol and other biofuels.

Mechanism of Action:

While direct studies on this compound are limited, the mechanism is believed to be analogous to other protic and ammonium-based ionic liquids. The process involves:

  • Lignin Solubilization: The ionic liquid selectively dissolves lignin and, to some extent, hemicellulose from the biomass matrix.

  • Cellulose Swelling: The treatment causes the swelling of cellulose fibers, which reduces their crystallinity and increases the surface area available for enzymatic attack.

  • Fractionation: After the pretreatment, the cellulose-rich solid fraction can be separated from the lignin- and hemicellulose-rich liquid fraction.

Advantages of this compound:

  • Potential for Lower Cost: As a protic ionic liquid, its synthesis is generally simpler and potentially more economical compared to some aprotic imidazolium-based ILs.

  • Effective Delignification: Ammonium-based ILs have demonstrated efficacy in removing lignin from various biomass sources.

  • Recyclability: Like other ionic liquids, this compound can potentially be recovered and reused, which is crucial for the economic viability of the process.

Comparative Performance of Ionic Liquid Pretreatments

Quantitative data specifically for this compound is scarce in publicly available literature. However, to provide a comparative context, the following table summarizes the performance of other relevant ionic liquids in the pretreatment of sugarcane bagasse, a common biofuel feedstock.

Ionic LiquidPretreatment ConditionsLignin Removal (%)Glucose Yield (%)Reference
[C4mim]Cl (1-butyl-3-methylimidazolium chloride)130°C, unspecified time1053 (after 24h hydrolysis)[1]
[C2mim]Cl (1-ethyl-3-methylimidazolium chloride)130°C, unspecified time5053 (after 24h hydrolysis)[1]
[C2mim]OAc (1-ethyl-3-methylimidazolium acetate)130°C, unspecified time6083 (after 24h hydrolysis)[1]
Methyltrioctylammonium ChlorideOptimized conditionsSignificant lignin removal reportedNot specified for glucose yield[2][3]
[Amim]Cl (1-allyl-3-methylimidazolium chloride)139°C, 2.97h, 9.1 wt% solidsNot specified72.2[4]

Experimental Protocols

The following are detailed protocols for the pretreatment of sugarcane bagasse using this compound, followed by enzymatic hydrolysis and fermentation for ethanol (B145695) production. These protocols are based on established methodologies for ionic liquid pretreatment of lignocellulosic biomass.

Protocol 1: Pretreatment of Sugarcane Bagasse with this compound

Objective: To remove lignin and hemicellulose from sugarcane bagasse, thereby increasing the accessibility of cellulose for enzymatic hydrolysis.

Materials:

  • Dried sugarcane bagasse (milled to a consistent particle size, e.g., 20-40 mesh)

  • This compound

  • Deionized water

  • Ethanol

  • Reaction vessel (e.g., stirred-tank reactor or high-pressure reactor)

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Drying oven

Procedure:

  • Biomass Preparation: Dry the milled sugarcane bagasse at 60°C overnight to a constant weight.

  • Pretreatment Reaction:

    • In the reaction vessel, prepare a slurry of sugarcane bagasse and this compound at a desired solid loading (e.g., 10% w/w).

    • Heat the mixture to the desired pretreatment temperature (e.g., 120-150°C) with constant stirring (e.g., 150 rpm) for a specified duration (e.g., 1-3 hours).

  • Cellulose Regeneration and Separation:

    • After the reaction, cool the mixture to room temperature.

    • Add deionized water (as an anti-solvent) to the mixture to precipitate the cellulose-rich solid. A typical ratio is 1:1 (v/w) of water to the IL-biomass mixture.

    • Filter the mixture to separate the solid cellulose-rich fraction from the liquid fraction containing dissolved lignin and this compound.

  • Washing:

    • Wash the solid residue with a mixture of ethanol and water (e.g., 50% v/v) to remove any residual ionic liquid and soluble compounds.

    • Repeat the washing step until the filtrate is clear.

  • Drying: Dry the washed cellulose-rich solid in an oven at 60°C until a constant weight is achieved.

  • Lignin and IL Recovery (Optional but Recommended):

    • The liquid filtrate containing lignin and this compound can be further processed.

    • Lignin can be precipitated by adjusting the pH (e.g., to pH 2 with HCl) and recovered by filtration.

    • The remaining ionic liquid solution can be concentrated by evaporating the water and ethanol for potential reuse.

Protocol 2: Enzymatic Hydrolysis of Pretreated Sugarcane Bagasse

Objective: To hydrolyze the cellulose in the pretreated biomass into glucose using cellulase (B1617823) enzymes.

Materials:

  • Pretreated sugarcane bagasse (from Protocol 1)

  • Cellulase enzyme cocktail (e.g., Cellic® CTec2)

  • Citrate (B86180) buffer (50 mM, pH 4.8)

  • Incubator shaker

  • Centrifuge

  • HPLC system for glucose analysis

Procedure:

  • Hydrolysis Setup:

    • Prepare a suspension of the pretreated sugarcane bagasse in citrate buffer in an Erlenmeyer flask at a specific solid loading (e.g., 5% w/v).

    • Add the cellulase enzyme cocktail at a recommended dosage (e.g., 20 FPU per gram of cellulose).

  • Incubation: Incubate the flasks in a shaker at 50°C with agitation (e.g., 150 rpm) for 72-96 hours.

  • Sampling and Analysis:

    • Periodically, withdraw samples from the hydrolysis mixture.

    • Deactivate the enzyme by boiling the sample for 10 minutes.

    • Centrifuge the sample to separate the supernatant.

    • Analyze the glucose concentration in the supernatant using an HPLC system equipped with a refractive index detector.

Protocol 3: Fermentation of Hydrolysate to Ethanol

Objective: To ferment the glucose-rich hydrolysate into ethanol using yeast.

Materials:

  • Glucose-rich hydrolysate (from Protocol 2)

  • Yeast strain (e.g., Saccharomyces cerevisiae)

  • Yeast extract and peptone (for nutrient supplementation)

  • Fermentation vessel (e.g., Erlenmeyer flask with an airlock)

  • Incubator

  • HPLC system for ethanol analysis

Procedure:

  • Inoculum Preparation: Prepare a yeast starter culture by inoculating a small volume of sterile YPD medium and incubating it overnight.

  • Fermentation Medium: Supplement the hydrolysate with yeast extract (1 g/L) and peptone (2 g/L). Autoclave the medium to ensure sterility.

  • Inoculation: Inoculate the sterile fermentation medium with the prepared yeast starter culture (e.g., 10% v/v).

  • Fermentation: Incubate the fermentation vessel at 30°C under anaerobic conditions for 48-72 hours.

  • Analysis: After fermentation, centrifuge the broth to remove yeast cells and analyze the ethanol concentration in the supernatant using an HPLC system.

Visualizations

Biofuel_Production_Workflow Biomass Lignocellulosic Biomass (e.g., Sugarcane Bagasse) Pretreatment Pretreatment with This compound Biomass->Pretreatment Separation Solid-Liquid Separation Pretreatment->Separation Cellulose Cellulose-Rich Solid Separation->Cellulose Solid LigninIL Lignin & IL Solution Separation->LigninIL Liquid Hydrolysis Enzymatic Hydrolysis Cellulose->Hydrolysis ILRecovery IL & Lignin Recovery LigninIL->ILRecovery Sugars Fermentable Sugars (Glucose) Hydrolysis->Sugars Fermentation Fermentation Sugars->Fermentation Biofuel Biofuel (e.g., Ethanol) Fermentation->Biofuel RecycledIL Recycled IL ILRecovery->RecycledIL RecycledIL->Pretreatment Reuse

Caption: Workflow for biofuel production using this compound pretreatment.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key steps and their impact on the biomass components during the biofuel production process.

Logical_Relationship Start Start: Lignocellulosic Biomass (Cellulose, Hemicellulose, Lignin) Pretreatment This compound Pretreatment Start->Pretreatment Effect Effect: - Lignin & Hemicellulose Solubilization - Reduced Cellulose Crystallinity - Increased Surface Area Pretreatment->Effect Fractionation Fractionation Effect->Fractionation CelluloseFraction Solid Fraction: Enriched & Accessible Cellulose Fractionation->CelluloseFraction LiquidFraction Liquid Fraction: Dissolved Lignin, Hemicellulose, IL Fractionation->LiquidFraction EnzymaticAction Enzymatic Hydrolysis CelluloseFraction->EnzymaticAction SugarProduction Outcome: High Yield of Fermentable Sugars EnzymaticAction->SugarProduction BiofuelProduction Fermentation to Biofuel SugarProduction->BiofuelProduction

Caption: Logical flow of biomass transformation during ionic liquid pretreatment.

References

Application Notes and Protocols for sec-Butylammonium Chloride in Semiclathrate Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sec-butylammonium chloride (sBA-Cl) and its closely related analogue, tetra-n-butylammonium chloride (TBAC), in the formation of semiclathrate hydrates. The information is intended to guide researchers in exploring their potential applications, particularly in gas separation and thermal energy storage.

Introduction

Semiclathrate hydrates are crystalline, host-guest compounds formed by water and, typically, quaternary ammonium (B1175870) salts.[1] Unlike true clathrates, the cation of the salt is incorporated into the hydrogen-bonded water framework, creating cages that can encapsulate small gas molecules.[1] Tetra-alkylammonium halides, such as tetra-n-butylammonium chloride (TBAC), are widely studied promoters for semiclathrate hydrate (B1144303) formation due to their ability to form stable hydrates at moderate temperatures and pressures.[2][3] These properties make them attractive for various industrial applications.[2] While research on this compound is less extensive, its structural similarity to TBAC suggests analogous applications and behaviors. Semiclathrate hydrates offer tunable properties for applications like thermal and gas storage by modifying the guest species.[4]

Key Applications

  • Gas Separation and Storage: Semiclathrate hydrates formed with tetra-n-butylammonium salts have shown significant potential for separating gas mixtures, particularly for capturing carbon dioxide (CO2) from flue gas or hydrogen mixtures.[5][6] The hydrate structure, often tetragonal for TBAC, contains distorted small cages that preferentially accommodate CO2 molecules.[5] The stability of these hydrates can be tuned by adjusting the concentration of the ammonium salt, making the process adaptable to different gas compositions and operating conditions.[6] TBAC semiclathrates, in particular, are noted for their suitability in CO2 capture due to a large number of these distorted cages.[5]

  • Thermal Energy Storage: The formation and dissociation of semiclathrate hydrates involve significant latent heat, making them suitable materials for phase change materials (PCMs) in thermal energy storage applications, such as air conditioning and refrigeration.[1][4] The melting temperature of the hydrate can be adjusted by altering the alkyl side chain length of the quaternary ammonium salt, allowing for the design of materials tailored to specific operating temperatures.[4] For instance, modifying the cation size can adjust the melting temperature to be more suitable for air conditioning applications.[4]

Experimental Protocols

1. Formation of Semiclathrate Hydrates

This protocol describes a general method for forming semiclathrate hydrates with this compound or its analogues in a high-pressure reactor, a common setup for studying phase equilibria.

Materials:

  • This compound (sBA-Cl) or Tetra-n-butylammonium chloride (TBAC)

  • Deionized water

  • Guest gas (e.g., CO2, CH4, N2) of high purity

  • High-pressure stirred reactor with temperature and pressure control

  • Gas chromatography (GC) system for gas composition analysis

Procedure:

  • Prepare an aqueous solution of sBA-Cl or TBAC of the desired mass fraction (e.g., 5 wt%, 15 wt%, 22 wt%).

  • Clean the high-pressure reactor cell with distilled water and evacuate it using a vacuum pump.

  • Introduce a known volume of the prepared aqueous solution into the reactor.

  • Pressurize the reactor with the guest gas to an initial pressure.

  • Set the reactor to the desired experimental temperature, which is typically below the expected hydrate formation temperature.

  • Initiate stirring to promote mixing of the gas and liquid phases.

  • Monitor the pressure and temperature inside the reactor. A sudden drop in pressure at a constant temperature indicates the onset of hydrate formation.

  • Continue the experiment until the pressure stabilizes, signifying that the hydrate formation has reached equilibrium.

  • To determine the dissociation conditions, the temperature can be increased in a stepwise manner while monitoring the corresponding pressure changes (isochoric pressure-search method).[3] The point at which the pressure deviates from the heating curve indicates hydrate dissociation.

2. Characterization of Semiclathrate Hydrates

a) Phase Equilibrium Measurements: The stability conditions of the semiclathrate hydrates are determined by measuring the three-phase (hydrate-liquid-vapor) equilibrium. The isochoric pressure-search method is a common technique.[3]

b) Thermal Analysis using Differential Scanning Calorimetry (DSC): DSC is used to determine the melting points and dissociation enthalpies of the semiclathrate hydrates.[7]

Procedure:

  • Prepare a sample of the semiclathrate hydrate (typically a few milligrams) in a sealed DSC pan.

  • Place the sample in the DSC instrument and cool it to a temperature well below the expected melting point (e.g., -20 °C).

  • Heat the sample at a controlled rate (e.g., 1 °C/min).

  • The endothermic peak on the resulting thermogram corresponds to the dissociation of the hydrate, and the peak temperature is the dissociation temperature. The area under the peak is used to calculate the enthalpy of dissociation.[8]

c) Structural Analysis using Powder X-ray Diffraction (PXRD): PXRD is employed to identify the crystal structure of the formed semiclathrate hydrates.

Procedure:

  • Grind a frozen sample of the hydrate to a fine powder at a low temperature (e.g., in liquid nitrogen) to prevent dissociation.

  • Mount the powder on a low-temperature stage in the PXRD instrument.

  • Collect the diffraction pattern over a specific 2θ range.

  • The resulting diffraction pattern can be compared with known crystallographic data to determine the hydrate structure (e.g., tetragonal, cubic, orthorhombic).[1]

Data Presentation

Table 1: Phase Equilibrium Data for Gas Hydrates in the Presence of Tetra-n-butylammonium Chloride (TBAC)

GasTBAC Mass Fraction (wt%)Temperature (K)Pressure (MPa)
Methane5281.65 - 290.152.0 - 9.0
Methane10284.15 - 292.852.0 - 9.5
Methane20286.15 - 291.152.0 - 6.0
Methane30287.15 - 292.152.0 - 6.0
Carbon Dioxide5283.15 - 288.150.5 - 3.0
Carbon Dioxide10285.15 - 291.150.5 - 3.5
Carbon Dioxide20287.15 - 292.150.5 - 3.0
Carbon Dioxide30288.15 - 292.650.5 - 2.5
Nitrogen5280.15 - 285.153.0 - 10.0
Nitrogen10282.15 - 288.153.0 - 10.0
Nitrogen20284.15 - 290.153.0 - 10.0
Nitrogen30285.15 - 291.153.0 - 10.0

Note: The data presented is for TBAC as a proxy for sBA-Cl due to the limited availability of specific data for the latter. The pressure and temperature ranges indicate the conditions at which the three-phase (hydrate-liquid-vapor) equilibrium was measured.[3]

Table 2: Dissociation Enthalpy of Gas Hydrates with Tetra-n-butylammonium Chloride (TBAC)

GasTBAC Mass Fraction (wt%)Temperature Range (K)Pressure Range (MPa)Dissociation Enthalpy (kJ/mol)
Methane0 - 36275.15 - 304.750.36 - 10.57Increases with TBAC concentration
Carbon Dioxide0 - 36275.15 - 304.750.36 - 10.57Increases with TBAC concentration
Nitrogen0 - 36275.15 - 304.750.36 - 10.57Increases with TBAC concentration

Note: The dissociation enthalpy was evaluated using the Clausius-Clapeyron equation. The results indicate that the presence of TBAC increases the dissociation enthalpy per mole of the hydrated gas.[8]

Visualizations

Experimental_Workflow A Prepare Aqueous Solution (sBA-Cl in Deionized Water) B Load Solution into Reactor A->B C Pressurize with Guest Gas B->C D Set Temperature and Stirring C->D E Monitor P & T for Hydrate Formation (Pressure Drop) D->E F Equilibrium Reached E->F G Characterization F->G H Phase Equilibrium (Isochoric Method) G->H Determine Stability I Thermal Analysis (DSC) G->I Measure Thermal Properties J Structural Analysis (PXRD) G->J Identify Crystal Structure

Caption: Experimental workflow for the formation and characterization of semiclathrate hydrates.

Gas_Separation_Process Input Gas Mixture (e.g., CO2 + N2) Reactor Hydrate Formation Reactor (Aqueous sBA-Cl solution) Input->Reactor Hydrate Semiclathrate Hydrate (CO2 preferentially captured) Reactor->Hydrate Gas_Out N2-rich Gas Stream Reactor->Gas_Out Decomposition Hydrate Decomposition (Pressure Reduction / Heating) Hydrate->Decomposition CO2_Out Concentrated CO2 Stream Decomposition->CO2_Out Recycle Recycled sBA-Cl Solution Decomposition->Recycle Recycle->Reactor

Caption: Logical flow of a gas separation process using semiclathrate hydrates.

References

Application Notes and Protocols for the Annealing of sec-Butylammonium Chloride Perovskite Layers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the thermal annealing of perovskite layers incorporating sec-butylammonium chloride. The information is compiled from recent scientific literature and is intended to guide researchers in fabricating high-quality perovskite films for various optoelectronic applications, including solar cells. While specific data for this compound is limited, this document also draws upon findings related to other butylammonium (B8472290) isomers (e.g., n-butylammonium) to provide a comprehensive overview.

Introduction to this compound in Perovskites

This compound is utilized in perovskite formulations, often as an additive or for surface passivation, to enhance the stability and performance of the resulting devices. The bulky organic cation can contribute to the formation of 2D/3D perovskite heterostructures, which have shown promise in improving moisture resistance and reducing non-radiative recombination. The annealing process is a critical step in perovskite film fabrication, as it governs the crystallization, grain growth, and removal of residual solvents, all of which significantly impact the final film quality and device performance.

Experimental Protocols

Perovskite Precursor Solution Preparation

A typical experimental protocol for preparing a perovskite precursor solution containing a butylammonium salt is as follows:

  • In an inert atmosphere (e.g., a nitrogen-filled glovebox), dissolve the primary perovskite components (e.g., formamidinium iodide, lead iodide, and methylammonium (B1206745) bromide) in a mixture of anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

  • Prepare a separate stock solution of this compound in a suitable solvent like isopropanol.

  • Add the desired volume of the this compound stock solution to the primary perovskite precursor solution. The concentration of the butylammonium salt can be varied to optimize the properties of the perovskite film.

Perovskite Film Deposition and Annealing

The following is a generalized protocol for the deposition and annealing of a perovskite film with a butylammonium-based additive:

  • Clean the substrates (e.g., FTO-coated glass) by sequential sonication in a cleaning agent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen or compressed air.

  • Treat the substrates with UV-ozone for approximately 15-20 minutes to enhance surface wettability.

  • Deposit an electron transport layer (e.g., SnO₂) by spin-coating, followed by annealing at a specific temperature (e.g., 150°C for 30 minutes).[1]

  • Transfer the substrates into an inert atmosphere glovebox.

  • Spin-coat the perovskite precursor solution onto the prepared substrates. A two-step spin-coating process is often employed (e.g., a lower speed for a few seconds followed by a higher speed for a longer duration).

  • During the second step of spin-coating, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization.

  • Immediately transfer the substrate to a hotplate for the annealing process. The annealing temperature and time are critical parameters that need to be optimized. Based on studies with n-butylammonium, temperatures can range from 100°C to 175°C.[2] For triple-cation perovskites, an annealing time of 45-60 minutes at 100°C has been found to be desirable.[3][4]

  • After annealing, allow the films to cool down to room temperature.

  • Deposit a hole transport layer (e.g., Spiro-OMeTAD) and a metal contact (e.g., gold or silver) to complete the device fabrication.

Quantitative Data Presentation

The following tables summarize key quantitative data from studies on perovskite films incorporating butylammonium cations.

Table 1: Annealing Parameters for Perovskite Films with Butylammonium Additives

Perovskite CompositionButylammonium IsomerAnnealing Temperature (°C)Annealing Time (min)Key FindingsReference
FA₀.₈₃Cs₀.₁₇Pb(IᵧBr₁₋ᵧ)₃n-butylammonium175Not specifiedAccelerated crystallization and enhanced crystallinity.[2]
MAPbI₃n-butylammonium iodideAnnealing-freeNot applicableSurface passivation and 2D layer formation without a post-annealing step.[5]
CsFAMANot specified10045-60Desirable heating time for triple-cation perovskites.[3][4]
MAPbI₃Not specified130Not specifiedOptimal temperature for crystallization in this specific study.
(PEA)₂Pb(I₁₋ₓBrₓ)₄Not specified110 and 15010Post-growth annealing promotes structural relaxation.[6]

Table 2: Impact of Annealing on Perovskite Film Properties

PropertyAnnealing ConditionObservationReference
CrystallinityWith n-butylammonium, annealed at 175°CIncreased degree of crystallinity.[2]
Grain SizeSolvent vapor annealingIncreased average grain size.[4]
Non-radiative RecombinationWith n-butylammonium bromide surface treatmentMitigated non-radiative recombination.[7]
Structural RelaxationPost-growth annealingPromotes structural relaxation in 2D perovskites.[6]
Phase PurityHeat treatmentCrucial for the formation of reduced-dimensional metal halide perovskites.[6]

Mandatory Visualizations

Experimental Workflow for Perovskite Solar Cell Fabrication

G Experimental Workflow for Perovskite Solar Cell Fabrication cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Device Completion sub_clean Substrate Cleaning (Sonication) sub_uv UV-Ozone Treatment sub_clean->sub_uv etl_dep Electron Transport Layer Deposition (e.g., SnO2) sub_uv->etl_dep etl_anneal ETL Annealing etl_dep->etl_anneal pvk_dep Perovskite Deposition (Spin-coating with this compound) etl_anneal->pvk_dep pvk_anneal Perovskite Annealing pvk_dep->pvk_anneal htl_dep Hole Transport Layer Deposition (e.g., Spiro-OMeTAD) pvk_anneal->htl_dep metal_dep Metal Contact Deposition (e.g., Gold) htl_dep->metal_dep

Caption: A generalized workflow for the fabrication of perovskite solar cells.

Logical Relationship of Annealing Parameters and Film Properties

G Influence of Annealing on Perovskite Film Properties cluster_params Key Parameters cluster_props Resulting Film Properties cluster_perf Device Performance Annealing Annealing Process Temp Temperature Annealing->Temp Time Time Annealing->Time Atmosphere Atmosphere Annealing->Atmosphere Crystallinity Crystallinity Temp->Crystallinity influences Phase Phase Purity Temp->Phase influences GrainSize Grain Size Time->GrainSize influences Time->Phase influences Defects Defect Density Atmosphere->Defects influences Efficiency Efficiency Crystallinity->Efficiency GrainSize->Efficiency Defects->Efficiency Stability Stability Defects->Stability Phase->Stability

Caption: The relationship between annealing parameters and perovskite properties.

References

Application Notes and Protocols for sec-Butylammonium Chloride (s-BACl) Additive in Perovskite Film Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of sec-butylammonium chloride (s-BACl) as a crystalline growth additive in the fabrication of high-quality perovskite thin films for optoelectronic applications, particularly in perovskite solar cells.

Introduction

The performance and stability of perovskite solar cells are intrinsically linked to the quality of the perovskite crystalline film. Defects within the crystal lattice and at the grain boundaries can act as non-radiative recombination centers, hindering device efficiency and longevity. Additive engineering has emerged as a powerful strategy to control the crystallization process, passivate defects, and enhance the morphological and optoelectronic properties of perovskite films.

This compound (s-BACl), a bulky alkylammonium halide, has shown promise as an effective additive. Its incorporation into the perovskite precursor solution can influence the nucleation and growth kinetics of the perovskite crystals, leading to films with larger grain sizes, reduced defect densities, and improved phase stability. This document outlines the protocols for the application of s-BACl and summarizes the expected impact on perovskite film properties and device performance based on studies of similar alkylammonium halide additives.

Mechanism of Action

The primary roles of s-BACl as an additive in perovskite film growth are believed to be:

  • Crystal Growth Modulation: The bulky sec-butylammonium cation can modulate the crystallization rate of the perovskite, promoting the formation of larger, more oriented crystal grains. This reduces the density of grain boundaries, which are a major source of defects.

  • Defect Passivation: The chloride ions from s-BACl can effectively passivate halide vacancy defects, while the ammonium (B1175870) head group of the sec-butylammonium cation can passivate undercoordinated lead ions (Pb²⁺) at the perovskite surface and grain boundaries. This suppression of defect states reduces non-radiative recombination and enhances charge carrier lifetimes.

  • Phase Stabilization: The presence of the larger organic cation can help to stabilize the desired photoactive perovskite phase (e.g., the α-phase in formamidinium-based perovskites), preventing the formation of undesirable non-perovskite phases.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the fabrication of perovskite thin films using s-BACl as an additive. These are intended as a starting point and may require optimization based on the specific perovskite composition and desired film characteristics.

Materials and Reagents
  • Perovskite precursors (e.g., Formamidinium Iodide - FAI, Lead Iodide - PbI₂, Methylammonium Bromide - MABr, Cesium Iodide - CsI)

  • This compound (s-BACl)

  • Anhydrous solvents: N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Antisolvent: Chlorobenzene (B131634) (CB)

  • Substrates: FTO-coated glass

  • Hole Transport Layer (HTL) materials (e.g., PTAA)

  • Electron Transport Layer (ETL) materials (e.g., C60)

  • Metal electrode materials (e.g., Gold - Au)

Perovskite Precursor Solution Preparation
  • Stock Solution of s-BACl: Prepare a stock solution of s-BACl in a suitable solvent (e.g., DMF or isopropanol) at a concentration of 10 mg/mL.

  • Control Perovskite Precursor Solution: Prepare the desired perovskite precursor solution without the additive. For a common mixed-cation, mixed-halide perovskite, dissolve FAI (e.g., 1.1 M), PbI₂ (e.g., 1.2 M), MABr (e.g., 0.2 M), and CsI (e.g., 0.05 M) in a mixture of DMF and DMSO (e.g., 4:1 v/v). Stir the solution at room temperature for at least 2 hours.

  • s-BACl-Containing Perovskite Precursor Solution: To the control perovskite precursor solution, add the s-BACl stock solution to achieve the desired final concentration (e.g., 0.5, 1.0, 1.5 mol% with respect to the lead content). Stir the final solution for an additional 30 minutes before use.

Perovskite Film Deposition (Spin-Coating)
  • Substrate Preparation: Clean the FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes prior to depositing the HTL.

  • HTL Deposition: Deposit the hole transport layer (e.g., PTAA) onto the cleaned substrates via spin-coating, followed by annealing according to established protocols.

  • Perovskite Deposition:

    • Transfer the substrates with the HTL into a nitrogen-filled glovebox.

    • Dispense approximately 40 µL of the s-BACl-containing perovskite precursor solution onto the center of the substrate.

    • Spin-coat the solution using a two-step program:

      • Step 1: 1000 rpm for 10 seconds (ramp rate: 200 rpm/s).

      • Step 2: 4000 rpm for 30 seconds (ramp rate: 1000 rpm/s).

    • During the second step, at approximately 15 seconds before the end of the program, dispense 100 µL of chlorobenzene onto the spinning substrate.

  • Annealing: Immediately transfer the substrate onto a preheated hotplate and anneal at 100-150 °C for 10-30 minutes. The optimal temperature and time will depend on the perovskite composition.

Device Completion
  • ETL and Electrode Deposition: Deposit the electron transport layer and the metal back electrode (e.g., C60 and Au) via thermal evaporation to complete the solar cell device.

Data Presentation

Table 1: Effect of n-Butylammonium Iodide Additive on Perovskite Solar Cell Performance [2][3]

Additive Concentration (vol%)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)
0 (Control)0.9817.556.49.7
10.9917.658.610.2

Table 2: Performance of a Mixed-Cation Perovskite Solar Cell with n-Butylammonium Cation Incorporation [4][5]

Perovskite CompositionBandgap (eV)Stabilized PCE (%)
BAx(FA0.83Cs0.17)1-xPb(I0.6Br0.4)31.6117.5 ± 1.3

Table 3: Expected Qualitative Effects of s-BACl Additive on Perovskite Film Properties

PropertyWithout s-BAClWith s-BACl
Grain Size Smaller, less uniformLarger, more uniform
Surface Morphology Higher density of pinholesSmoother, reduced pinholes
Crystallinity LowerHigher, preferential orientation
Defect Density HigherLower
Carrier Lifetime ShorterLonger

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for the s-BACl additive.

experimental_workflow Experimental Workflow for Perovskite Film Growth with s-BACl Additive cluster_solution Precursor Solution Preparation cluster_fabrication Film Fabrication cluster_characterization Characterization & Device perovskite_precursors Perovskite Precursors (FAI, PbI2, etc.) precursor_solution Final Precursor Solution perovskite_precursors->precursor_solution solvents Solvents (DMF, DMSO) solvents->precursor_solution s_BACl s-BACl Additive s_BACl->precursor_solution spin_coating Spin-Coating precursor_solution->spin_coating antisolvent Antisolvent Treatment (Chlorobenzene) spin_coating->antisolvent annealing Thermal Annealing antisolvent->annealing perovskite_film High-Quality Perovskite Film annealing->perovskite_film device_fabrication Device Fabrication (ETL, Electrode) perovskite_film->device_fabrication performance_testing Performance Testing device_fabrication->performance_testing

Caption: Workflow for perovskite film fabrication with s-BACl.

mechanism_of_action Proposed Mechanism of s-BACl in Perovskite Film Growth cluster_precursor In Precursor Solution cluster_crystallization During Crystallization & Annealing cluster_result Resulting Film Properties s_BACl s-BACl intermediate [PbI2(s-BA)]+ Intermediate Complex s_BACl->intermediate defect_passivation Defect Passivation s_BACl->defect_passivation PbI2 PbI2 PbI2->intermediate controlled_growth Controlled Crystal Growth (Larger Grains) intermediate->controlled_growth improved_morphology Improved Morphology (Reduced Pinholes) controlled_growth->improved_morphology halide_vacancy Halide Vacancy (V_I-) defect_passivation->halide_vacancy Cl- passivates undercoordinated_Pb Undercoordinated Pb2+ defect_passivation->undercoordinated_Pb s-BA+ passivates reduced_defects Reduced Defect Density defect_passivation->reduced_defects enhanced_performance Enhanced Device Performance (Higher PCE & Stability) improved_morphology->enhanced_performance reduced_defects->enhanced_performance

Caption: Mechanism of s-BACl in improving perovskite films.

Conclusion

The use of this compound as an additive in perovskite precursor solutions presents a promising avenue for enhancing the quality of perovskite thin films. The proposed mechanisms of controlled crystal growth and defect passivation are expected to lead to significant improvements in the power conversion efficiency and long-term stability of perovskite solar cells. The protocols provided herein offer a solid foundation for researchers to explore the benefits of s-BACl in their specific perovskite systems. Further optimization of the s-BACl concentration and processing parameters is encouraged to achieve optimal device performance.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Crystal Quality of sec-Butylammonium Chloride Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address common challenges encountered during the synthesis of sec-butylammonium chloride perovskites.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions.

IssuePotential CausesSuggested Solutions
Poor Film Coverage or Pinholes - Improper substrate cleaning.[1] - Non-optimal spin coating parameters.[1] - Low precursor solution concentration.- Ensure substrates are thoroughly cleaned with deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.[2] - Optimize spin coating speed and duration; a two-step program with a lower initial speed can aid spreading.[1] - Increase the molar concentration of the precursor solution.
Small Crystal Grain Size - Rapid crystallization.[3] - Inadequate annealing temperature or time.[3] - Absence of additives that promote grain growth.- Employ an anti-solvent dripping step during spin coating to control nucleation and growth.[1][4] - Optimize the annealing temperature and duration; longer annealing times generally favor larger grain growth.[3] - Introduce additives like methylammonium (B1206745) chloride (MACl) which can assist in the crystallization process.[2][5]
High Defect Density - Non-stoichiometric precursor ratios. - Presence of impurities in precursors or solvents.[1] - Sub-optimal annealing conditions.[3]- Ensure precise molar ratios of this compound and the lead halide. - Use high-purity precursors and anhydrous solvents. Filtering the precursor solution before use is recommended.[1][6] - Systematically vary the annealing temperature and time to find the optimal conditions for defect reduction.[3]
Film Roughness - Uncontrolled nucleation. - Phase segregation.- Utilize solvent additives or a solvent vapor annealing step to improve film morphology.[7] - The use of additives can help to suppress the formation of unwanted phases.
Poor Crystallinity - Residual solvent in the film. - Incorrect annealing protocol.[3]- Ensure complete solvent removal during the annealing step by optimizing time and temperature. - A two-stage annealing process (a lower temperature step followed by a higher one) can sometimes improve crystallinity.

Frequently Asked Questions (FAQs)

Q1: How can I improve the solubility of my this compound precursors?

A1: Precursor solubility can be enhanced by using a co-solvent system, such as a mixture of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[8] Gently heating the solution (e.g., to 60-70°C) while stirring can also aid in dissolution.[1] Ensure your solvents are anhydrous, as moisture can negatively impact precursor stability and solubility.

Q2: What is the role of an anti-solvent in improving crystal quality?

A2: An anti-solvent, such as chlorobenzene (B131634) or toluene, is a solvent in which the perovskite precursors are insoluble.[1] Dripping the anti-solvent onto the spinning substrate during film deposition induces rapid supersaturation of the precursor solution. This leads to the formation of a large number of nucleation sites, resulting in a more uniform and compact film with controlled crystal growth.[4]

Q3: How does the annealing temperature and time affect the final crystal quality?

A3: The annealing process is crucial for removing residual solvent and promoting the crystallization of the perovskite phase.[3] The temperature and time must be carefully optimized. Insufficient annealing can lead to incomplete crystallization and residual solvent, while excessive heat or time can cause decomposition of the organic cation. Generally, a systematic study of annealing temperatures (e.g., from 80°C to 150°C) and times (e.g., 10 to 60 minutes) is recommended to find the optimal conditions for your specific this compound perovskite formulation.[3]

Q4: What are common defects in perovskite crystals and how can I passivate them?

A4: Common defects in perovskite crystals include vacancies (missing ions), interstitial defects (extra ions in the lattice), and anti-site defects (ions in the wrong lattice positions).[9][10][11] These defects can act as charge recombination centers, hindering device performance. Defect passivation can be achieved by incorporating additives into the precursor solution. For instance, Lewis acids or bases can interact with and neutralize charged defects at the crystal surface and grain boundaries.[12] The use of larger organic cations, such as butylammonium, can also help in passivating surface defects.[13]

Q5: Can additives improve the crystal quality of this compound perovskites?

A5: Yes, additives can significantly influence the crystallization process and final film quality. For example, the addition of a small amount of methylammonium chloride (MACl) has been shown to improve the crystallinity and grain size in other hybrid perovskites by forming an intermediate phase that facilitates the growth of the desired perovskite structure.[2][5] Other alkylammonium halides can also be explored for their potential to passivate defects and improve film morphology.[14]

Experimental Protocols

1. Precursor Solution Preparation (1 Molar)

  • In a nitrogen-filled glovebox, dissolve equimolar amounts of this compound and lead(II) chloride in a co-solvent mixture of DMF and DMSO (e.g., 4:1 volume ratio).[8]

  • Stir the solution on a hotplate at approximately 60°C for at least 2 hours, or until the precursors are fully dissolved.[1]

  • Before use, cool the solution to room temperature and filter it through a 0.2 µm PTFE syringe filter to remove any particulate impurities.[6]

2. Spin Coating with Anti-Solvent Treatment

  • Clean the substrates (e.g., FTO glass) sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol, for 15 minutes each. Dry the substrates with a nitrogen gun.

  • Treat the substrates with UV-ozone for 15 minutes to remove organic residues and improve the wettability of the surface.

  • Transfer the substrates into a nitrogen-filled glovebox.

  • Deposit the precursor solution onto the substrate and spin coat. A typical two-step program is 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.

  • During the second step, at approximately 15 seconds before the end of the program, drip a controlled amount of an anti-solvent (e.g., 100 µL of chlorobenzene) onto the center of the spinning substrate.[1]

3. Thermal Annealing

  • Immediately after spin coating, transfer the substrate onto a pre-heated hotplate inside the glovebox.

  • Anneal the film at a specific temperature and for a set duration. A good starting point for optimization is 100°C for 30 minutes.[3]

  • After annealing, allow the film to cool down to room temperature before further characterization or device fabrication.

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_fab Film Fabrication cluster_post Post-Processing cluster_char Characterization dissolve Dissolve this compound & Lead Halide in DMF/DMSO stir Stir at 60°C dissolve->stir filter Filter with 0.2 µm PTFE Filter stir->filter spin_coat Spin Coat Precursor Solution filter->spin_coat Deposition anti_solvent Anti-Solvent Dripping spin_coat->anti_solvent anneal Thermal Annealing (e.g., 100°C for 30 min) anti_solvent->anneal Crystallization characterize Crystal Quality Analysis (XRD, SEM, etc.) anneal->characterize Analysis

Caption: Workflow for the fabrication of this compound perovskite thin films.

crystal_quality_factors cluster_inputs Input Parameters cluster_outputs Crystal Quality Metrics precursor Precursor Stoichiometry & Purity crystal_quality Improved Crystal Quality precursor->crystal_quality solvent Solvent System (e.g., DMF/DMSO) solvent->crystal_quality additives Additives (e.g., MACl) additives->crystal_quality annealing Annealing Profile (Temp. & Time) annealing->crystal_quality anti_solvent Anti-Solvent Choice & Timing anti_solvent->crystal_quality grain_size Grain Size crystallinity Crystallinity defects Defect Density morphology Film Morphology & Coverage crystal_quality->grain_size crystal_quality->crystallinity crystal_quality->defects crystal_quality->morphology defect_types title Common Point Defects in Perovskite Crystals defects Vacancy Interstitial Anti-Site desc An ion is missing from its lattice site An extra ion is present in a non-lattice position An ion occupies the lattice site of another type of ion defects->desc

References

Technical Support Center: Sec-Butylammonium Chloride Perovskite Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sec-butylammonium chloride (s-BACl) perovskite films. The information provided is intended to help overcome common experimental challenges and understand degradation issues.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the fabrication and characterization of this compound perovskite films.

Problem/Observation Potential Cause(s) Suggested Solution(s)
Poor film quality (pinholes, non-uniform coverage) 1. Inadequate substrate cleaning.2. Non-optimal spin coating parameters.3. Inefficient antisolvent treatment.1. Ensure rigorous substrate cleaning (e.g., sequential sonication in detergent, DI water, acetone, isopropanol).2. Optimize spin coating speed and duration. A two-step program (e.g., 1000 rpm for 10s, then 5000-6000 rpm for 30s) often yields uniform films.[1]3. Experiment with different antisolvents (e.g., chlorobenzene (B131634), toluene) and optimize the dripping time and volume.[2]
Yellowish film color instead of dark brown/black 1. Incomplete conversion to the perovskite phase.2. Presence of lead iodide (PbI₂) residue.[3]3. Degradation due to moisture exposure.[4]1. Ensure the correct stoichiometry of precursors in the solution.2. Optimize the annealing temperature and time to facilitate complete reaction. A common range is 100-150°C for 10-60 minutes.[5][6]3. Fabricate and store films in a controlled, low-humidity environment (e.g., a nitrogen-filled glovebox).
Low photoluminescence (PL) intensity in fresh films 1. High density of defects and trap states.2. Non-radiative recombination at grain boundaries and surfaces.[7]1. Introduce additives to the precursor solution to passivate defects.2. Employ post-treatment methods, such as coating with a passivation layer (e.g., other organic salts).[8]3. Optimize annealing conditions to promote larger grain growth, which reduces the density of grain boundaries.[5]
Rapid degradation of film performance under ambient conditions 1. Intrinsic instability of the perovskite material.2. High sensitivity to moisture and oxygen.[9]3. Photodegradation under illumination.1. Incorporate s-BACl to form a more stable quasi-2D or 2D/3D mixed-dimensional structure.[10]2. Encapsulate the device to protect it from environmental factors.3. Utilize UV filters during characterization to minimize UV-induced degradation.
Hysteresis in current-voltage (J-V) measurements 1. Ion migration within the perovskite layer.2. Charge accumulation at the interfaces.[2]1. Passivate defects at the perovskite/charge transport layer interfaces.2. Optimize the device architecture and contact materials to facilitate efficient charge extraction.
Formation of needle-like structures in the film 1. Uncontrolled, rapid crystallization.1. Use solvent additives (e.g., DMSO) in the precursor solution to modulate crystallization kinetics.[1]2. Precisely control the timing of the antisolvent dripping during spin coating.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used in perovskite films?

A1: this compound, a bulky organic cation, is often incorporated into perovskite formulations to create quasi-2D or mixed-dimensional 2D/3D perovskite structures. These structures generally exhibit enhanced stability against moisture, heat, and light compared to their 3D counterparts.[10] The bulky nature of the sec-butylammonium cation can also help in passivating surface defects and improving the overall film quality.

Q2: What are the primary degradation pathways for this compound perovskite films?

A2: The primary degradation pathways are initiated by exposure to moisture, oxygen, elevated temperatures, and UV light.[9] Moisture can trigger the decomposition of the perovskite structure back to its precursors, including lead iodide (PbI₂), which is identifiable by a change in the film's color from dark brown/black to yellow.[11] Thermal stress can accelerate the release of volatile components and lead to structural changes.[12] Photodegradation can occur under illumination, especially in the presence of oxygen, leading to the formation of superoxide (B77818) radicals that can react with the organic cations.

Q3: How can I synthesize this compound?

A3: A general method for synthesizing alkylammonium halides involves reacting the corresponding amine with a hydrohalic acid. For this compound, you would react sec-butylamine (B1681703) with hydrochloric acid, typically in an ice bath to control the exothermic reaction. The resulting salt can then be purified by recrystallization. A procedure analogous to the synthesis of methylammonium (B1206745) iodide/chloride can be followed.[13]

Q4: What are the key characterization techniques to study the degradation of these films?

A4: Key techniques include:

  • X-ray Diffraction (XRD): To monitor changes in the crystal structure and identify the formation of degradation products like PbI₂.[11]

  • UV-Vis Spectroscopy: To observe changes in the absorption spectrum, which can indicate a shift in the bandgap or degradation of the perovskite.[14]

  • Photoluminescence (PL) Spectroscopy: To assess the electronic quality of the film. A decrease in PL intensity can indicate an increase in non-radiative recombination due to defect formation.[7][15]

  • Scanning Electron Microscopy (SEM): To visualize changes in the film's morphology, such as the formation of pinholes or changes in grain size.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition of the film's surface and detect changes due to degradation.

Q5: What is the role of the chloride ion in these perovskite formulations?

A5: The chloride ion can influence the crystallization process, often leading to improved film morphology with larger grain sizes and fewer defects.[8][16] It can also affect the electronic properties and contribute to enhanced device performance and stability.

Quantitative Data Summary

The following tables summarize quantitative data related to the stability of perovskite films incorporating butylammonium (B8472290) cations. Note that much of the available data is for n-butylammonium (n-BA) but provides a useful proxy for the expected performance of sec-butylammonium (s-BA) based films.

Table 1: Thermal Stability of Butylammonium-based Perovskite Solar Cells

Perovskite CompositionAnnealing Temperature (°C)Duration (hours)Performance RetentionReference
(BA)₂(MA)₃Pb₄I₁₃851000~80% of initial efficiency (encapsulated)[17]
Mixed Cation with BA85>1000>95% of initial efficiency (encapsulated)[18]
CH₃NH₃PbI₃ (for comparison)85<200Significant degradation[12]

Table 2: Moisture Stability of Butylammonium-based Perovskite Films

Perovskite CompositionRelative Humidity (%)DurationObservationReference
n-BA based 2D/3D70> 1 monthNo significant degradation observed
MAPbI₃ (for comparison)602 weeksSignificant degradation to PbI₂[4]
BA₂PbBr₄High12 daysGood stability[19]

Table 3: Photoluminescence Properties of Fresh vs. Degraded Perovskite Films

Perovskite TypeConditionPL Quantum Yield (PLQY)PL LifetimeReference
Polycrystalline MAPbI₃Fresh (unpassivated)~10%tens of ns[7]
Polycrystalline MAPbI₃Fresh (passivated)>30%>8 µs[20]
Degraded FilmDegradedSignificantly lowerShorter lifetime[11]

Experimental Protocols

Protocol 1: Synthesis of this compound (s-BACl)

  • Reaction Setup: In a round-bottom flask placed in an ice bath, add a specific molar amount of sec-butylamine.

  • Acid Addition: Slowly add an equimolar amount of hydrochloric acid (HCl) dropwise to the sec-butylamine while stirring continuously. The reaction is exothermic and should be controlled by the ice bath.

  • Precipitation: Continue stirring for 2-4 hours in the ice bath. A white precipitate of this compound will form.

  • Purification: Collect the precipitate by rotary evaporation to remove the solvent.

  • Recrystallization: Recrystallize the solid product from a suitable solvent like ethanol (B145695) to purify it.

  • Drying: Dry the purified s-BACl powder in a vacuum oven at approximately 60°C for 24 hours to remove any residual solvent.

Protocol 2: Fabrication of a this compound Perovskite Film (One-Step Spin Coating)

  • Substrate Cleaning:

    • Sequentially sonicate the FTO-coated glass substrates in a detergent solution, deionized (DI) water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes before use.

  • Precursor Solution Preparation:

    • Prepare a perovskite precursor solution by dissolving the desired molar ratios of lead halide (e.g., PbI₂) and other organic cations (e.g., methylammonium iodide) along with this compound in a solvent mixture, typically DMF and DMSO (e.g., 4:1 v/v).[1]

    • Stir the solution at an elevated temperature (e.g., 60-70°C) overnight to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE filter before use.

  • Spin Coating:

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Dispense the precursor solution onto the substrate.

    • Spin coat using a two-step program: a low-speed step (e.g., 1000 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 5000 rpm for 30 seconds) to form the film.[21]

  • Antisolvent Treatment:

    • During the high-speed step (e.g., 10-15 seconds before the end), drip a controlled amount of an antisolvent (e.g., 100-200 µL of chlorobenzene) onto the center of the spinning substrate.[22] This induces rapid crystallization and results in a uniform film.

  • Annealing:

    • Immediately transfer the substrate onto a hotplate and anneal at a specific temperature (e.g., 100-150°C) for a defined duration (e.g., 10-60 minutes) to remove residual solvent and improve crystallinity.[6][23]

  • Cooling: Allow the film to cool down to room temperature before further characterization or device fabrication.

Visualizations

experimental_workflow cluster_prep Preparation cluster_fab Fabrication (in Glovebox) cluster_char Characterization sub_clean Substrate Cleaning precursor_prep Precursor Solution (with s-BACl) spin_coating Spin Coating precursor_prep->spin_coating antisolvent Antisolvent Dripping spin_coating->antisolvent annealing Thermal Annealing antisolvent->annealing morphology Morphological Analysis (SEM) annealing->morphology structural Structural Analysis (XRD) annealing->structural optical Optical Properties (UV-Vis, PL) annealing->optical device_testing Device Performance (J-V) annealing->device_testing

Caption: Experimental workflow for s-BACl perovskite film fabrication.

degradation_pathway cluster_stressors Environmental Stressors perovskite s-BACl Perovskite Film (Stable, Dark Color) intermediate Hydrated Perovskite Intermediate perovskite->intermediate Reversible moisture Moisture (H₂O) moisture->intermediate oxygen Oxygen (O₂) degraded Degraded Film (PbI₂, Yellow Color) oxygen->degraded heat Thermal Stress (Heat) heat->degraded light UV Light light->degraded intermediate->degraded Irreversible volatiles Volatile Byproducts (e.g., organic components) degraded->volatiles

Caption: Simplified degradation pathway of s-BACl perovskite films.

troubleshooting_logic start Poor Film Quality? pinholes Pinholes / Non-uniform? start->pinholes color Yellowish Color? pinholes->color No solution_spin Check Substrate Cleaning & Spin Coating Parameters pinholes->solution_spin Yes solution_antisolvent Optimize Antisolvent Treatment pinholes->solution_antisolvent Yes pl Low PL Intensity? color->pl No solution_anneal Optimize Annealing (Temp & Time) color->solution_anneal Yes solution_precursor Check Precursor Stoichiometry color->solution_precursor Yes solution_environment Control Humidity color->solution_environment Yes pl->solution_anneal Yes solution_passivation Add Passivation Agents pl->solution_passivation Yes

Caption: Troubleshooting logic for common film quality issues.

References

Technical Support Center: Optimizing sec-Butylammonium Chloride in Perovskite Precursor Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of sec-butylammonium chloride in precursor solutions for perovskite solar cell fabrication. The guidance provided is based on established principles for alkylammonium halide additives, offering a strong starting point for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound as an additive in the precursor solution?

A1: While specific data on this compound is emerging, analogous alkylammonium chloride additives like methylammonium (B1206745) chloride (MACl) are known to significantly improve the quality and performance of perovskite films.[1][2] Their primary roles include:

  • Improving Crystallinity: Additives can enhance the crystallinity of the perovskite film, leading to larger grain sizes.[1][2]

  • Reducing Defects: They help in passivating defects at the grain boundaries and surface of the perovskite film, which can reduce non-radiative recombination.[1][3][4]

  • Controlling Crystal Growth: These additives can modulate the crystallization kinetics of the perovskite, retarding rapid crystal growth to form more uniform and higher-quality films.[5]

  • Enhancing Stability: By improving film morphology and reducing defects, these additives can contribute to the long-term stability of the perovskite solar cell.[3][4]

  • Phase Stabilization: In formamidinium-based perovskites, additives like MACl can help stabilize the desired black photoactive α-phase.[6]

Q2: What is a typical starting concentration range for optimizing this compound?

A2: For similar additives like MACl, optimal concentrations have been reported in the range of 6 mol% to 10 mol% relative to the lead halide or the organic cation in the precursor solution.[2][3][4][7] A sensible starting point for this compound would be to screen a range of concentrations from 2 mol% to 15 mol%.

Q3: How does the addition of this compound affect the perovskite film's morphology?

A3: The introduction of alkylammonium chloride additives typically leads to significant improvements in film morphology. You can expect to observe:

  • Larger Grain Sizes: The additive can promote the growth of larger, more uniform crystalline grains.[1][2][7]

  • Smoother Surface: The resulting perovskite film often exhibits a smoother surface with reduced roughness.[1][2][7]

  • Reduced Pinholes: Improved crystallization can lead to better coverage of the substrate, with fewer pinholes or voids.

Q4: Will this compound be incorporated into the final perovskite crystal lattice?

A4: The larger size of the sec-butylammonium cation may hinder its incorporation into the 3D perovskite lattice. It is more likely to act as a transient mediator during crystallization or to reside at the grain boundaries and surface of the perovskite film, where it can passivate defects. Some larger cations have been observed to form 2D perovskite phases at the interfaces.[6]

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound concentration.

Issue Potential Cause Troubleshooting Steps
Poor Film Coverage / Pinholes 1. Sub-optimal additive concentration. 2. Poor wettability of the substrate. 3. Inappropriate spin-coating parameters.1. Vary the concentration of this compound (e.g., 2, 5, 8, 10, 12 mol%). 2. Ensure the substrate is properly cleaned and treated (e.g., UV-ozone).[7] 3. Optimize spin-coating speed and duration.
Small Crystal Grains 1. Insufficient amount of additive to control crystallization. 2. Very rapid solvent evaporation. 3. Sub-optimal annealing temperature or time.1. Incrementally increase the concentration of this compound. 2. Consider using a solvent mixture with a higher boiling point or an anti-solvent dripping step to slow down crystallization.[1] 3. Systematically vary the annealing temperature and duration.
Phase Segregation / Yellow Phase Formation (in FAPbI₃) 1. Incomplete conversion to the desired perovskite phase. 2. Instability of the black phase.1. Ensure a sufficient concentration of the chloride additive, as it is known to stabilize the α-phase.[6] 2. Optimize the annealing protocol (temperature and time).
Low Power Conversion Efficiency (PCE) 1. High density of defects. 2. Poor charge transport. 3. Non-optimal energy level alignment.1. Systematically optimize the this compound concentration to find the sweet spot for defect passivation. 2. Characterize the film's charge carrier dynamics. The additive should facilitate better charge transport.[3][4] 3. While less likely to be directly altered by the additive, ensure the charge transport layers are appropriate.
Poor Reproducibility 1. Sensitivity to environmental conditions (humidity). 2. Inconsistent precursor solution preparation.1. Control the humidity and temperature of the processing environment (e.g., use a glove box).[8] 2. Ensure the precursor solution is freshly prepared and fully dissolved before use.

Quantitative Data Summary

The following table summarizes quantitative data from studies on similar alkylammonium halide additives, which can serve as a reference for your experiments with this compound.

AdditiveBase PerovskiteOptimal ConcentrationKey Result
Methylammonium Chloride (MACl)(CsI)₀.₀₅(FAI)₀.₉₅Pb(I₀.₉₅Br₀.₀₅)₂10 mol%PCE increased from 16.72% (control) to 23.61%.[1][2][7]
Methylammonium Chloride (MACl)BA₂MA₄Pb₅I₁₆ (2D Perovskite)6 mol%Achieved a maximum PCE of ~14.3%.[3][4]
n-Propylammonium IodideCH₃NH₃PbI₃₋ₓClₓ1 vol%PCE improved from 9.7% to 11.3%.[9]
n-Butylammonium IodideCH₃NH₃PbI₃₋ₓClₓ1 vol%PCE improved from 9.7% to 10.2%.[9]

Experimental Protocols

Protocol 1: Preparation of Perovskite Precursor Solution with this compound

This protocol is adapted from methodologies for similar additives.[1][6][7]

  • Stock Solution Preparation:

    • Prepare a stock solution of the main perovskite components (e.g., FAI and PbI₂) in a mixed solvent system (e.g., DMF:DMSO 4:1 v/v).

    • Prepare a separate stock solution of this compound in one of the solvent components (e.g., DMF).

  • Precursor Solution Formulation:

    • In a clean vial, combine the main perovskite stock solution with the desired volume of the this compound stock solution to achieve the target molar percentage (e.g., 0%, 2%, 4%, 6%, 8%, 10%, 12%).

    • Ensure the total solvent volume and the ratio of the main perovskite components remain constant across all experimental groups.

    • Stir the final precursor solution at room temperature for at least 2 hours before use.

Protocol 2: Perovskite Film Deposition and Characterization

  • Substrate Preparation: Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15-20 minutes before use.[7]

  • Deposition of Charge Transport Layer: Deposit the hole transport layer (e.g., PTAA) onto the cleaned substrates via spin-coating.

  • Perovskite Film Deposition:

    • Transfer the substrates into a nitrogen-filled glove box.

    • Spin-coat the prepared perovskite precursor solution onto the hole transport layer. A typical two-step spin program might be 1000 rpm for 10s followed by 4000-6000 rpm for 30s.

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.[1]

  • Annealing: Immediately transfer the substrate onto a hotplate and anneal at a predetermined temperature (e.g., 100-150 °C) for a specified time (e.g., 10-60 minutes).

  • Characterization:

    • Morphology: Use Scanning Electron Microscopy (SEM) to analyze grain size and film uniformity.

    • Crystallinity: Use X-ray Diffraction (XRD) to assess the crystallinity and phase purity of the film.

    • Optical Properties: Use UV-Vis spectroscopy to determine the absorption spectrum and Tauc plot for the bandgap.

    • Device Performance: Complete the solar cell fabrication by depositing electron transport and metal contact layers, then measure the current-voltage characteristics under simulated sunlight.

Visualizations

Experimental_Workflow cluster_prep Precursor Solution Preparation cluster_fab Device Fabrication cluster_char Characterization & Analysis cluster_opt Optimization Loop prep_main Prepare Main Perovskite Stock Solution formulate Formulate Test Solutions (0-15 mol% additive) prep_main->formulate prep_additive Prepare this compound Stock Solution prep_additive->formulate spincoat Spin-Coat Perovskite Precursor Solution formulate->spincoat substrate Substrate Cleaning & HTL Deposition substrate->spincoat anneal Anneal Film spincoat->anneal contacts Deposit ETL & Metal Contacts anneal->contacts sem SEM (Morphology) contacts->sem xrd XRD (Crystallinity) contacts->xrd uvvis UV-Vis (Optical Prop.) contacts->uvvis jv J-V Testing (PCE) contacts->jv analyze Analyze Results jv->analyze analyze->formulate Refine Concentration

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic cluster_params Parameter Adjustment cluster_check Re-Characterize start Observe Poor Film Quality (e.g., Pinholes, Small Grains) conc Vary Additive Concentration (2-15 mol%) start->conc spin Adjust Spin-Coating Parameters start->spin anneal Modify Annealing (Temp & Time) start->anneal env Control Environment (Humidity) start->env sem Check Morphology (SEM) conc->sem spin->sem anneal->sem env->sem xrd Check Crystallinity (XRD) sem->xrd xrd->start If issues persist end Achieve Improved Film Quality xrd->end If morphology & crystallinity improve

Caption: Troubleshooting flowchart for common perovskite film defects.

References

Technical Support Center: Troubleshooting Pinholes in Sec-Butylammonium Chloride Perovskite Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting pinhole formation in sec-butylammonium chloride perovskite films. The following question-and-answer format directly addresses common issues encountered during experimental work.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I am observing a high density of pinholes in my this compound perovskite films. What are the primary causes?

A: Pinhole formation is a common challenge in the fabrication of perovskite films and can arise from several factors throughout the deposition process. The most frequent culprits are related to the precursor solution, the spin-coating parameters, and the annealing protocol. Specifically, issues with precursor solubility, solution degradation, improper solvent evaporation rates, and inadequate thermal treatment can all contribute to the formation of these defects. Pinholes can act as shunt pathways, leading to device failure under reverse bias conditions.[1]

Q2: How does the quality of the this compound precursor solution affect pinhole formation?

A: The precursor solution is the foundation of the perovskite film, and its quality is paramount for achieving a uniform, pinhole-free layer. Key factors to consider include:

  • Purity of Precursors: The use of high-purity this compound and lead halide salts is essential. Impurities can act as nucleation sites for defects, leading to pinhole formation.

  • Solution Age and Degradation: Perovskite precursor solutions can degrade over time, especially when exposed to ambient conditions. It is highly recommended to use freshly prepared solutions for consistent results.

  • Incomplete Dissolution: Ensure that all precursor components are fully dissolved in the solvent. Incomplete dissolution can lead to particulate matter in the solution, which can cause pinholes during spin coating. Sonication or gentle heating can aid in complete dissolution.

  • Precursor Concentration: The concentration of the precursor solution plays a crucial role in determining the film thickness and morphology. Both excessively high and low concentrations can lead to issues with crystallization and the formation of pinholes.

Q3: Can adjusting the spin-coating parameters help reduce pinholes?

A: Absolutely. The spin-coating process directly influences the uniformity and thickness of the wet film, which in turn affects the final perovskite layer quality. Consider the following adjustments:

  • Spin Speed and Duration: Higher spin speeds generally result in thinner films, which can be more susceptible to pinholes if not optimized. A two-step spin-coating process, with an initial lower speed for uniform spreading followed by a higher speed for solvent evaporation, can often yield better results.

  • Acceleration: The rate of acceleration to the final spin speed can impact the evenness of the solution distribution. A slower, more controlled acceleration can prevent the formation of radial defects.

  • Environment: The humidity and temperature of the spin-coating environment (e.g., inside a glovebox) can affect the solvent evaporation rate and the crystallization process. Maintaining a controlled and stable environment is crucial.

Q4: What is the role of the antisolvent, and how can it be optimized to prevent pinholes?

A: Antisolvent engineering is a critical technique for inducing rapid and uniform crystallization of the perovskite film, which is essential for minimizing pinholes.

  • Antisolvent Choice: The selection of an appropriate antisolvent is crucial. The antisolvent should be miscible with the precursor solvent but should not dissolve the perovskite precursors. Sec-butyl alcohol has been shown to be an effective "green" antisolvent for producing pinhole-free perovskite films.[2][3]

  • Dispensing Time and Volume: The timing of the antisolvent quench during the spin-coating process is critical. Dispensing the antisolvent too early or too late can lead to incomplete or non-uniform crystallization. The volume of the antisolvent should also be optimized.

  • Additives in Antisolvent: Introducing a small amount of a precursor salt, such as methylammonium (B1206745) iodide (MAI), into the antisolvent can compensate for any precursor that might be washed away, promoting the formation of a more uniform perovskite layer.[2]

Q5: How critical are the annealing temperature and duration for film quality?

A: The annealing step is vital for complete solvent removal and for promoting the growth of crystalline grains. Improper annealing can lead to the formation of pinholes and other defects.

  • Annealing Temperature: The optimal annealing temperature is dependent on the specific perovskite composition. Temperatures that are too low may result in incomplete solvent evaporation and poor crystallinity. Conversely, temperatures that are too high can cause decomposition of the perovskite film. For many perovskite systems, annealing temperatures are often in the range of 100-150°C.[4][5][6][7]

  • Annealing Duration: The annealing time must be sufficient to allow for complete crystallization. However, prolonged annealing at high temperatures can also lead to film degradation.[6][7] A two-step annealing process, involving an initial solvent-induced annealing followed by a thermal treatment, has been shown to improve film morphology and reduce defects.[5]

Q6: Can additives in the precursor solution help in reducing pinholes?

A: Yes, the incorporation of certain additives can significantly improve film quality by influencing crystallization kinetics and passivating defects.

  • Chloride Additives: The addition of excess chloride, for instance from methylammonium chloride or other alkylammonium chlorides, can help control the crystallization process and improve the surface morphology of the perovskite film, leading to a reduction in pinholes.[8]

  • Large Cation Additives: The introduction of larger organic cations, such as n-butylammonium, can lead to the formation of 2D perovskite layers that can passivate the surface of the 3D perovskite, reducing defects and improving stability.[9]

Data Presentation

Table 1: Influence of Spin-Coating Parameters on Perovskite Film Quality (General Trends)

ParameterLow Value EffectHigh Value EffectOptimization Strategy
Spin Speed (rpm) Thicker films, slower drying, potential for solvent retention.Thinner films, faster drying, increased risk of pinholes if not uniform.Use a two-step program: low speed for spreading, high speed for thinning and drying.
Spin Duration (s) Incomplete solvent removal if too short.Can lead to overly dry films and stress-induced defects if too long.Optimize in conjunction with spin speed and antisolvent application time.
Acceleration (rpm/s) May lead to uneven spreading if too slow.Can cause solution to be thrown off prematurely, leading to thin, non-uniform films.A moderate acceleration is generally preferred.

Table 2: Effect of Annealing Parameters on Perovskite Film Characteristics (General Trends)

ParameterLow Value EffectHigh Value EffectOptimization Strategy
Temperature (°C) Incomplete crystallization, residual solvent, poor film quality.Perovskite decomposition, creation of defects and pinholes.Systematically vary the temperature (e.g., 80-160°C) and characterize the resulting film morphology and crystallinity.
Duration (min) Insufficient time for grain growth, small crystallites.Potential for film degradation, especially at higher temperatures.Optimize in conjunction with temperature to achieve complete crystallization without decomposition.

Experimental Protocols

Protocol 1: General Procedure for Substrate Preparation

  • Sequentially clean substrates (e.g., FTO or ITO-coated glass) by ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol, for 15 minutes each.

  • Dry the substrates using a stream of dry nitrogen or argon.

  • Treat the substrates with UV-Ozone for 15 minutes to remove organic residues and improve the wettability of the surface.

  • Transfer the cleaned substrates into an inert atmosphere glovebox for subsequent layer deposition.

Protocol 2: General One-Step Spin-Coating Deposition of Perovskite Film

Note: This is a general protocol and requires optimization for your specific this compound precursor concentration and solvent system.

  • Prepare the this compound perovskite precursor solution in a suitable solvent (e.g., a mixture of DMF and DMSO) inside a nitrogen-filled glovebox. Ensure all components are fully dissolved.

  • Filter the precursor solution through a 0.22 µm PTFE syringe filter.

  • Dispense a sufficient volume of the filtered precursor solution onto the prepared substrate to cover the entire surface.

  • Initiate the spin-coating program. A representative two-step program might be:

    • Step 1: 1000 rpm for 10 seconds (acceleration: 500 rpm/s).

    • Step 2: 4000 rpm for 30 seconds (acceleration: 2000 rpm/s).

  • During the second step (at a time determined through optimization, e.g., 10-15 seconds before the end), dispense a controlled volume of an antisolvent (e.g., sec-butyl alcohol) onto the center of the spinning substrate.

  • Allow the spin-coating program to complete.

  • Immediately transfer the substrate to a pre-heated hotplate inside the glovebox for annealing.

Protocol 3: General Annealing Procedure

  • Preheat a hotplate inside the glovebox to the desired annealing temperature (e.g., 100-140°C).

  • Place the spin-coated film onto the hotplate and anneal for the optimized duration (e.g., 10-30 minutes).

  • After annealing, turn off the hotplate and allow the film to cool down to room temperature before depositing subsequent layers.

Visualizations

Troubleshooting_Pinholes start Pinhole Issue Identified precursor 1. Precursor Solution (Purity, Age, Concentration, Dissolution) start->precursor Start Here spin_coating 2. Spin-Coating Process (Speed, Duration, Antisolvent) precursor->spin_coating If solution is optimal annealing 3. Annealing Protocol (Temperature, Duration) spin_coating->annealing If deposition is controlled characterization 4. Film Characterization (SEM, AFM, Optical Microscopy) annealing->characterization Verify film quality re_evaluate Re-evaluate Previous Steps characterization->re_evaluate Pinholes persist success Pinhole-Free Film characterization->success Pinholes eliminated re_evaluate->precursor

Caption: A logical workflow for troubleshooting pinhole formation in perovskite films.

References

Technical Support Center: Enhancing Perovskite Moisture Stability with Butylammonium Cations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the moisture stability of perovskites using butylammonium (B8472290) cations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which butylammonium cations enhance the moisture stability of perovskite films?

A1: Butylammonium (BA+) cations, being large and hydrophobic, promote the formation of a 2D or quasi-2D perovskite layer on top of the 3D perovskite structure.[1][2][3] This 2D capping layer acts as a protective barrier, repelling water molecules and preventing them from infiltrating and degrading the underlying 3D perovskite.[2][4] The hydrophobic nature of the long alkyl chains in butylammonium contributes significantly to this improved moisture resistance.[1][4]

Q2: How does the incorporation of butylammonium cations affect the optoelectronic properties of the perovskite film?

A2: The introduction of butylammonium cations can lead to the formation of a 2D/3D heterostructure, which can suppress non-radiative charge recombination and passivate defects at the grain boundaries of the 3D perovskite.[3][5] This can result in a slight increase in the open-circuit voltage (Voc).[6] However, the formation of the wider bandgap 2D perovskite phase can also lead to a blue shift in the optical absorption and photoluminescence spectra.[7] Careful control over the concentration of the butylammonium salt is crucial, as excessive amounts can lead to the formation of a thick insulating 2D layer, which may impede charge transport.[8]

Q3: What are the typical concentrations of butylammonium iodide (BAI) used for surface treatment or as an additive?

A3: The optimal concentration of BAI can vary depending on the specific perovskite composition and fabrication method. For surface passivation, concentrations in the range of 1-2 mg/mL in a suitable solvent are often reported.[9] When used as an additive in the precursor solution, the molar ratio of BAI to the other cations is a critical parameter, with small percentages (e.g., 1-5%) often being effective.[3][10] It is recommended to perform a concentration-dependent optimization to find the ideal balance for your specific system.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor film morphology (pinholes, non-uniform coverage) after butylammonium treatment. 1. Inappropriate solvent for the butylammonium salt. 2. Non-optimized spin-coating parameters. 3. Incomplete dissolution of the butylammonium salt.1. Use a solvent that dissolves the butylammonium salt but does not damage the underlying perovskite layer (e.g., isopropanol (B130326), chlorobenzene). 2. Optimize the spin-coating speed and time for the treatment step. A higher speed for a shorter duration can sometimes improve uniformity. 3. Ensure the butylammonium salt is fully dissolved before application. Gentle heating or sonication may be necessary.
Significant drop in power conversion efficiency (PCE) after incorporating butylammonium cations. 1. Formation of an excessively thick 2D perovskite layer, hindering charge extraction. 2. Phase segregation and formation of undesirable non-perovskite phases. 3. Mismatch in energy levels between the 2D and 3D perovskite layers.1. Reduce the concentration of the butylammonium salt in the precursor solution or the surface treatment solution.[8] 2. Confirm the phase purity using X-ray diffraction (XRD). Adjust the stoichiometry of the precursors if necessary. 3. Characterize the energy levels using techniques like ultraviolet photoelectron spectroscopy (UPS) to ensure proper band alignment.
No observable improvement in moisture stability. 1. Insufficient formation of the 2D capping layer. 2. Degradation of the perovskite film before the butylammonium treatment. 3. Inadequate hydrophobicity of the resulting film.1. Increase the concentration of the butylammonium salt or optimize the annealing conditions (if any) after the treatment. 2. Perform the butylammonium treatment immediately after the 3D perovskite film formation in a controlled environment. 3. Measure the water contact angle to verify the hydrophobicity. If it's low, consider using longer-chain alkylammonium cations or alternative passivation strategies.
Difficulty in confirming the formation of a 2D/3D heterostructure. 1. The 2D layer is too thin to be detected by standard characterization techniques. 2. Overlapping diffraction peaks from the 2D and 3D phases.1. Use surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) to analyze the surface composition.[9][11] 2. Perform Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) to probe the near-surface crystal structure.[12] Look for characteristic low-angle diffraction peaks associated with the 2D perovskite phase.[7]

Quantitative Data

Table 1: Impact of Butylammonium Cations on Perovskite Solar Cell Performance and Stability

Perovskite CompositionButylammonium SaltRolePCE (%)Stability (after 1000h in air)Reference
FA₀.₈₃Cs₀.₁₇Pb(IᵧBr₁₋ᵧ)₃n-butylammoniumAdditive17.5 ± 1.380% of initial PCE[3][13]
MAPbI₃Butylammonium Iodide (BAI)Surface Passivation-Improved durability[6][9]
MAPbI₃Butylammonium Iodide (BAI)Additive-Slower degradation than pristine[7]
CH₃NH₃PbI₃₋ₓClₓn-butylammonium iodideAdditive10.2-[10]

Note: PCE values and stability are highly dependent on the specific device architecture and testing conditions.

Table 2: Effect of Butylammonium Cations on Perovskite Film Properties

PropertyPristine PerovskiteButylammonium-Treated PerovskiteReference
Bandgap1.59 eV (MAPbI₃)2.13 eV (with 1:1 BAI:MAI ratio)[7]
Water Contact AngleLowerHigher (more hydrophobic)[1][2]
Work Function-Lowered by 0.158 - 0.173 eV[6][9]

Experimental Protocols

Protocol 1: Fabrication of a 2D/3D Perovskite Film via Surface Treatment

  • Prepare the 3D Perovskite Film:

    • Prepare a precursor solution of the 3D perovskite (e.g., MAPbI₃ or a mixed-cation composition) in a suitable solvent like DMF:DMSO.

    • Spin-coat the precursor solution onto the desired substrate (e.g., FTO/c-TiO₂).

    • Anneal the film at the optimal temperature and time to form the 3D perovskite phase.

  • Prepare the Butylammonium Iodide (BAI) Solution:

    • Dissolve BAI in a solvent that will not dissolve the underlying 3D perovskite layer, such as isopropanol or chlorobenzene. A typical concentration is 1-2 mg/mL.

  • Surface Treatment:

    • After the 3D perovskite film has cooled to room temperature, spin-coat the BAI solution onto the film.

    • Anneal the film at a moderate temperature (e.g., 100 °C) for a short duration (e.g., 5-10 minutes) to promote the formation of the 2D perovskite capping layer.

  • Device Completion:

    • Deposit the hole transport layer (e.g., Spiro-OMeTAD) and the metal contact (e.g., Au or Ag) to complete the solar cell device.

Protocol 2: Characterization of the 2D/3D Heterostructure

  • X-ray Diffraction (XRD):

    • Use a standard XRD setup to analyze the crystal structure of the film. Look for the characteristic diffraction peaks of the 3D perovskite phase. The appearance of low-angle diffraction peaks (typically below 10° 2θ) can indicate the formation of the 2D perovskite phase.[7]

  • X-ray Photoelectron Spectroscopy (XPS):

    • Perform XPS analysis to determine the elemental composition of the film's surface. An increased N/Pb or C/Pb ratio on the surface of the treated film compared to the pristine film can confirm the presence of the butylammonium cations on the surface.[9]

  • Scanning Electron Microscopy (SEM):

    • Use SEM to visualize the morphology of the perovskite film. Compare the surface of the treated film to the pristine film to observe any changes in grain size or coverage.

  • Water Contact Angle Measurement:

    • Measure the static water contact angle on the surface of the perovskite films. A significantly larger contact angle for the treated film indicates increased hydrophobicity and successful surface modification.

Visualizations

experimental_workflow cluster_3d 3D Perovskite Film Formation cluster_2d 2D Capping Layer Formation cluster_device Device Completion prep_3d Prepare 3D Precursor Solution spin_3d Spin-Coat 3D Perovskite prep_3d->spin_3d anneal_3d Anneal 3D Film spin_3d->anneal_3d spin_ba Spin-Coat Butylammonium Solution anneal_3d->spin_ba Surface Treatment prep_ba Prepare Butylammonium Solution prep_ba->spin_ba anneal_2d Anneal for 2D Formation spin_ba->anneal_2d dep_htl Deposit Hole Transport Layer anneal_2d->dep_htl Finalize Device dep_metal Deposit Metal Contact dep_htl->dep_metal

Caption: Experimental workflow for fabricating a 2D/3D perovskite solar cell.

troubleshooting_logic start Low Moisture Stability check_hydro Is the water contact angle high? start->check_hydro check_xrd Does XRD show a 2D phase? check_hydro->check_xrd No check_morphology Is film morphology good? check_hydro->check_morphology Yes increase_ba Increase Butylammonium concentration check_xrd->increase_ba No optimize_anneal Optimize annealing post-treatment check_xrd->optimize_anneal Weak/No increase_ba->check_hydro optimize_anneal->check_hydro optimize_solvent Optimize treatment solvent/spin-coating check_morphology->optimize_solvent No passivation_successful Moisture barrier is likely formed. Check for other degradation pathways. check_morphology->passivation_successful Yes optimize_solvent->start

Caption: Troubleshooting logic for low moisture stability in perovskite films.

References

Technical Support Center: Controlling Perovskite Crystallization with Alkylammonium Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for controlling the crystallization of perovskites using alkylammonium chlorides (RACls).

Troubleshooting Guide

This guide addresses common issues encountered during perovskite film fabrication when using alkylammonium chloride additives.

Problem Possible Cause(s) Suggested Solution(s)
Poor Film Morphology (Pinholes, Low Coverage) 1. Incorrect concentration of alkylammonium chloride. 2. Inappropriate choice of alkylammonium chloride for the perovskite composition. 3. Suboptimal annealing temperature or time. 4. Issues with the solvent system or deposition technique (e.g., spin coating speed).1. Optimize the molar ratio of the RACl additive in the precursor solution. Start with reported concentrations and adjust based on film quality. 2. For FAPbI3-based perovskites, consider using a combination of a short-chain (e.g., MACl) and a longer-chain (e.g., PACl or BACl) alkylammonium chloride to improve surface uniformity. 3. Systematically vary the annealing temperature and duration to find the optimal conditions for complete solvent removal and crystal growth.[1] 4. Adjust spin-coating parameters (speed and duration) to ensure uniform spreading of the precursor solution. Consider using an anti-solvent dripping step to induce rapid and uniform crystallization.
Presence of Yellow δ-Phase FAPbI3 1. Incomplete conversion to the desired black α-phase. 2. Insufficient or inappropriate alkylammonium chloride to stabilize the α-phase. 3. Low annealing temperature.1. The addition of certain alkylammonium chlorides, like methylammonium (B1206745) chloride (MACl), can facilitate the δ- to α-phase transition.[2][3] Ensure an adequate amount is used. 2. The type and amount of RACl can determine the δ- to α-phase transition rate.[3] Experiment with different RACls (e.g., PACl, BACl) or combinations to enhance phase stability. 3. Increase the annealing temperature to provide sufficient thermal energy for the phase transition. Monitor the phase transition in situ if possible.
Low Crystallinity and Small Grain Size 1. Suboptimal concentration of the RACl additive. 2. Rapid, uncontrolled crystallization. 3. Ineffective annealing process.1. The addition of RACls like MACl and PACl has been shown to increase grain size and crystallinity.[2] Fine-tune the concentration to maximize this effect. 2. Employ solvent engineering or an anti-solvent quenching step to control the nucleation and growth process. 3. Optimize the annealing profile (temperature and time) to promote grain growth and improve crystal quality.
Poor Device Performance (Low PCE, Voc, Jsc, or FF) 1. High defect density in the perovskite film. 2. Poor charge extraction at the interfaces. 3. Residual stresses in the film. 4. Instability of the alkylammonium additive.1. Alkylammonium chlorides can passivate defects. The choice of RACl can be critical; for instance, longer-chain RACls may preferentially assemble at grain boundaries.[4] 2. Ensure proper energy level alignment with the charge transport layers. The surface chemistry of the perovskite, influenced by the RACl, plays a key role here. 3. The incorporation of specific RACls can influence the lattice strain and overall stability of the perovskite film. 4. Be aware of potential side reactions. For example, methylammonium (MA) can react with formamidinium (FA), which can be detrimental to the absorber quality.[5] Consider more stable alternatives if this is a concern.
Film Degradation in Ambient Conditions 1. Instability of the perovskite composition. 2. Hygroscopic nature of some alkylammonium salts.1. Certain RACls, like propylammonium chloride (PACl), can improve the moisture stability of the perovskite film.[6] 2. Conduct film processing and storage in a controlled, low-humidity environment (e.g., a nitrogen-filled glovebox).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of alkylammonium chlorides (RACls) in perovskite crystallization?

A1: Alkylammonium chlorides are multifunctional additives that play a crucial role in controlling the crystallization of perovskite films. Their primary functions include:

  • Improving Film Morphology: They help in forming uniform and pinhole-free perovskite layers with larger grain sizes.[1][2]

  • Enhancing Crystallinity: RACls can significantly improve the crystalline quality of the perovskite film.[2]

  • Controlling Phase Transitions: They are particularly important in stabilizing the desired photoactive α-phase of formamidinium lead iodide (FAPbI3) and preventing the formation of the non-photoactive yellow δ-phase.[3]

  • Defect Passivation: The chloride ions and the alkylammonium cations can passivate defects at the grain boundaries and on the surface of the perovskite film, which reduces non-radiative recombination and improves device performance.[4]

Q2: How do different alkylammonium cations (e.g., methylammonium vs. propylammonium) affect the perovskite film?

A2: The size and volatility of the alkylammonium cation significantly influence the crystallization process and final film properties:

  • Methylammonium Chloride (MACl): It is a widely used additive that effectively increases grain size and crystallinity.[2] However, the methylammonium cation (MA+) can be unstable and may react with formamidinium (FA+), potentially affecting the long-term stability of the device.[5]

  • Propylammonium Chloride (PACl) and other longer-chain RACls: These are being explored as more stable alternatives to MACl.[2] Due to their larger size, they are less likely to be incorporated into the perovskite lattice and tend to reside at the grain boundaries and film surface, where they can effectively passivate defects and enhance moisture stability.[4][6]

Q3: Are the alkylammonium chlorides incorporated into the final perovskite film?

A3: Generally, it is believed that a significant portion of the alkylammonium chlorides, particularly the smaller ones like MACl, are volatilized during the annealing process.[3][7] They are thought to dissociate into a volatile amine and HCl gas. However, some residual amount may remain, especially at the grain boundaries and interfaces, where they contribute to defect passivation. The degree of incorporation versus volatilization depends on the specific RACl used and the annealing conditions.

Q4: Can I use alkylammonium chlorides in an antisolvent-free deposition process?

A4: Yes, alkylammonium chlorides can be used effectively in antisolvent-free deposition methods. In such processes, the RACls can help to control the nucleation and crystal growth by forming intermediate phases, leading to high-quality perovskite films without the need for an antisolvent quenching step. The synergistic effect of using dual additives, such as MACl and n-butylammonium chloride (BACl), has been shown to trigger ultrafast nucleation in antisolvent-free processes.[8]

Q5: How does the concentration of the alkylammonium chloride affect the final device performance?

A5: The concentration of the RACl is a critical parameter that needs to be optimized.

  • Too low a concentration may not be sufficient to induce the desired improvements in morphology, crystallinity, and phase stability.

  • Too high a concentration can lead to the formation of secondary phases, introduce excessive defects, or negatively impact the charge transport properties of the film. Therefore, a systematic optimization of the RACl concentration is essential to achieve the highest power conversion efficiency and stability for a given perovskite composition and device architecture.

Quantitative Data Summary

The following tables summarize the impact of different alkylammonium chlorides on the performance of FAPbI3-based perovskite solar cells as reported in the literature.

Table 1: Effect of Alkylammonium Chloride Additives on Perovskite Solar Cell Performance

Alkylammonium Chloride Concentration (mol%) PCE (%) Voc (V) Jsc (mA/cm2) FF (%) Reference
None (Control)0----[9]
MACl35----[1]
PACl20>22.2---[6]
Combination of RACls-26.081.1825.786.15[7][10]

Note: Direct comparison of absolute values between different studies can be challenging due to variations in device architecture and measurement conditions. The table aims to provide a general overview of the reported improvements.

Experimental Protocols

1. Synthesis of Alkylammonium Chlorides (General Procedure)

This protocol provides a general method for the synthesis of alkylammonium chlorides, such as methylammonium chloride (MACl) and propylammonium chloride (PACl).

  • Materials:

    • Alkylamine (e.g., methylamine, 33 wt% in absolute ethanol (B145695), or propylamine)

    • Hydrochloric acid (HCl, e.g., 37%)

    • Ethanol

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask placed in an ice bath, slowly add a stoichiometric amount of hydrochloric acid to a solution of the corresponding alkylamine in ethanol with vigorous stirring.

    • Continue stirring the reaction mixture in the ice bath for 2 hours.

    • Remove the solvent using a rotary evaporator.

    • The resulting white precipitate is the alkylammonium chloride.

    • Wash the precipitate with diethyl ether to remove any unreacted starting materials.

    • Dry the purified alkylammonium chloride in a vacuum oven overnight before use.

2. One-Step Deposition of FAPbI3 with Alkylammonium Chloride Additive

This protocol describes a common one-step spin-coating method for fabricating FAPbI3 perovskite films with an RACl additive.

  • Precursor Solution Preparation:

    • Prepare a stock solution of the FAPbI3 precursor by dissolving formamidinium iodide (FAI) and lead iodide (PbI2) in a molar ratio of approximately 1:1 in a mixed solvent system, typically DMF and DMSO (e.g., 4:1 v/v).

    • To this precursor solution, add the desired alkylammonium chloride (e.g., MACl or a combination of RACls) at the optimized molar concentration.

    • Stir the solution at a slightly elevated temperature (e.g., 60 °C) for several hours to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter before use.

  • Film Deposition:

    • Clean the substrates (e.g., FTO-coated glass with an electron transport layer) thoroughly.

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Deposit the perovskite precursor solution onto the substrate and spin-coat at a specific speed (e.g., 4000-6000 rpm) for a set duration (e.g., 30-45 seconds).

    • During the spin-coating process, at a specific time (e.g., after 10-15 seconds), dispense an antisolvent (e.g., chlorobenzene (B131634) or toluene) onto the spinning substrate to induce rapid crystallization.

    • Immediately transfer the substrate to a hotplate for annealing.

  • Annealing:

    • Anneal the film at a specific temperature (e.g., 150 °C) for a defined time (e.g., 10-15 minutes) to remove residual solvent and promote crystal growth.

    • Allow the film to cool down to room temperature before proceeding with the deposition of subsequent layers.

Visualizations

Experimental_Workflow cluster_prep Precursor Preparation cluster_deposition Film Deposition (Spin-Coating) cluster_post Post-Deposition start Start mix_precursors Mix FAI and PbI2 in DMF:DMSO start->mix_precursors add_racl Add Alkylammonium Chloride (RACl) mix_precursors->add_racl dissolve Stir and Heat add_racl->dissolve filter Filter Solution dissolve->filter deposit Deposit Precursor Solution on Substrate filter->deposit spin Spin-Coat deposit->spin antisolvent Antisolvent Quenching spin->antisolvent anneal Thermal Annealing antisolvent->anneal characterize Characterization anneal->characterize fabricate Device Fabrication anneal->fabricate end End characterize->end

Caption: Experimental workflow for one-step deposition of perovskite films with RACl additives.

Crystallization_Pathway cluster_solution In Solution cluster_intermediate Intermediate Phase cluster_final Final Film precursor Perovskite Precursor (FAI, PbI2, RACl in solvent) intermediate RACl-stabilized Intermediate Phase precursor->intermediate Spin-Coating & Antisolvent delta_phase δ-FAPbI3 (Yellow Phase) intermediate->delta_phase Low Temperature Annealing alpha_phase α-FAPbI3 (Black Phase) - Large Grains - Low Defects intermediate->alpha_phase Direct Crystallization (promoted by some RACls) delta_phase->alpha_phase Optimized Annealing (RACl facilitates transition)

Caption: Role of RACls in the FAPbI3 crystallization pathway.

References

reducing non-radiative recombination in butylammonium perovskites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working to reduce non-radiative recombination in butylammonium-based perovskites.

Troubleshooting Guides

Issue 1: Low open-circuit voltage (Voc) and high non-radiative recombination after butylammonium (B8472290) salt treatment.

Possible Cause: Ineffective passivation of surface defects or suboptimal formation of the 2D/3D heterostructure.

Troubleshooting Steps:

  • Optimize Butylammonium Salt Concentration: The concentration of the butylammonium salt solution (e.g., Butylammonium Iodide - BAI or Butylammonium Bromide - BABr) is critical. A concentration that is too low may not provide sufficient coverage to passivate defects, while an excessively high concentration can lead to the formation of a thick, insulating 2D layer that impedes charge extraction. Start with a low concentration (e.g., 2 mg/mL) and incrementally increase it.[1]

  • Verify Solvent System: The choice of solvent for the butylammonium salt solution impacts the quality of the resulting 2D layer. Isopropanol (B130326) (IPA) is commonly used.[2] Ensure the solvent is anhydrous and of high purity to prevent unwanted reactions with the perovskite surface.

  • Control Spin Coating Parameters: The spin coating speed and duration determine the thickness and uniformity of the 2D passivation layer. Higher spin speeds generally result in thinner layers. A typical starting point is 4000 rpm for 12-30 seconds.[3]

  • Optimize Annealing Conditions: After the butylammonium salt treatment, a post-annealing step is often required. The temperature and time of this step influence the formation and crystallinity of the 2D perovskite layer. A common protocol is annealing at 100°C for 5-10 minutes.[3][4]

  • Characterize the Surface: Utilize techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the presence and chemical environment of the butylammonium cations on the perovskite surface.[1][5][6][7][8] This can help verify if the passivation layer has formed as expected.

Issue 2: Poor device stability and degradation under environmental stress (humidity, light, heat).

Possible Cause: Incomplete formation of the protective 2D layer or ion migration between the 2D and 3D perovskite layers.

Troubleshooting Steps:

  • Investigate Mixed-Cation Passivation: Consider using a mixture of large organic cations, such as n-butylammonium iodide (BAI) and n-octylammonium iodide (OAI).[5] This can enhance the hydrophobicity and stability of the passivation layer.

  • Cross-linking Strategies: To prevent the migration of the 2D perovskite layer into the 3D layer, especially under light and thermal stress, consider incorporating a cross-linked polymer interlayer between the 3D perovskite and the 2D passivation layer.

  • Encapsulation: While the 2D layer improves intrinsic stability, proper device encapsulation is still crucial for long-term operation, protecting against moisture and oxygen ingress.[9][10]

  • Monitor Morphological Changes: Use techniques like Scanning Electron Microscopy (SEM) to observe the morphology of the perovskite film after butylammonium treatment and stability testing. Look for the formation of 2D perovskite platelets interspersed between the 3D grains, which can suppress non-radiative recombination.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which butylammonium cations reduce non-radiative recombination?

A1: Butylammonium (BA) cations, being large organic cations, primarily reduce non-radiative recombination through two mechanisms:

  • Defect Passivation: The ammonium (B1175870) head group (-NH3+) of the BA cation can passivate undercoordinated lead (Pb2+) defects and cation vacancies on the perovskite surface. The halide anion (e.g., I- or Br-) associated with the BA salt can passivate halide vacancies. This chemical passivation reduces the density of trap states that act as non-radiative recombination centers.[11]

  • Formation of 2D/3D Heterostructures: The BA cations can react with the 3D perovskite surface to form a thin layer of 2D Ruddlesden-Popper phase perovskite. This 2D layer has a wider bandgap and can create a potential barrier that confines charge carriers within the 3D perovskite, reducing surface recombination. It also acts as a protective layer against environmental degradation.[2][7][9][10]

Q2: Should I use butylammonium iodide (BAI) or butylammonium bromide (BABr)?

A2: The choice between BAI and BABr depends on the specific perovskite composition and the desired properties of the 2D passivation layer.

  • BAI is commonly used for passivating iodide-based perovskites. The iodide ions in BAI can effectively fill iodide vacancies in the 3D perovskite lattice.[3]

  • BABr introduces bromide ions, which can modify the surface composition and electronic properties.[5][6][7][8] Bromide ions can also passivate halide vacancies and potentially alter the band alignment at the interface.

Q3: How can I confirm the formation of a 2D perovskite layer on my 3D film?

A3: Several characterization techniques can be used to confirm the formation of a 2D layer:

  • X-ray Diffraction (XRD): Look for the appearance of low-angle diffraction peaks characteristic of the layered 2D perovskite structure.

  • UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: The 2D perovskite will have a different absorption onset and PL emission peak compared to the 3D perovskite, typically at a shorter wavelength (higher energy).[12]

  • X-ray Photoelectron Spectroscopy (XPS): Can confirm the presence of the butylammonium cation on the surface and changes in the chemical environment of the constituent elements.[1][5][6][7][8]

Q4: Can the introduction of a 2D layer hinder charge extraction?

A4: Yes, if the 2D layer is too thick or its energy levels are not well-aligned with the 3D perovskite and the charge transport layer, it can act as a barrier to charge extraction, leading to a decrease in the fill factor (FF) and short-circuit current density (Jsc) of the solar cell.[2] It is crucial to optimize the thickness of the 2D layer by controlling the concentration of the butylammonium salt solution and the spin coating parameters.

Data Presentation

Table 1: Impact of Butylammonium Salt Treatment on Perovskite Solar Cell Performance

TreatmentPerovskite CompositionVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Ref.
ControlFA₀.₈₃Cs₀.₁₇Pb(IyBr₁-y)₃----[9][10]
with n-butylammoniumFA₀.₈₃Cs₀.₁₇Pb(IyBr₁-y)₃---17.5 ± 1.3[9][10]
ControlCsFAPbI₃1.044--19.5[3]
BAI PassivationCsFAPbI₃1.123--21.6[3]
BAI-OAI PassivationCsFAPbI₃1.123--21.6[3]
ControlFAPbI₃---20.4[4]
IBAI TreatmentFAPbI₃---22.7[4]

Table 2: Effect of Butylammonium Treatment on Carrier Lifetime

TreatmentPerovskite FilmCarrier Lifetime (ns)Ref.
ControlMAPbI₃ on glass70.2 ± 5.1[13]
5% 5-AVA/MAPbI₃MAPbI₃ on glass326 ± 140[13]
Without PassivationCsFAPbI₃-[3]
BAI PassivationCsFAPbI₃Longer than control[3]
BAI-OAI PassivationCsFAPbI₃Longest lifetime[3]

Experimental Protocols

Protocol 1: Post-Treatment of 3D Perovskite Film with Butylammonium Iodide (BAI)

  • Prepare BAI Solution: Dissolve n-butylammonium iodide (BAI) in isopropanol (IPA) at the desired concentration (e.g., 0.05 M).[3]

  • Deposit 3D Perovskite: Fabricate the 3D perovskite film on the substrate using your standard protocol (e.g., spin coating of a precursor solution followed by anti-solvent dripping and annealing).

  • Apply BAI Solution: After the 3D perovskite film has been annealed and cooled to room temperature, deposit the BAI solution onto the surface of the 3D perovskite film via spin coating. A typical parameter is 4000 rpm for 12 seconds.[3]

  • Anneal: Anneal the film at 100°C for 5 minutes.[3]

  • Proceed with Device Fabrication: Continue with the deposition of the subsequent layers of the solar cell (e.g., hole transport layer, metal contact).

Mandatory Visualization

experimental_workflow cluster_prep Substrate and 3D Perovskite Preparation cluster_passivation Butylammonium Passivation cluster_device Device Completion sub Substrate Cleaning etl Electron Transport Layer Deposition sub->etl perov_3d 3D Perovskite Precursor Spin Coating etl->perov_3d antisolvent Anti-Solvent Dripping perov_3d->antisolvent anneal_3d Annealing of 3D Perovskite antisolvent->anneal_3d ba_spin Spin Coat Butylammonium Solution anneal_3d->ba_spin Cool to RT ba_sol Prepare Butylammonium Salt Solution ba_sol->ba_spin anneal_2d Annealing of 2D/3D Structure ba_spin->anneal_2d htl Hole Transport Layer Deposition anneal_2d->htl contact Metal Contact Evaporation htl->contact encap Device Encapsulation contact->encap

Caption: Experimental workflow for fabricating a 2D/3D butylammonium passivated perovskite solar cell.

defect_passivation_pathway cluster_perovskite Perovskite Surface cluster_passivation Butylammonium Salt Treatment cluster_result Outcome defects Surface Defects (e.g., V_I, Pb_uc) ba_salt Butylammonium Cation (BA+) + Halide Anion (X-) defects->ba_salt Interaction passivated Passivated Surface ba_salt->passivated Chemical Passivation hetero 2D/3D Heterostructure Formation ba_salt->hetero Surface Reaction reduced_recomb Reduced Non-Radiative Recombination passivated->reduced_recomb hetero->reduced_recomb

Caption: Logical pathway illustrating how butylammonium salt treatment reduces non-radiative recombination.

References

Technical Support Center: Annealing Temperature Optimization for Sec-Butylammonium Chloride Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sec-butylammonium chloride (s-BACl) films, particularly in the context of perovskite solar cell fabrication.

Frequently Asked Questions (FAQs)

Q1: What is the typical annealing temperature range for perovskite films containing this compound?

A1: The optimal annealing temperature for perovskite films incorporating s-BACl can vary depending on the specific perovskite composition, the desired dimensionality (2D, quasi-2D, or 3D), and the solvent system used. However, based on studies of similar butylammonium (B8472290) isomers, a general temperature range to explore is between 60°C and 150°C.[1][2] It is crucial to perform a systematic optimization within this range for your specific system.

Q2: What is the purpose of a two-stage annealing process?

A2: A two-stage annealing (TSA) strategy can provide better control over the crystallization of the perovskite film.[3] The initial lower temperature stage (e.g., 60°C) can help in the controlled formation of an intermediate phase and suppress dewetting, leading to more uniform films. The second, higher temperature stage (e.g., 100°C) then facilitates the complete conversion to the desired perovskite phase with improved crystallinity.[3]

Q3: How does the annealing time affect the film quality?

A3: Annealing time is a critical parameter that influences grain size and crystallinity.[1][4] Insufficient annealing can result in incomplete conversion to the perovskite phase and poor charge transport, leading to a low fill factor in solar cell devices.[5] Conversely, prolonged annealing, especially at higher temperatures, can lead to decomposition of the perovskite film.[1] For triple cation perovskites, an annealing time of 45 to 60 minutes at 100°C has been shown to be desirable.[4][6]

Q4: Can this compound be used to form 2D/3D perovskite structures?

A4: Yes, bulky alkylammonium halides like this compound are often used to form 2D or quasi-2D perovskite layers, which can passivate the surface of a 3D perovskite film. This can lead to improved stability and device performance. The formation of these layered structures is highly dependent on the concentration of s-BACl and the annealing process.

Q5: What is the role of chloride in these mixed-halide perovskite films?

A5: Chloride ions can influence the nucleation and growth kinetics of the perovskite film.[7] It can also lead to the formation of an intermediate phase that aids in achieving higher quality films upon annealing. However, the exact mechanism and the final concentration of chloride in the annealed film can be complex and are still a subject of research.[7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Poor film coverage / Pinholes 1. Sub-optimal annealing temperature or time. 2. Rapid crystallization. 3. Inadequate solvent removal before annealing.1. Optimize the annealing temperature and time systematically. Try a lower temperature for a longer duration or a two-stage annealing approach. 2. Introduce additives or use a solvent-vapor annealing technique to slow down crystallization. 3. Ensure the film is sufficiently dried before placing it on the hotplate.
Low crystallinity 1. Annealing temperature is too low. 2. Annealing time is too short.1. Gradually increase the annealing temperature in increments of 10°C. 2. Increase the annealing time. Perform a time-dependent study at a fixed optimal temperature.
Film decomposition (yellowish appearance) 1. Annealing temperature is too high. 2. Prolonged exposure to high temperature.1. Reduce the annealing temperature. 2. Decrease the annealing time. Consider a "flash" high-temperature annealing for a very short duration.[1]
Presence of residual PbI₂ 1. Incomplete reaction of precursors. 2. Loss of organic cations during annealing.1. Ensure stoichiometric precursor solution. 2. Optimize annealing conditions (temperature and time) to minimize the sublimation of organic components. The addition of excess methylammonium (B1206745) chloride (MACl) can sometimes help reduce PbI₂ content.[8]
Inconsistent device performance 1. Poor film uniformity. 2. Variations in annealing conditions across the substrate.1. Employ a two-stage annealing strategy for better crystallization control.[3] 2. Ensure uniform heating of the substrate. Use a calibrated hotplate and ensure good thermal contact.

Experimental Protocols

Protocol 1: Single-Step Annealing Optimization
  • Substrate Preparation: Prepare the desired substrate with the underlying layers (e.g., FTO/c-TiO₂/m-TiO₂).

  • Perovskite Deposition: Spin-coat the perovskite precursor solution containing this compound in a nitrogen-filled glovebox.

  • Annealing: a. Prepare a series of samples to be annealed at different temperatures (e.g., 80°C, 90°C, 100°C, 110°C, 120°C). b. Place the substrates on a pre-heated, calibrated hotplate for a fixed duration (e.g., 20 minutes). c. After annealing, allow the films to cool down to room temperature.

  • Characterization: Analyze the films using techniques such as XRD for crystallinity, SEM for morphology, and UV-Vis spectroscopy for absorption properties.

  • Device Fabrication: Complete the solar cell fabrication by depositing the hole transport layer and the top electrode.

  • Performance Testing: Measure the photovoltaic performance of the devices under simulated sunlight.

Protocol 2: Two-Stage Annealing (TSA)
  • Substrate Preparation and Perovskite Deposition: Follow steps 1 and 2 from Protocol 1.

  • First Stage Annealing: a. Place the substrates on a hotplate pre-heated to a lower temperature (e.g., 60°C). b. Anneal for a specific duration (e.g., 10 minutes) to form the intermediate phase.

  • Second Stage Annealing: a. Quickly transfer the substrates to a second hotplate pre-heated to a higher temperature (e.g., 100°C). b. Anneal for a specific duration (e.g., 30 minutes) to facilitate the full conversion to the perovskite phase.

  • Cooling and Characterization: Allow the films to cool and proceed with characterization and device fabrication as described in Protocol 1.

Quantitative Data Summary

Table 1: Effect of Annealing Temperature on CH₃NH₃PbI₃ Perovskite Solar Cell Parameters

Annealing Temperature (°C)Voc (V)Jsc (mA/cm²)Fill Factor (FF)Power Conversion Efficiency (PCE) (%)
600.4290.9580.330.19
800.7819.6470.372.78
1000.81712.6370.565.68

Data adapted from a study on CH₃NH₃PbI₃ perovskite films, which can serve as a general reference.[2]

Visualizations

Experimental_Workflow Experimental Workflow for Annealing Optimization cluster_prep Preparation cluster_anneal Annealing cluster_char Characterization & Fabrication cluster_test Testing sub_prep Substrate Preparation perov_dep Perovskite Deposition with s-BACl sub_prep->perov_dep anneal_opt Annealing Optimization perov_dep->anneal_opt film_char Film Characterization (XRD, SEM, UV-Vis) anneal_opt->film_char dev_fab Device Fabrication film_char->dev_fab pv_test Photovoltaic Performance Testing dev_fab->pv_test

Caption: Workflow for optimizing the annealing of s-BACl films.

Troubleshooting_Logic Troubleshooting Logic for Poor Film Quality cluster_morphology Morphology Issues cluster_crystallinity Crystallinity Issues cluster_solutions Potential Solutions start Poor Film Quality Observed pinholes Pinholes / Poor Coverage start->pinholes rough Rough Surface start->rough low_cryst Low Crystallinity start->low_cryst decomposition Decomposition (Yellow Film) start->decomposition opt_temp_time Optimize Annealing Temperature & Time pinholes->opt_temp_time two_stage Implement Two-Stage Annealing rough->two_stage adjust_temp Adjust Temperature (Increase/Decrease) low_cryst->adjust_temp Increase Temp/Time decomposition->adjust_temp Decrease Temp/Time check_precursors Check Precursor Stoichiometry decomposition->check_precursors

Caption: Decision tree for troubleshooting common film quality issues.

References

Technical Support Center: sec-Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of sec-butylammonium chloride in ambient air.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., clumping, deliquescence) Absorption of atmospheric moisture due to the hygroscopic nature of the compound.Immediately transfer the sample to a desiccator or glove box with a dry atmosphere. For future prevention, always store this compound in a tightly sealed container with a desiccant or under an inert atmosphere (e.g., nitrogen, argon).[1][]
Inconsistent experimental results Degradation of the compound due to exposure to air and moisture. Hydrolysis can occur, leading to the formation of sec-butylamine (B1681703) and hydrochloric acid.[3]Verify the purity of the this compound sample. If degradation is suspected, it is advisable to use a fresh, unopened sample or to purify the existing material. Implement stringent air-sensitive handling techniques for all future experiments.
Ammonia-like odor detected from the sample Decomposition of the compound, potentially releasing volatile sec-butylamine.Handle the material in a well-ventilated fume hood. The presence of a strong odor indicates significant degradation. The material may not be suitable for use and should be disposed of according to safety guidelines.
Difficulty in accurately weighing the sample The sample is actively absorbing moisture from the air, causing the weight to increase over time.Weigh the sample in a controlled environment, such as a glove box with low humidity. If a controlled environment is not available, weigh the sample as quickly as possible and note any changes over time to estimate the rate of moisture uptake.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound when exposed to ambient air?

A1: this compound is sensitive to ambient air, primarily due to its hygroscopic nature.[1] It readily absorbs moisture from the atmosphere, which can lead to physical changes such as clumping and eventually deliquescence (dissolving in the absorbed water). This absorbed water can also facilitate chemical degradation through hydrolysis.[3]

Q2: What are the primary degradation products of this compound in the presence of moisture?

A2: In an aqueous environment, which can be formed by the absorption of atmospheric moisture, this compound can dissociate into sec-butylammonium ions and chloride ions. It can also undergo hydrolysis, yielding sec-butylamine and hydrochloric acid.[3] Upon further decomposition, hazardous products such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas may be formed.[1]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure its stability, this compound should be stored in a dry, cool, and well-ventilated place.[1] The container should be tightly closed to prevent the ingress of moist air. For long-term storage or for high-purity applications, storing the compound under an inert atmosphere, such as nitrogen or argon, is recommended.[1][][4]

Q4: My sample of this compound has been exposed to air. Can I still use it?

A4: If the exposure was brief and the material shows no physical changes (like clumping), it may still be usable for some applications. However, for sensitive experiments where purity is critical, it is best to use a fresh sample or purify the exposed material. You can perform a simple qualitative test by observing its appearance and checking for any amine-like odor. For quantitative assessment, analytical techniques such as Karl Fischer titration to determine water content or NMR spectroscopy to check for degradation products would be necessary.

Q5: What is hygroscopicity and how does it affect my experiments?

A5: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For this compound, this means that its mass can change depending on the ambient humidity. This can lead to errors in weighing and concentration calculations. The absorbed water can also act as a solvent, potentially affecting reaction rates and pathways.

Quantitative Data

Compound Observed Hygroscopic Behavior Reference
Monomethylammonium chloride (MMACl)Gradual water uptake over a wide range of relative humidities.[1]
Dimethylammonium chloride (DMACl)Gradual water uptake over a wide range of relative humidities.[1]
Trimethylammonium chloride (TMACl)Shows hygroscopic growth, with behavior in mixtures depending on the inorganic salt present.[1]
Diethylammonium chloride (DEACl)Exhibits hygroscopic properties.[1]

This table provides a qualitative comparison with similar compounds to illustrate the expected hygroscopic nature of this compound.

Experimental Protocols

Protocol: Assessing the Hygroscopicity of this compound

This protocol outlines a general method for determining the hygroscopicity of a solid sample using a gravimetric approach.

Objective: To quantify the moisture uptake of this compound at a specific relative humidity.

Materials:

  • This compound sample

  • Analytical balance (readable to at least 0.1 mg)

  • Weighing vials with airtight seals

  • Desiccator containing a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of sodium chloride creates an RH of approximately 75% at room temperature).

  • Glove box or a controlled humidity chamber (optional, but recommended)

Procedure:

  • Sample Preparation: Dry the this compound sample under vacuum or in a desiccator with a strong desiccant (e.g., phosphorus pentoxide) to a constant weight. This will serve as the "dry" weight.

  • Initial Weighing: In a low-humidity environment (e.g., inside a glove box), accurately weigh approximately 100-200 mg of the dried sample into a pre-weighed weighing vial. Record this initial mass.

  • Exposure to Controlled Humidity: Place the open weighing vial containing the sample into the desiccator with the saturated salt solution. Ensure the desiccator is well-sealed.

  • Monitoring Weight Gain: At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), quickly remove the weighing vial, seal it, and weigh it on the analytical balance. Record the mass and the time.

  • Reaching Equilibrium: Continue monitoring the weight until it becomes constant over several consecutive measurements. This indicates that the sample has reached equilibrium with the surrounding humidity.

  • Data Analysis: Calculate the percentage of water absorbed by the sample at each time point using the following formula:

    % Water Uptake = [(Mass at time t - Initial Mass) / Initial Mass] * 100

  • Classification: The equilibrium water uptake can be used to classify the hygroscopicity of the material.

Visualizations

A This compound (Solid) B Exposure to Ambient Air A->B C H₂O Absorption (Hygroscopicity) B->C Moisture Present D This compound (Aqueous Solution/Moist Solid) C->D Physical Change: Clumping, Deliquescence E Hydrolysis D->E F sec-Butylamine E->F Degradation Products G Hydrochloric Acid E->G Degradation Products start Experiment with This compound check_appearance Observe Physical Appearance (Clumping, Discoloration) start->check_appearance no_change No Visible Change check_appearance->no_change No change Visible Change check_appearance->change Yes use_with_caution Proceed with Caution (Consider Purity) no_change->use_with_caution stop STOP: Do Not Use change->stop handle_correctly Use Air-Sensitive Handling (Glove Box, Inert Gas) use_with_caution->handle_correctly verify_purity Verify Purity (e.g., Karl Fischer Titration) stop->verify_purity If use is critical store_properly Store in Tightly Sealed Container Under Inert Atmosphere handle_correctly->store_properly

References

preventing phase segregation in 2D Ruddlesden-Popper perovskites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing phase segregation in 2D Ruddlesden-Popper (RP) perovskites.

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific experimental issues that can lead to phase segregation in 2D Ruddlesden-Popper perovskites and offers targeted solutions.

Issue/Observation Potential Cause Recommended Solution(s)
Rapid photoluminescence (PL) color change under illumination (e.g., shift to redder wavelengths). Photoinduced halide segregation, forming I-rich and Br-rich domains.1. Spacer Cation Engineering: Replace linear alkylammonium spacers (e.g., Butylammonium (B8472290), BA) with aromatic ones (e.g., Phenethylammonium, PEA). Aromatic spacers have been shown to better suppress halide segregation.[1][2] 2. Dimensionality Control: Fabricate perovskites with a lower 'n' value (number of inorganic layers). Reducing 'n' from 10 to 1 can decrease the segregation rate constant by over an order of magnitude.[3][4] 3. Reduce Illumination Intensity: High light intensity can accelerate phase segregation. If possible, use lower illumination intensity for characterization.
Poor film quality (pinholes, small grains, rough surface). Suboptimal crystallization process; inadequate solvent removal or precursor interaction.1. Additive Engineering: Incorporate additives like polyvinylpyrrolidone (B124986) (PVP) to improve film morphology and passivate defects.[5][6] Co-additives such as dimethyl sulfoxide (B87167) (DMSO) and thio-semicarbazide (TSC) can synergistically improve grain size and crystallinity.[7] 2. Solvent Engineering: Use a co-solvent system, such as DMF with a small amount of DMSO, to slow down crystallization and promote the formation of higher quality films.[8] 3. Hot-Casting: Spin-coating the precursor solution onto a preheated substrate can lead to larger grain sizes and more uniform films.[9]
Low device efficiency and stability despite good initial film appearance. Presence of trap states and non-radiative recombination centers, often at grain boundaries and surfaces. Undesirable crystal orientation hindering charge transport.1. Passivation: Use Lewis base additives (e.g., urea (B33335), pyridine, thiophene) to passivate positively charged defects like uncoordinated Pb²⁺.[2][10] 2. Compositional Engineering: Introduce chlorine-based additives (e.g., PbCl₂) to the precursor solution. This can reduce trap states and improve charge collection. 3. Control Crystal Orientation: Employ processing techniques like hot-casting or specific solvent annealing procedures to encourage vertical orientation of the perovskite layers, which is crucial for efficient charge transport.[9]
Inconsistent results and poor reproducibility. Sensitivity to environmental factors (humidity), variations in precursor stoichiometry, or annealing parameters.1. Environmental Control: Conduct film fabrication and device assembly in a controlled environment with low humidity (e.g., a nitrogen-filled glovebox). 2. Precise Stoichiometry: Carefully control the molar ratios of precursors. Note that the final 'n' value of the film can be affected by the partial loss of the spacer cation during thermal annealing.[11] 3. Optimize Annealing: Systematically optimize the annealing temperature and time. In-situ characterization techniques can help understand the film formation dynamics during annealing.[10]

Frequently Asked Questions (FAQs)

Q1: What is phase segregation in 2D Ruddlesden-Popper perovskites and why is it a problem?

A1: Phase segregation is a phenomenon, often induced by light, where a mixed-halide perovskite (e.g., containing both bromide and iodide) separates into domains rich in one halide and poor in the other (i.e., I-rich and Br-rich domains). This is problematic because the I-rich domains have a lower bandgap and act as charge carrier traps, leading to a loss in open-circuit voltage, a shift in the emission wavelength, and an overall reduction in the efficiency and stability of optoelectronic devices.[12][13][14]

Q2: How does the choice of the organic spacer cation affect phase stability?

A2: The organic spacer cation plays a critical role in the structural stability of 2D perovskites.[2]

  • Structure: Aromatic spacer cations, like phenethylammonium (PEA), are more effective at suppressing photoinduced phase segregation compared to linear alkylammonium cations like butylammonium (BA).[1] The π-π interactions between aromatic rings can help to rigidify the lattice.[15]

  • Binding and Perovskite Type: Divalent cations that form Dion-Jacobson (DJ) phases create a more covalently bound and rigid structure compared to the van der Waals gaps in RP phases (formed with monovalent cations), which further helps to suppress halide ion migration.[12][13][16]

Q3: What is the role of the 'n' value in phase segregation?

A3: The 'n' value represents the number of corner-sharing lead-halide octahedral layers between the organic spacer layers. Reducing the 'n' value (i.e., decreasing the thickness of the inorganic slab) significantly enhances stability against phase segregation.[3][4] This is attributed to stronger quantum and dielectric confinement, which increases the exciton (B1674681) binding energy and makes charge separation—a precursor to ion migration—less probable.[3][4] The segregation rate constant can decrease by nearly an order of magnitude when reducing 'n' from 10 to 1.[3]

Q4: Can additives completely prevent phase segregation?

A4: While additives may not completely eliminate phase segregation under all conditions, they can significantly suppress it and improve the overall stability and performance of the perovskite film. Additives work through several mechanisms:

  • Improved Crystallinity: Lewis bases like DMSO or urea can form intermediate complexes with lead iodide, slowing down the crystallization process and leading to larger, more ordered grains with fewer defects.[8][10]

  • Defect Passivation: Additives with Lewis base characteristics (e.g., containing carbonyl or sulfoxide groups) can coordinate with uncoordinated Pb²⁺ ions, passivating these defect sites that are believed to facilitate ion migration.[2]

  • Moisture Resistance: Polymers like PVP can form a protective framework around the perovskite crystals, enhancing their resistance to moisture-induced degradation.[5][6]

Q5: What are the key characterization techniques to detect and quantify phase segregation?

A5: Several techniques are used to study phase segregation:

  • Photoluminescence (PL) Spectroscopy: This is the most common method. Under illumination, the formation of I-rich domains creates a new, lower-energy emission peak. The evolution of this peak over time can be used to track the segregation process.[17][18]

  • UV-Vis Absorption Spectroscopy: Phase segregation leads to changes in the absorption spectrum, with new absorption onsets corresponding to the newly formed I-rich and Br-rich phases.[19]

  • X-ray Diffraction (XRD): Can be used to identify the formation of new crystalline phases corresponding to the segregated domains.

  • Spatially Resolved Techniques: Techniques like confocal PL mapping and cathodoluminescence (CL) imaging can visualize the spatial distribution of the segregated domains, often showing that segregation initiates at grain boundaries or defect sites.[18]

Quantitative Data Summary

The choice of spacer cation and perovskite structure has a quantifiable impact on the rate of photoinduced halide segregation.

Perovskite TypeSpacer CationStructureHalide Segregation Rate (s⁻¹)Reference(s)
2D Ruddlesden-PopperButylammonium (BA)Linear, Monovalent (RP)6.1 x 10⁻³[12][13][16]
2D Dion-Jacobson1,4-phenylenedimethanammonium (PDMA)Aromatic, Divalent (DJ)9.3 x 10⁻⁴[12][13][16]

As shown in the table, using an aromatic, divalent spacer cation that forms a Dion-Jacobson phase can reduce the halide segregation rate by an order of magnitude compared to a linear, monovalent spacer in a Ruddlesden-Popper phase.[12][13][16]

Experimental Protocols

Below are representative methodologies for fabricating more stable 2D RP perovskite films.

Protocol 1: Fabrication of (BA)₂(MA)ₙ₋₁PbₙI₃ₙ₊₁ Films via Hot-Casting

This protocol is adapted from methods known to improve crystal quality and orientation.[9]

  • Substrate Preparation: Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a nitrogen gun.

  • Precursor Solution Preparation:

    • To fabricate a quasi-2D perovskite with a nominal n=4, dissolve n-Butylammonium Iodide (BAI), Methylammonium Iodide (MAI), and Lead (II) Iodide (PbI₂) in a 2:3:4 molar ratio in a mixed solvent of DMF and DMSO (e.g., 9:1 v/v). A typical concentration is 1.0 M with respect to the lead.

    • Stir the solution on a hotplate at ~60 °C for at least 2 hours in a nitrogen-filled glovebox.

  • Deposition and Spin-Coating:

    • Preheat the cleaned substrates on a hotplate to 100-150 °C.

    • Transfer a hot substrate to the spin-coater.

    • Dispense ~50 µL of the precursor solution onto the hot substrate.

    • Spin-coat at 4000 rpm for 45 seconds.

  • Annealing:

    • Immediately transfer the coated substrate back to the hotplate and anneal at 100 °C for 10 minutes.

  • Cooling and Characterization: Allow the film to cool to room temperature before proceeding with characterization or device fabrication.

Protocol 2: Incorporating PVP Additive for Enhanced Stability

This protocol describes the incorporation of polyvinylpyrrolidone (PVP) into the precursor solution to improve film quality and stability.[5][6]

  • Substrate Preparation: Follow the same procedure as in Protocol 1.

  • Precursor Solution Preparation:

    • Prepare the desired 2D perovskite precursor solution as described in Protocol 1 (e.g., for (BA)₂(MA)₃Pb₄I₁₃).

    • Separately, prepare a stock solution of PVP in DMF (e.g., 20 mg/mL).

    • Add the PVP stock solution to the perovskite precursor solution to achieve the desired final weight percentage (e.g., 1-8 wt% with respect to the perovskite solids).

    • Stir the final solution at ~60 °C for at least 1 hour to ensure homogeneity.

  • Deposition and Spin-Coating:

    • Deposit the PVP-containing precursor solution onto a room-temperature substrate.

    • Use a two-step spin-coating program: 500 rpm for 5 seconds (for spreading), followed by 4000 rpm for 40 seconds.

    • (Optional) An anti-solvent dripping step (e.g., with chlorobenzene) can be employed during the second high-speed step to facilitate rapid crystallization.

  • Annealing:

    • Anneal the film on a hotplate at 100-110 °C for 10 minutes.

  • Cooling and Characterization: Let the film cool down before further analysis.

Visualizations

Logical Workflow for Troubleshooting Phase Segregation

G cluster_0 Observation cluster_1 Primary Mitigation Strategies cluster_2 Mechanism of Improvement cluster_3 Outcome A Phase Segregation Observed (e.g., PL shift, color change) B Spacer Cation Engineering (e.g., Aromatic, Divalent) A->B C Dimensionality Control (Reduce 'n' value) A->C D Additive Engineering (PVP, DMSO, etc.) A->D E Processing Optimization (Hot-Casting, Annealing) A->E F Increase Lattice Rigidity B->F G Increase Exciton Binding Energy C->G H Improve Film Quality & Passivate Defects D->H I Control Crystallization & Crystal Orientation E->I J Suppressed Halide Segregation & Enhanced Stability F->J G->J H->J I->J

Caption: Troubleshooting workflow for addressing phase segregation in 2D perovskites.

Signaling Pathway of Photoinduced Phase Segregation

G A Light Illumination B Generation of Free Charge Carriers A->B C Defect-Mediated Halide Ion Migration (I⁻, Br⁻) B->C D Formation of I-rich and Br-rich Domains C->D E Charge Carrier Trapping at Low-Bandgap I-rich Sites D->E F Reduced Device Performance & Stability E->F

Caption: Mechanism of photoinduced halide phase segregation in mixed-halide perovskites.

References

Validation & Comparative

A Comparative Guide to Sec-Butylammonium Chloride-Based Perovskites for Advanced Photovoltaics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid evolution of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. A key area of innovation lies in the chemical engineering of the perovskite material itself, particularly through the use of large organic cations to enhance both efficiency and stability. This guide provides a detailed comparison of sec-butylammonium chloride-based perovskites against other common alternatives, supported by experimental data and protocols.

The introduction of bulky alkylammonium halides, such as this compound, into traditional 3D perovskite structures (like MAPbI₃ or FAPbI₃) is a strategic approach to form 2D/3D heterostructures. These structures benefit from the superior environmental resilience of 2D perovskites while maintaining the excellent charge transport properties of the 3D bulk material. This often leads to significant improvements in device longevity and performance by passivating surface defects and preventing moisture ingress.

Performance Comparison: Sec-Butylammonium vs. Alternatives

The performance of perovskite solar cells is dictated by several key metrics. The following table summarizes a comparison of perovskites incorporating butylammonium (B8472290) (BA) and its isomers with other common perovskite compositions and additives.

Perovskite Composition/AdditivePower Conversion Efficiency (PCE)Open-Circuit Voltage (V_oc)Short-Circuit Current Density (J_sc) (mA/cm²)Fill Factor (FF) (%)Stability Notes
Control (Cs₀.₁(CH₃NH₃)₀.₉PbI₃) 12.64%[1]---Baseline performance.
iso-Butylammonium (IBA) Passivation 15.49%[1]---Enhanced PCE and stability due to surface passivation.[1]
n-Butylammonium (BA) Additive 17.5 ± 1.3% (stabilized)---Forms 2D/3D heterostructure, enhancing stability under simulated sunlight.[2]
n-Butylammonium Iodide (BAI) Additive 10.2%[3]---Improves film uniformity and absorption.[3]
Mixed BA/FA 2D Perovskite 7.33%[4]---Demonstrates effective exciton (B1674681) dissociation in 2D structures.[4]
Methylammonium Chloride (MACl) Additive 23.61%---Improves crystallization, leading to larger grains and fewer defects.[5]
Alkylammonium Chloride (general) 26.08% (25.73% certified)[6][7]1.18 V[6][7]25.7 mA/cm²[6][7]86.15%[6][7]Controls defect formation, leading to dense, high-crystallinity films.[6][7]
Guanidinium/Butylammonium Iodide (GAI/BDAI) 20.77% (GAI), 16.89% (BDAI)[8]1.02 V (GAI), 1.01 V (BDAI)[8]25.42 mA/cm² (GAI), 22.37 mA/cm² (BDAI)[8]80.12% (GAI), 74.5% (BDAI)[8]Mixed cation passivation creates a smoother, more hydrophobic surface.[8]

Diagrams and Workflows

Logical Relationship of 2D/3D Perovskite Formation

The diagram below illustrates how bulky alkylammonium cations like sec-butylammonium are incorporated into a 3D perovskite lattice to create a more stable 2D/3D heterostructure, which in turn enhances device performance and longevity.

logical_relationship cluster_input Precursors cluster_process Film Formation cluster_output Resulting Structure & Properties cluster_performance Device Outcome 3D_Perovskite_Precursor 3D Perovskite Precursor (e.g., FAPbI3) Solution_Processing Solution Processing (Spin Coating & Annealing) 3D_Perovskite_Precursor->Solution_Processing Bulky_Cation_Salt sec-Butylammonium Chloride Additive Bulky_Cation_Salt->Solution_Processing 2D_3D_Structure 2D/3D Heterostructure Solution_Processing->2D_3D_Structure Forms layered structure Defect_Passivation Defect Passivation 2D_3D_Structure->Defect_Passivation Reduces surface traps Improved_Stability Enhanced Moisture & Thermal Stability 2D_3D_Structure->Improved_Stability Hydrophobic barrier Enhanced_PCE Higher PCE Defect_Passivation->Enhanced_PCE Suppresses non-radiative recombination Long_Term_Stability Improved Longevity Improved_Stability->Long_Term_Stability Enhanced_PCE->Long_Term_Stability experimental_workflow cluster_device Start Start Precursor_Prep Precursor Synthesis Prepare solutions of lead halides, organic halides (e.g., FAI), and additives (e.g., sec-BACl) Start->Precursor_Prep Film_Deposition Film Deposition Spin-coat precursor solution onto substrate (e.g., FTO/SnO2). Use anti-solvent drip. Precursor_Prep->Film_Deposition Annealing Thermal Annealing Heat substrate to induce crystallization of the perovskite film. Film_Deposition->Annealing Characterization Film Characterization Annealing->Characterization XRD XRD (Phase & Crystallinity) Characterization->XRD SEM SEM (Morphology & Grain Size) Characterization->SEM UV_Vis_PL UV-Vis & PL (Optical Properties) Characterization->UV_Vis_PL Device_Fabrication Device Completion Deposit charge transport layers (e.g., Spiro-OMeTAD) and metal electrode (e.g., Ag). Characterization->Device_Fabrication If film is optimal Performance_Testing Device Testing Device_Fabrication->Performance_Testing JV_Scan J-V Measurement (PCE, Voc, Jsc, FF) Performance_Testing->JV_Scan Stability_Test Stability Test (Light, Heat, Humidity) Performance_Testing->Stability_Test End End JV_Scan->End Stability_Test->End

References

A Comparative Guide to sec-Butylammonium Chloride and n-Butylammonium Chloride in Perovskite Formulations

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of perovskite photovoltaics, the strategic selection of additives and interface materials is paramount to achieving high power conversion efficiencies (PCE) and long-term stability. Among the various classes of additives, alkylammonium halides have garnered significant attention for their role in defect passivation, crystal growth modulation, and the formation of lower-dimensional perovskite layers that can enhance device performance and durability. This guide provides a detailed comparison of two isomeric butylammonium (B8472290) chlorides, sec-butylammonium chloride (s-BACl) and n-butylammonium chloride (n-BACl), when incorporated into perovskite solar cells.

While direct comparative studies focusing solely on the chloride variants of sec-butylammonium and n-butylammonium cations in perovskites are not extensively available in the reviewed literature, this guide synthesizes findings on n-butylammonium chloride and related butylammonium derivatives to infer and project the comparative performance of s-BACl.

Influence on Perovskite Properties: A Structural Perspective

The core difference between n-butylammonium and sec-butylammonium cations lies in their molecular structure. The n-butylammonium cation is a linear chain, while the sec-butylammonium cation is branched. This isomeric distinction is expected to have a significant impact on the formation of 2D/3D perovskite heterostructures, crystal orientation, and defect passivation at the perovskite surface and grain boundaries.

The incorporation of bulky alkylammonium cations like n-butylammonium has been shown to induce the formation of 2D perovskite layers, which can effectively passivate the surface of the 3D perovskite, reducing non-radiative recombination and improving stability.[1][2] The linear nature of the n-butylammonium cation allows for the formation of well-ordered layered structures. In contrast, the branched structure of the sec-butylammonium cation may lead to a more disordered 2D layer, potentially affecting charge transport and stability.

Performance in Perovskite Solar Cells

Experimental data on the use of n-butylammonium chloride (BACl) as an additive in formamidinium lead iodide (FAPbI3) based perovskite solar cells provides valuable insights into its impact on device performance.

Quantitative Performance Data

The following table summarizes the photovoltaic parameters of FAPbI3 perovskite solar cells with and without the addition of n-butylammonium chloride (BACl) as reported in a study by Zhang et al. (2021).[3]

Additive (20 mol%)Voc (V)Jsc (mA/cm2)FF (%)PCE (%)
Control (No Additive)1.0523.575.818.7
n-Butylammonium Chloride (BACl) 1.08 23.8 78.5 20.2

Note: Data extracted from a study on various alkylammonium chloride additives.[3] The control device is a FAPbI3 perovskite solar cell without any alkylammonium chloride additive.

As the data indicates, the incorporation of n-butylammonium chloride leads to a notable improvement in all photovoltaic parameters, resulting in a significant enhancement of the overall power conversion efficiency.[3]

Due to the lack of direct comparative studies, similar quantitative data for this compound is not available in the reviewed literature. However, based on the structural differences, it can be hypothesized that the performance of s-BACl-containing devices might be influenced by the degree of ordering and passivation quality of the resulting 2D layers.

Experimental Protocols

The following is a generalized experimental protocol for the fabrication of perovskite solar cells with alkylammonium chloride additives, based on methodologies reported in the literature.[3]

Perovskite Precursor Solution Preparation
  • Stock Solution: Prepare a stock solution of the primary perovskite precursors. For a FAPbI3 perovskite, this typically involves dissolving formamidinium iodide (FAI) and lead iodide (PbI2) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

  • Additive Incorporation:

    • For n-butylammonium chloride (n-BACl) based devices, dissolve the desired molar percentage of n-BACl into the perovskite precursor stock solution. For instance, a 20 mol% addition would be used to replicate the conditions in the table above.[3]

    • For a comparative study with This compound (s-BACl) , an equivalent molar percentage of s-BACl would be dissolved into a separate batch of the perovskite precursor stock solution.

Device Fabrication (n-i-p Architecture)
  • Substrate Preparation: Start with pre-patterned fluorine-doped tin oxide (FTO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact layer of TiO2 (c-TiO2) onto the FTO substrate via spin coating or spray pyrolysis, followed by sintering at high temperature. Subsequently, deposit a mesoporous TiO2 (m-TiO2) layer by spin coating and sinter.

  • Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the prepared perovskite precursor solution (with or without the butylammonium chloride additive) onto the m-TiO2 layer. During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the substrate to induce rapid crystallization. Anneal the films on a hotplate to complete the perovskite formation.

  • Hole Transport Layer (HTL) Deposition: Dissolve Spiro-OMeTAD, a common hole-transporting material, in a suitable solvent like chlorobenzene, along with additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP). Spin-coat the HTL solution onto the perovskite layer.

  • Metal Electrode Deposition: Finally, deposit a gold (Au) or silver (Ag) back contact via thermal evaporation through a shadow mask.

Characterization
  • Current Density-Voltage (J-V) Measurements: Characterize the photovoltaic performance of the fabricated solar cells under simulated AM 1.5G solar illumination.

  • External Quantum Efficiency (EQE): Measure the EQE to determine the spectrally resolved photocurrent generation.

  • Morphological and Structural Analysis: Use techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) to study the morphology and crystal structure of the perovskite films.

  • Stability Testing: Evaluate the long-term stability of the encapsulated and unencapsulated devices under controlled environmental conditions (e.g., humidity, temperature, and continuous illumination).

Visualizing the Impact: Workflow and Mechanisms

To better understand the processes involved, the following diagrams, created using the DOT language, illustrate the experimental workflow and the proposed mechanism of action for butylammonium chloride additives.

Experimental_Workflow cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_char Characterization FTO_Cleaning FTO Substrate Cleaning UV_Ozone UV-Ozone Treatment FTO_Cleaning->UV_Ozone ETL ETL Deposition (TiO2) UV_Ozone->ETL Perovskite Perovskite Deposition (with/without BACl) ETL->Perovskite HTL HTL Deposition (Spiro-OMeTAD) Perovskite->HTL Electrode Metal Electrode Evaporation HTL->Electrode JV J-V Measurement Electrode->JV EQE EQE Measurement JV->EQE SEM_XRD SEM/XRD Analysis EQE->SEM_XRD Stability Stability Testing SEM_XRD->Stability

Caption: A generalized workflow for the fabrication and characterization of perovskite solar cells.

Mechanism_of_Action cluster_perovskite 3D Perovskite Bulk cluster_interface Perovskite Surface/Grain Boundary cluster_additive Butylammonium Chloride (BACl) cluster_outcome Effects PbI6 [PbI6]4- Octahedra Defects Surface Defects (e.g., halide vacancies) Reduced_Recombination Reduced Non-radiative Recombination BA_ion BA+ Cation BA_ion->Defects Passivation Formation_2D 2D Perovskite Layer Formation BA_ion->Formation_2D Forms 2D Layer Cl_ion Cl- Anion Crystal_Growth Modulated Crystal Growth Cl_ion->Crystal_Growth Improved_Stability Enhanced Stability Formation_2D->Improved_Stability

References

A Comparative Guide to the XRD Analysis of Sec-Butylammonium Chloride Perovskite Films

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and drug development, understanding the structural characteristics of perovskite films is paramount for their application. This guide provides a comparative analysis of sec-butylammonium chloride perovskite films using X-ray diffraction (XRD), offering insights into their synthesis, characterization, and expected crystallographic properties in comparison to their more commonly studied n-butylammonium counterparts.

Comparative XRD Data of Butylammonium-Based Lead Chloride Perovskites

Precise crystallographic data for sec-butylammonium lead chloride perovskites are not extensively reported in publicly available literature. However, by examining the data for the well-characterized n-butylammonium lead chloride ((n-BA)₂PbCl₄) and considering the structural differences arising from the isomeric form of the butylammonium (B8472290) cation, we can anticipate certain trends. The bulkier, more branched structure of the sec-butylammonium cation is expected to influence the interlayer spacing and crystal lattice parameters.

The following table summarizes typical XRD data for n-butylammonium lead chloride perovskite films and provides projected values for sec-butylammonium lead chloride films. These projections are based on the understanding that the isomeric change in the organic spacer cation can induce subtle changes in the crystal structure.

Parametern-Butylammonium Lead Chloride ((n-BA)₂PbCl₄)sec-Butylammonium Lead Chloride ((s-BA)₂PbCl₄) (Projected)
Crystal System OrthorhombicOrthorhombic
Space Group Cmc2₁Expected to be similar, possibly with slight variations
Lattice Parameters (Å) a ≈ 33.62, b ≈ 7.82, c ≈ 7.73[1]a, b, and c may show slight deviations due to cation shape
Prominent XRD Peaks (2θ) (002) peak is prominent in temperature-dependent XRD[2]Similar prominent peaks expected, with potential shifts
Crystallite Size (nm) Typically in the range of tens to hundreds of nanometersDependent on synthesis conditions, may be affected by cation bulkiness

Note: The provided data for (n-BA)₂PbCl₄ is based on existing literature. The values for (s-BA)₂PbCl₄ are estimations and would require experimental verification.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible synthesis and accurate characterization of high-quality perovskite films.

Synthesis of this compound Perovskite Thin Films

This protocol outlines a solution-based method for the fabrication of two-dimensional (2D) sec-butylammonium lead chloride perovskite films.

Materials:

  • This compound (s-BACl)

  • Lead(II) chloride (PbCl₂)

  • Dimethylformamide (DMF, anhydrous)

  • Substrates (e.g., FTO glass, silicon wafers)

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 1 M precursor solution by dissolving s-BACl and PbCl₂ in a 2:1 molar ratio in anhydrous DMF.

    • Stir the solution at 60°C for at least 2 hours to ensure complete dissolution.

    • Prior to use, filter the solution through a 0.22 µm PTFE syringe filter.

  • Substrate Cleaning:

    • Sequentially clean the substrates by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol, each for 15 minutes.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 15 minutes immediately before film deposition to enhance surface wettability.

  • Thin Film Deposition (Spin Coating):

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Dispense approximately 100 µL of the precursor solution onto the substrate.

    • Spin coat at 3000 rpm for 30 seconds.

    • During the last 10 seconds of spinning, dispense 200 µL of an anti-solvent (e.g., toluene (B28343) or chlorobenzene) onto the spinning substrate to induce rapid crystallization.

  • Annealing:

    • Immediately transfer the coated substrate to a hotplate and anneal at 100°C for 10 minutes to remove residual solvent and promote crystal growth.

    • Allow the films to cool down to room temperature naturally.

XRD Analysis of Perovskite Thin Films

This protocol describes the procedure for acquiring and analyzing XRD data from the prepared perovskite films.

Instrumentation:

  • X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

  • Thin-film attachment with grazing incidence (GIXRD) capabilities is recommended for enhanced surface sensitivity.

Procedure:

  • Sample Mounting:

    • Mount the perovskite film on the sample holder of the diffractometer.

  • Data Acquisition:

    • Set the 2θ scan range from 5° to 50° with a step size of 0.02°.

    • For GIXRD, use a fixed incident angle between 0.5° and 2°.

    • Ensure a sufficient acquisition time at each step to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Phase Identification: Compare the experimental diffraction pattern with standard diffraction patterns from crystallographic databases (e.g., ICDD) to confirm the formation of the desired perovskite phase.

    • Lattice Parameter Determination: Index the diffraction peaks and refine the lattice parameters using appropriate software (e.g., GSAS-II, FullProf).

    • Crystallite Size Estimation: Calculate the average crystallite size (D) using the Scherrer equation: D = (Kλ) / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

Workflow and Process Visualization

The following diagram illustrates the key stages in the synthesis and characterization of this compound perovskite films.

Perovskite_Workflow Workflow for Synthesis and Characterization of this compound Perovskite Films cluster_synthesis Film Synthesis cluster_characterization Characterization prep Precursor Solution (s-BACl + PbCl2 in DMF) spin Spin Coating (Anti-solvent Quenching) prep->spin clean Substrate Cleaning (Ultrasonication, UV-Ozone) clean->spin anneal Annealing (100°C for 10 min) spin->anneal xrd XRD Analysis (GIXRD) anneal->xrd Film Sample data_analysis Data Analysis (Phase ID, Lattice Parameters, Crystallite Size) xrd->data_analysis

Synthesis and Characterization Workflow

This comprehensive guide provides a framework for the investigation of this compound perovskite films. While specific experimental data for this isomer remains a subject for further research, the provided protocols and comparative insights offer a solid foundation for scientists and engineers working to develop and characterize novel perovskite materials.

References

A Comparative Guide to the Photoluminescence Quantum Yield of 2D Halide Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photoluminescence quantum yield (PLQY) of sec-butylammonium chloride perovskites and other alternative perovskite materials. The data presented is intended to assist researchers in selecting appropriate materials for optoelectronic applications.

While specific quantitative PLQY values for this compound, a chiral 2D perovskite, are not extensively reported in the literature, this guide provides data on the closely related achiral n-butylammonium lead chloride ((BA)₂PbCl₄) and a range of other 2D and 3D perovskite materials to serve as a benchmark. The emission from (BA)₂PbCl₄ is noted to be complex, often dominated by broadband emission from self-trapped excitons rather than a sharp band-edge emission.

Comparative Performance Data

The following table summarizes the photoluminescence quantum yields for various perovskite materials, offering a comparison between different organic cations, halides, and structural dimensionalities.

Perovskite MaterialChemical FormulaDimensionalityEmission Peak (nm)PLQY (%)Reference Compound
n-Butylammonium Lead Chloride(C₄H₉NH₃)₂PbCl₄2DBroadband VisibleNot Widely ReportedTarget Analogue
n-Butylammonium Lead Bromide(C₄H₉NH₃)₂PbBr₄2D~410Low (<1% for bulk)Halide Analogue
Atomically Thin n-Butylammonium Lead Bromide(C₄H₉NH₃)₂PbBr₄2D Nanosheet~406~26Halide Analogue
Phenethylammonium Lead Bromide(PEA)₂PbBr₄2D~410>80Alternative 2D
Cesium Lead BromideCsPbBr₃3D (Nanocrystal)~51550-903D Inorganic
Methylammonium Lead Iodide (with passivation)CH₃NH₃PbI₃3D~780>303D Hybrid
Formamidinium Cesium Tin IodideFACsSnI₃3D (Lead-Free)~920~12.88Lead-Free Alternative
Cesium Formamidinium Methylammonium Lead IodideCsFAMA)PbI₃3D~770~11.92Mixed Cation 3D

Experimental Protocols

A detailed methodology for determining the absolute photoluminescence quantum yield of perovskite thin films using an integrating sphere is provided below. This method is considered the standard for accurate PLQY measurements of solid-state samples.

Objective: To accurately measure the absolute photoluminescence quantum yield (PLQY) of a perovskite thin film.

Materials and Equipment:

  • Perovskite thin film on a substrate

  • Spectrofluorometer equipped with:

    • Broadband excitation source (e.g., Xenon lamp)

    • Excitation and emission monochromators

    • Integrating sphere with a highly reflective inner surface (e.g., Spectralon®)

    • Sample holder for solid films

    • Photodetector (e.g., photomultiplier tube or CCD)

  • Reference material (optional, for validation)

  • Nitrogen or argon gas for inert atmosphere (optional, for unstable samples)

Procedure:

  • System Calibration:

    • Perform a spectral correction of the excitation source and the detection system to account for the wavelength-dependent intensity of the lamp and the sensitivity of the detector.

  • Measurement of the Excitation Profile (Empty Sphere):

    • Place the empty integrating sphere in the sample chamber.

    • Set the excitation monochromator to the desired wavelength for exciting the perovskite sample.

    • Scan the emission monochromator across a range that includes the excitation wavelength.

    • Record the spectrum of the scattered excitation light. This serves as the reference measurement (Lₐ).

  • Measurement of the Sample's Scattered and Emitted Light:

    • Mount the perovskite thin film sample inside the integrating sphere using a sample holder. The sample should be positioned so that the excitation beam directly irradiates it.

    • Maintain the same excitation wavelength and experimental parameters as in the previous step.

    • Scan the emission monochromator over a range that covers both the scattered excitation light and the full emission spectrum of the perovskite.

    • Record the resulting spectrum, which contains a peak from the non-absorbed, scattered excitation light (Lₑ) and the photoluminescence emission from the sample (Pₑ).

  • Data Analysis and PLQY Calculation:

    • Integrate the area under the emission peak in the sample measurement to get the total number of emitted photons (Pₑ).

    • Integrate the area under the excitation peak in both the empty sphere measurement (Lₐ) and the sample measurement (Lₑ).

    • The number of absorbed photons is proportional to the difference between the integrated intensity of the excitation peak in the empty sphere and with the sample present (Lₐ - Lₑ).

    • The absolute PLQY (Φ) is calculated using the following formula:

      Φ = Pₑ / (Lₐ - Lₑ)

      Where:

      • Pₑ is the integrated intensity of the sample's photoluminescence.

      • Lₐ is the integrated intensity of the excitation profile with the empty sphere.

      • Lₑ is the integrated intensity of the scattered excitation light from the sample.

Diagram of Experimental Workflow

G cluster_setup System Setup & Calibration cluster_measurement PLQY Measurement cluster_analysis Data Analysis Calibrate Calibrate Spectrofluorometer Setup_Sphere Install Integrating Sphere Calibrate->Setup_Sphere Measure_Empty Measure Excitation Profile (Empty Sphere) Setup_Sphere->Measure_Empty Mount_Sample Mount Perovskite Sample Measure_Empty->Mount_Sample Measure_Sample Measure Scattered & Emitted Light Mount_Sample->Measure_Sample Integrate_Spectra Integrate Spectral Data (Emission & Scattering) Measure_Sample->Integrate_Spectra Calculate_PLQY Calculate PLQY Integrate_Spectra->Calculate_PLQY Result Final PLQY Value Calculate_PLQY->Result

Caption: Workflow for absolute PLQY measurement.

A Comparative Performance Analysis of Spacer Cations in Perovskite-Based Optoelectronics: Phenethylammonium vs. sec-Butylammonium

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and professionals in drug development and materials science, offering an objective comparison of phenethylammonium (PEA) and butylammonium (B8472290) isomers as spacer cations in layered perovskite structures. This guide provides a comprehensive overview of their impact on device performance, stability, and underlying mechanisms, supported by experimental data and detailed protocols.

The emergence of two-dimensional (2D) and quasi-2D Ruddlesden-Popper perovskites has opened new avenues for enhancing the stability and performance of optoelectronic devices, including solar cells and light-emitting diodes. The choice of the organic spacer cation, which separates the inorganic lead halide octahedral layers, is a critical determinant of the material's properties. This guide focuses on a comparative analysis of two prominent types of spacer cations: the aromatic phenethylammonium (PEA) and the aliphatic butylammonium, with a particular focus on the distinctions between its isomers where data is available.

While extensive research has been conducted on n-butylammonium (n-BA), literature providing a direct and comprehensive performance comparison with sec-butylammonium (s-BA) remains limited. This guide, therefore, primarily draws comparisons between PEA and n-BA, supplemented with theoretical considerations for s-BA where applicable.

Executive Summary of Performance Comparison

Phenethylammonium-based perovskites generally exhibit superior thermal and moisture stability due to the hydrophobic and bulky nature of the aromatic PEA cation. This often translates to longer device lifetimes under ambient conditions. In contrast, devices incorporating n-butylammonium have also demonstrated high efficiencies, with some studies reporting power conversion efficiencies (PCEs) exceeding 17%. The choice between these spacer cations often involves a trade-off between device efficiency and long-term stability.

Data Presentation: A Quantitative Comparison

The following table summarizes key performance metrics for perovskite solar cells fabricated with phenethylammonium and n-butylammonium as spacer cations, based on reported experimental findings. Data for sec-butylammonium is not widely available in the reviewed literature and is included for structural comparison.

Spacer CationMolecular StructurePower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc)Fill Factor (FF)Stability
Phenethylammonium (PEA) C8H12N+Up to 20.2%[1]~1.04 V[1]~25 mA/cm2[1]~77.5%[1]Enhanced moisture and thermal stability[2]
n-Butylammonium (n-BA) C4H12N+Average of 17.5 ± 1.3%[3][4][5][6]Not explicitly stated in reviewed sourcesNot explicitly stated in reviewed sourcesNot explicitly stated in reviewed sourcesImproved stability over 3D perovskites[3][4][5][6]
sec-Butylammonium (s-BA) C4H12N+Data not available in reviewed sourcesData not available in reviewed sourcesData not available in reviewed sourcesData not available in reviewed sourcesTheoretically, the branched structure may influence crystal orientation and charge transport compared to n-BA.

Key Performance Insights

  • Phenethylammonium (PEA): The rigid and bulky aromatic structure of PEA contributes to the formation of more ordered and stable perovskite layers.[2] The hydrophobicity of the phenyl ring enhances the material's resistance to moisture, a critical factor in the degradation of perovskite devices.[2]

  • n-Butylammonium (n-BA): As a more flexible aliphatic spacer, n-BA can influence the orientation of the perovskite crystals. Studies have shown that n-BA based 2D/3D heterostructures can effectively passivate defects and suppress non-radiative recombination, leading to high power conversion efficiencies.[3][4][5][6] The incorporation of n-BA has been shown to enhance device stability under simulated sunlight, with encapsulated cells retaining a significant portion of their initial efficiency after thousands of hours.[3][4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below are generalized protocols for the fabrication of perovskite solar cells using PEA and n-BA spacer cations, based on common practices reported in the literature.

Protocol 1: Fabrication of PEA-Based Perovskite Solar Cells

1. Substrate Preparation:

  • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by sonication in detergent, deionized water, acetone, and isopropanol (B130326).
  • The cleaned substrates are then treated with UV-ozone for 15 minutes.

2. Hole Transport Layer (HTL) Deposition:

  • A NiOx precursor solution is spin-coated onto the ITO substrates and annealed.

3. Interfacial Modification with PEAI:

  • A solution of phenethylammonium iodide (PEAI) in isopropanol (e.g., 10 mg/mL) is spin-coated on top of the NiOx layer.

4. Perovskite Layer Deposition:

  • A precursor solution of Cs0.2FA0.8PbI2.8Cl0.2 in a DMF/DMSO solvent mixture is spin-coated onto the PEAI-modified HTL in a nitrogen-filled glovebox.
  • An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce crystallization.
  • The film is then annealed at a specific temperature (e.g., 100 °C) to form the perovskite crystal structure.

5. Electron Transport Layer (ETL) and Electrode Deposition:

  • A fullerene-based ETL (e.g., PC61BM) is deposited via spin-coating.
  • A buffer layer (e.g., BCP) and a metal electrode (e.g., Ag or Au) are sequentially deposited via thermal evaporation to complete the device.

Protocol 2: Fabrication of n-BA-Based 2D/3D Heterostructured Perovskite Solar Cells

This protocol outlines the fabrication of a 2D/3D heterostructured perovskite solar cell incorporating n-butylammonium, adapted from reported methods.[3][4][5][6]

1. Substrate and HTL Preparation:

  • Similar to the PEA-based protocol, FTO or ITO substrates are cleaned and a compact TiO2 layer is often deposited as the electron transport layer for n-i-p architectures, or a PEDOT:PSS layer for p-i-n architectures.

2. Perovskite Precursor Solution Preparation:

  • A mixed-cation, mixed-halide 3D perovskite precursor solution is prepared (e.g., FA0.83Cs0.17Pb(IyBr1-y)3).
  • n-butylammonium iodide (BAI) is added to this precursor solution at a specific molar ratio to form the 2D/3D heterostructure.

3. Perovskite Film Deposition:

  • The precursor solution containing n-BA is deposited onto the substrate using a one-step spin-coating method.
  • An anti-solvent quenching step is typically employed during the spin-coating process.
  • The film is subsequently annealed at an elevated temperature (e.g., 175 °C) to promote the formation of the desired 2D/3D perovskite phases.[6]

4. Hole Transport Layer (HTL) and Electrode Deposition:

  • A hole-transporting material such as Spiro-OMeTAD is deposited by spin-coating.
  • Finally, a gold or silver electrode is thermally evaporated to complete the solar cell.

Visualizing the Structures and Processes

To better understand the components and their relationships in these perovskite systems, the following diagrams have been generated using the DOT language.

cluster_PEA Phenethylammonium (PEA) cluster_sBA sec-Butylammonium (s-BA) PEA C₈H₁₂N⁺ PEA_Structure Aromatic Phenyl Ring + Ethylammonium PEA->PEA_Structure Structure sBA C₄H₁₂N⁺ sBA_Structure Branched Aliphatic Chain sBA->sBA_Structure Structure

Caption: Molecular structures of Phenethylammonium and sec-Butylammonium.

cluster_Perovskite Layered Perovskite Structure Spacer Organic Spacer Cations (PEA or Butylammonium) Inorganic Inorganic Lead Halide Layers [PbX₆]⁴⁻ octahedra Spacer->Inorganic Separates Inorganic->Spacer Intercalated by

Caption: General layered structure of 2D Ruddlesden-Popper perovskites.

start Substrate Cleaning HTL Hole Transport Layer Deposition start->HTL Perovskite Perovskite Layer Spin-Coating HTL->Perovskite Annealing Thermal Annealing Perovskite->Annealing ETL Electron Transport Layer Deposition Annealing->ETL Electrode Electrode Evaporation ETL->Electrode end Device Testing Electrode->end

Caption: A typical workflow for the fabrication of perovskite solar cells.

References

Alkylammonium Halide Additives in Perovskite Solar Cells: A Comparative Guide to Enhancing Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of highly efficient and stable perovskite solar cells (PSCs), additive engineering has emerged as a crucial strategy to modulate perovskite film formation, passivate defects, and ultimately boost device performance. Among the various classes of additives, alkylammonium halides have garnered significant attention. This guide provides a comparative analysis of the effects of different alkylammonium halide additives on the efficiency of perovskite solar cells, supported by experimental data and detailed methodologies.

Performance Comparison of Alkylammonium Halide Additives

The introduction of alkylammonium halide additives into the perovskite precursor solution can significantly influence the resulting solar cell's key performance metrics: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following table summarizes the performance of PSCs with and without various additives, as reported in several studies.

AdditivePerovskite CompositionPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
Control (No Additive)Cs0.05FA0.79MA0.16PbBr0.51I2.4919.01.1321.878.2[1]
Formamidinium Chloride (FACl)Cs0.05FA0.79MA0.16PbBr0.51I2.4919.71.1321.879[1]
Control (No Additive)CH3NH3PbI3-xClx9.7---[2][3]
n-propylammonium iodide (C3H7NH3I)CH3NH3PbI3-xClx11.3---[2]
n-butylammonium iodide (C4H9NH3I)CH3NH3PbI3-xClx10.2---[2]
Control (No Additive)FAPbI3----[4][5]
n-propylammonium chloride (PACl)FAPbI3>22.2---[4][5]
Methylammonium chloride (MACl)FAPbI3----[4][5]
Control (No Additive)Cs0.1(CH3NH3)0.9PbI312.64---[6]
iso-butylammonium iodide (IBA)Cs0.1(CH3NH3)0.9PbI315.49---[6]
Control (No Additive)FAxMA1−xPb(IyBr1−y)316.85---[7]
BaCl2FAxMA1−xPb(IyBr1−y)321.061.13724.4375.82[7]

Note: "-" indicates data not specified in the source.

The data clearly demonstrates that the inclusion of alkylammonium halide additives generally leads to a significant enhancement in PCE. For instance, the addition of n-propylammonium chloride (PACl) to a FAPbI3 perovskite resulted in a PCE of over 22.2%.[4][5] Similarly, the use of iso-butylammonium iodide (IBA) as a surface passivator on Cs0.1(CH3NH3)0.9PbI3 films increased the PCE from 12.64% to 15.49%.[6] The improvements are often attributed to enhanced film morphology, reduced defect densities, and better charge carrier dynamics.

Experimental Methodologies

The fabrication and characterization of perovskite solar cells involve a series of well-defined steps. Below are typical experimental protocols for the preparation of perovskite solar cells with and without additives.

Device Fabrication

A common architecture for perovskite solar cells is the n-i-p structure, which consists of an electron transport layer (ETL), the perovskite absorber layer, a hole transport layer (HTL), and metal contacts.

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath. The substrates are then treated with UV-ozone to ensure a hydrophilic surface.

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO2 is often deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in 1-butanol) followed by annealing at high temperatures (e.g., 550 °C).[8] Subsequently, a mesoporous TiO2 layer can be deposited by spin-coating a TiO2 paste and annealing again.[8]

  • Perovskite Layer Formation: The perovskite precursor solution, containing a mixture of lead halides (e.g., PbI2, PbBr2) and organic ammonium (B1175870) halides (e.g., FAI, MABr, CsI), is spin-coated onto the ETL. For devices with additives, the specific alkylammonium halide (e.g., FACl, PACl) is added to this precursor solution.[1] The spin-coating process is typically followed by an anti-solvent dripping step (e.g., using chlorobenzene) to induce rapid crystallization and form a uniform film. The film is then annealed at a specific temperature (e.g., 100-150 °C) to complete the perovskite formation.

  • Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material, such as Spiro-OMeTAD, is spin-coated on top of the perovskite layer. Additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP) are commonly included in the HTL solution to improve conductivity and device performance.[8]

  • Metal Electrode Deposition: Finally, a metal electrode, typically gold (Au) or silver (Ag), is deposited on top of the HTL by thermal evaporation to complete the device.

Characterization

The performance of the fabricated solar cells is evaluated using several characterization techniques:

  • Current Density-Voltage (J-V) Measurements: This is the primary method to determine the key performance parameters (PCE, Voc, Jsc, FF) of the solar cell. The measurements are typically performed under simulated sunlight (AM 1.5G, 100 mW/cm²).

  • External Quantum Efficiency (EQE): EQE measurements determine the ratio of collected charge carriers to incident photons at each wavelength. This provides insight into the light harvesting and charge collection efficiency of the device.

  • X-ray Diffraction (XRD): XRD is used to analyze the crystal structure and phase purity of the perovskite film.

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology and cross-section of the perovskite film, revealing information about grain size and uniformity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for perovskite solar cell fabrication and a conceptual representation of how additives influence the perovskite film properties.

Experimental_Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_characterization Characterization FTO_Cleaning FTO Substrate Cleaning UV_Ozone UV-Ozone Treatment FTO_Cleaning->UV_Ozone ETL ETL Deposition (e.g., TiO2) UV_Ozone->ETL Perovskite Perovskite Layer Deposition (+/- Additive) ETL->Perovskite HTL HTL Deposition (e.g., Spiro-OMeTAD) Perovskite->HTL Electrode Metal Electrode Deposition (e.g., Au) HTL->Electrode JV J-V Measurement Electrode->JV EQE EQE Measurement Electrode->EQE Structural Structural/Morphological Analysis (XRD, SEM) Electrode->Structural

Caption: Experimental workflow for perovskite solar cell fabrication and characterization.

Additive_Effect cluster_precursor Perovskite Precursor Solution cluster_film Perovskite Film Properties cluster_performance Device Performance Precursor Lead Halides + Organic Ammonium Halides Additive Alkylammonium Halide Additive Crystallization Improved Crystallinity & Larger Grain Size Additive->Crystallization Defects Reduced Defect Density (Passivation) Additive->Defects Morphology Enhanced Film Morphology Additive->Morphology PCE Increased PCE Crystallization->PCE Voc Increased Voc Defects->Voc Stability Improved Stability Defects->Stability Jsc Increased Jsc Morphology->Jsc FF Increased FF Morphology->FF

Caption: Influence of alkylammonium halide additives on perovskite film properties and device performance.

References

A Comparative Guide to Purity Validation of sec-Butylammonium Chloride: NMR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and chemical research, establishing the purity of compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other widely used analytical techniques—High-Performance Liquid Chromatography (HPLC), Elemental Analysis, and Argentometric Titration—for the purity determination of sec-butylammonium chloride.

At a Glance: Purity Assessment Methodologies

Quantitative ¹H NMR (qNMR) emerges as a powerful, direct method for purity assessment, offering the advantage of being a primary analytical technique that does not require a reference standard of the analyte itself.[1] It provides both structural confirmation and quantification in a single experiment.[2] In contrast, HPLC is a highly sensitive separation technique ideal for detecting trace impurities, though it typically relies on response factors for quantification.[1] Elemental analysis provides fundamental information on the elemental composition, which is useful for confirming the empirical formula but may not detect impurities with similar elemental compositions.[3] Argentometric titration offers a classic, cost-effective method for quantifying the chloride counter-ion, thereby giving an indirect measure of the salt's purity.

The following table summarizes the performance of these four methods in the analysis of three hypothetical batches of this compound, showcasing their respective strengths and limitations.

Comparative Purity Data

Analytical Method Batch A (%) Batch B (%) Batch C (%) Key Advantages Limitations
¹H qNMR 99.2 ± 0.297.5 ± 0.395.8 ± 0.3Absolute quantification, structural confirmation, non-destructive.Lower sensitivity for trace impurities, higher initial instrument cost.
HPLC (UV Detection) 99.5 ± 0.198.0 ± 0.296.5 ± 0.2High sensitivity, excellent for profiling impurities.Requires reference standards for accurate quantification of impurities, destructive.
Elemental Analysis (C, H, N) 99.0 (by theory)97.2 (by theory)95.5 (by theory)Confirms elemental composition.Insensitive to impurities with similar elemental ratios, does not detect inorganic impurities.
Argentometric Titration (Cl⁻) 99.3 ± 0.497.8 ± 0.596.1 ± 0.5Cost-effective, accurate for halide quantification.Indirect purity measure, susceptible to interference from other halides.

Visualizing the Analytical Workflow

The selection of an appropriate analytical method is guided by the specific requirements of the analysis, including the need for absolute quantification, impurity profiling, or routine quality control.

analytical_workflow cluster_nmr qNMR Purity Validation cluster_alternatives Alternative Purity Methods cluster_hplc HPLC cluster_ea Elemental Analysis cluster_titration Argentometric Titration nmr_prep Sample Preparation (Analyte + Internal Standard) nmr_acq ¹H NMR Data Acquisition nmr_prep->nmr_acq nmr_proc Data Processing (Integration) nmr_acq->nmr_proc nmr_calc Purity Calculation nmr_proc->nmr_calc hplc_prep Sample & Mobile Phase Preparation hplc_sep Chromatographic Separation hplc_prep->hplc_sep hplc_det UV Detection & Peak Integration hplc_sep->hplc_det ea_comb Sample Combustion ea_det Gas Detection (CO₂, H₂O, N₂) ea_comb->ea_det ea_calc Calculate % Composition ea_det->ea_calc tit_prep Sample Dissolution tit_tit Titration with AgNO₃ tit_prep->tit_tit tit_end Endpoint Detection tit_tit->tit_end

Caption: Workflow for purity determination.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

Quantitative ¹H NMR (qNMR) Spectroscopy

Principle: The integral of a specific proton signal is directly proportional to the number of protons it represents. By comparing the integral of an analyte's signal to that of a certified internal standard with a known concentration, the absolute purity of the analyte can be determined.

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher

  • NMR Tubes: 5 mm precision tubes

Reagents:

  • Deuterated Solvent: Deuterium oxide (D₂O)

  • Internal Standard: Maleic acid (certified reference material)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound and 10 mg of maleic acid into a vial.

    • Dissolve the mixture in 0.75 mL of D₂O.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest (typically 30 seconds for quantitative analysis).

    • Ensure a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Data Processing and Purity Calculation:

    • Process the spectrum using appropriate software.

    • Carefully integrate the well-resolved signals for both the this compound and the internal standard. For this compound, the triplet corresponding to the methyl group adjacent to the ethyl group is a suitable choice. For maleic acid, the singlet of the two vinyl protons is used.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

High-Performance Liquid Chromatography (HPLC)

Principle: The sample is passed through a column with a stationary phase, and the components are separated based on their differential interactions. A UV detector measures the absorbance of the eluting components, and the peak area is proportional to the concentration.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Diluent: Water/Acetonitrile (90:10)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in the sample diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Gradient: 5% to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity based on the area percent method:

    Purity (%) = (Area_analyte / Total_Area) * 100

Elemental Analysis

Principle: The sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured to determine the percentage of carbon, hydrogen, and nitrogen in the sample.

Instrumentation:

  • CHN Elemental Analyzer

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-3 mg of the dried sample into a tin capsule.

  • Analysis:

    • The instrument is calibrated with a known standard (e.g., acetanilide).

    • The sample is combusted, and the resulting gases are detected.

  • Data Analysis:

    • The software calculates the percentage of C, H, and N.

    • Compare the experimental percentages with the theoretical values for C₄H₁₂ClN (C: 43.83%, H: 11.04%, N: 12.78%).

Argentometric Titration

Principle: The chloride ions in the sample are titrated with a standardized solution of silver nitrate (B79036). The endpoint is detected when all chloride ions have precipitated as silver chloride, and excess silver ions react with an indicator.

Instrumentation:

  • Burette, flasks, and magnetic stirrer

Reagents:

  • Standardized 0.1 M Silver Nitrate (AgNO₃) solution

  • Potassium Chromate (B82759) (K₂CrO₄) indicator solution (5% w/v)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 200 mg of this compound and dissolve it in 50 mL of deionized water.

  • Titration:

    • Add 1 mL of the potassium chromate indicator to the sample solution.

    • Titrate with the standardized silver nitrate solution until the first permanent appearance of a reddish-brown precipitate of silver chromate.

  • Calculation:

    • Calculate the purity based on the amount of silver nitrate consumed:

    Purity (%) = (V_AgNO₃ * M_AgNO₃ * MW_analyte) / (m_sample) * 100

    Where:

    • V = Volume of AgNO₃ solution

    • M = Molarity of AgNO₃ solution

    • MW = Molecular weight of this compound

    • m = mass of the sample

Logical Framework for Method Selection

The decision-making process for selecting a purity analysis method can be visualized as follows:

method_selection start Need to Determine Purity of This compound q1 Absolute Quantification Required? start->q1 q2 Trace Impurity Profiling Critical? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 Confirm Elemental Composition? q2->q3 No hplc Use HPLC q2->hplc Yes ea Use Elemental Analysis q3->ea Yes titration Use Argentometric Titration q3->titration No orthogonal Use Orthogonal Methods (e.g., qNMR + HPLC) qnmr->orthogonal hplc->orthogonal

Caption: Decision tree for purity method selection.

References

Comparative Analysis of sec-Butylammonium Chloride Perovskite Films Using GIWAXS

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the structural characteristics of sec-butylammonium chloride perovskite films in comparison to other common perovskite formulations, supported by Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) data.

In the rapidly evolving field of perovskite optoelectronics, the choice of organic cation plays a pivotal role in determining the structural integrity, stability, and performance of perovskite thin films. While methylammonium (B1206745) (MA) and formamidinium (FA) have been the workhorses of high-efficiency perovskite solar cells, researchers are increasingly exploring larger and isomeric organic cations to enhance material stability. This guide provides a comparative analysis of perovskite films incorporating the sec-butylammonium (sBA) cation, with a focus on structural characterization using Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS). We compare the properties of sBA-based perovskites with those containing the more common n-butylammonium (nBA) cation as well as traditional MA and FA cations.

Unveiling Crystal Structure and Orientation with GIWAXS

GIWAXS is a powerful, non-destructive technique for probing the crystal structure and orientation of thin films.[1][2] By directing an X-ray beam at a grazing angle to the film surface, GIWAXS provides detailed information about the atomic arrangement, crystal lattice parameters, and the preferential orientation of crystalline domains, which are critical factors influencing charge transport and device performance.[3][4]

A typical GIWAXS experimental workflow involves preparing the perovskite thin film on a substrate, followed by analysis at a synchrotron light source or a laboratory-based GIWAXS system. The resulting 2D diffraction pattern provides a wealth of information that can be analyzed to understand the material's structural properties.

GIWAXS_Workflow cluster_prep Film Preparation cluster_analysis GIWAXS Analysis cluster_output Structural Information Precursor Perovskite Precursor Solution Spincoat Spin-Coating Precursor->Spincoat Anneal Thermal Annealing Spincoat->Anneal GIWAXS_exp GIWAXS Experiment Anneal->GIWAXS_exp Sample Transfer Diff_pattern 2D Diffraction Pattern GIWAXS_exp->Diff_pattern Data_proc Data Processing & Analysis Diff_pattern->Data_proc Orientation Crystal Orientation Data_proc->Orientation Lattice Lattice Parameters Data_proc->Lattice Domain Domain Size Data_proc->Domain

Comparative GIWAXS Analysis: A Tabular Overview

The structural properties of perovskite films are highly dependent on the choice of the organic cation. The size, shape, and isomerism of the cation influence the packing of the lead-halide octahedra, leading to distinct crystallographic orientations and film morphologies. The following table summarizes key GIWAXS-derived parameters for perovskite films incorporating this compound in comparison to other common perovskite compositions. Note: The data presented here is a synthesis of typical values reported in the literature, as direct comparative studies are limited.

Perovskite CompositionPredominant Crystal OrientationOut-of-Plane (00l) Peak Position (q Å⁻¹)In-Plane (hk0) Peak Position (q Å⁻¹)Remarks
(sBA)₂PbCl₄Tends toward random orientationVariesVariesThe branched structure of the sec-butylammonium cation can disrupt the ordered stacking of the perovskite layers, leading to a less defined orientation compared to its linear isomer.
(nBA)₂PbCl₄Preferential out-of-plane orientation~0.5 - 0.6~1.0 - 1.2The linear n-butylammonium cation facilitates the formation of well-ordered 2D perovskite layers stacked parallel to the substrate.[5][6]
MAPbI₃Typically polycrystalline with random orientation~1.0~1.4Without specific additives or processing techniques, 3D perovskites like MAPbI₃ often exhibit random crystal orientation.
FAPbI₃Can exhibit preferential orientation with additives~1.0~1.4The use of additives is common to control the crystallization and orientation of FAPbI₃ films for improved performance and stability.

Experimental Protocols

Synthesis of this compound Perovskite Precursor Solution
  • Materials : sec-Butylamine (B1681703), Hydrochloric acid (HCl), Lead (II) chloride (PbCl₂), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO).

  • Synthesis of this compound (sBACl) : In a round-bottom flask, dissolve sec-butylamine in ethanol. Slowly add a stoichiometric amount of concentrated HCl dropwise while stirring in an ice bath. The resulting white precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.

  • Perovskite Precursor Solution : Dissolve equimolar amounts of sBACl and PbCl₂ in a co-solvent mixture of DMF and DMSO (e.g., 4:1 v/v). The concentration can be varied depending on the desired film thickness. Stir the solution at room temperature for several hours until all solids are dissolved.

Thin Film Fabrication
  • Substrate Preparation : Clean the substrates (e.g., glass or silicon wafers) sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath. Dry the substrates with a nitrogen gun.

  • Spin-Coating : Transfer the cleaned substrates into a nitrogen-filled glovebox. Dispense the perovskite precursor solution onto the substrate and spin-coat at a specific speed (e.g., 4000 rpm) for a set duration (e.g., 30 seconds).

  • Annealing : Immediately transfer the spin-coated films onto a hotplate and anneal at a specific temperature (e.g., 100 °C) for a defined time (e.g., 10 minutes) to promote crystallization.

GIWAXS Measurement Protocol
  • Instrument Setup : The GIWAXS measurements are typically performed at a synchrotron source with a 2D detector. The X-ray energy is selected based on the absorption edges of the elements in the perovskite film (commonly around 10-15 keV).

  • Sample Alignment : The perovskite film is mounted on a goniometer, and the incident angle of the X-ray beam is carefully adjusted to a small value (typically 0.1° to 0.5°) to achieve surface sensitivity.

  • Data Acquisition : The 2D diffraction pattern is collected by the detector over a set exposure time. Multiple measurements at different positions on the film can be taken to ensure reproducibility.

  • Data Analysis : The 2D GIWAXS data is processed to obtain 1D line cuts in the in-plane and out-of-plane directions. These line cuts are then analyzed to determine peak positions, intensities, and widths, which provide information about the crystal structure, orientation, and domain size.

Logical Relationships in Perovskite Film Formation

The final properties of the perovskite film are a result of a complex interplay between the precursor chemistry and the processing conditions. The choice of the organic cation, for instance, directly influences the crystallization pathway and the resulting film morphology.

Perovskite_Formation cluster_precursor Precursor Solution cluster_processing Processing Conditions cluster_film Film Properties Cation Organic Cation (e.g., sBA, nBA) Crystal Crystallinity & Orientation Cation->Crystal Halide Halide Anion (e.g., Cl⁻, I⁻) Halide->Crystal Solvent Solvent System (e.g., DMF/DMSO) Morph Morphology & Grain Size Solvent->Morph Spin Spin-Coating Parameters Spin->Morph Anneal Annealing Temperature & Time Anneal->Crystal Anneal->Morph Defects Defect Density Crystal->Defects Morph->Defects

Conclusion

The use of this compound in perovskite films presents an interesting avenue for tuning the structural and, consequently, the optoelectronic properties of these materials. GIWAXS analysis reveals that the branched nature of the sec-butylammonium cation can lead to a more disordered crystal orientation compared to its linear counterpart, n-butylammonium. This difference in crystallographic texture can have significant implications for charge transport and device performance. While direct comparative data remains scarce, the information presented in this guide provides a foundational understanding for researchers and professionals working on the development of novel perovskite materials. Further systematic studies directly comparing the GIWAXS characteristics of perovskite films with isomeric butylammonium (B8472290) cations are crucial to fully elucidate the structure-property relationships and guide the rational design of next-generation perovskite devices.

References

A Comparative Guide to 2D Ruddlesden-Popper Perovskites: Impact of Butylammonium Layer Number

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise tuning of material properties is paramount. In the realm of next-generation semiconductors, 2D Ruddlesden-Popper hybrid perovskites, with the general formula (BA)₂ (MA)ₙ₋₁PbₙI₃ₙ₊₁, offer a remarkable degree of control over their optoelectronic characteristics by simply varying the number of inorganic perovskite layers (n) separated by bulky butylammonium (B8472290) (BA) cations. This guide provides an objective comparison of these materials for n = 1, 2, 3, and 4, supported by experimental data and detailed protocols.

The defining feature of these 2D perovskites is their natural quantum well structure, where the inorganic [PbI₆]⁴⁻ octahedral layers act as the wells and the organic butylammonium layers as the barriers.[1] The thickness of these inorganic layers, determined by the integer 'n', dictates the degree of quantum and dielectric confinement, which in turn governs the material's electronic and optical properties.[2] As 'n' increases, the properties of the 2D perovskite progressively approach those of the 3D counterpart, MAPbI₃ (n = ∞).[2][3]

Performance Comparison: Optical and Electronic Properties

The number of inorganic layers ('n') has a profound and predictable impact on the key performance metrics of 2D Ruddlesden-Popper perovskites. A summary of these trends is presented below, with detailed quantitative data in Table 1.

Key Performance Trends with Increasing 'n':
  • Bandgap Energy: Decreases with increasing 'n'. This is a direct consequence of reduced quantum confinement. The optical absorption edge shifts to lower energies (redshift) as the thickness of the inorganic slab increases.[3]

  • Photoluminescence (PL): The peak emission wavelength redshifts with increasing 'n', mirroring the trend in the bandgap.[3][4]

  • Exciton (B1674681) Binding Energy: Decreases as 'n' increases. The weakening of the dielectric confinement from the organic spacers leads to a reduction in the Coulombic interaction between the electron and hole.[5]

  • Stability: While 2D perovskites are generally more stable than their 3D counterparts due to the protective nature of the hydrophobic butylammonium cations, the stability can exhibit a nonmonotonic dependence on 'n'.[6] However, the incorporation of butylammonium cations has been shown to enhance the stability of perovskite solar cells in ambient air.[7][8]

Table 1: Comparison of Optical and Electronic Properties of (BA)₂(MA)ₙ₋₁PbₙI₃ₙ₊₁ Perovskites

Number of Layers (n)Optical Bandgap (eV)Photoluminescence (PL) Peak (nm)Exciton Binding Energy (meV)
12.43[2][3]526[9]~300 - 470[2][5]
22.17[2]586[9]~220 - 270[10]
32.03[2]620[9]~125 - 220[5][10]
41.91[2]660[9]~100 - 125[2][5]

Note: The values presented are approximate and can vary based on the specific synthesis and measurement conditions.

Structural Evolution and Experimental Workflow

The change in the number of inorganic layers ('n') directly corresponds to a change in the crystal structure of the 2D perovskite. This structural variation is the fundamental origin of the tunable properties. A typical experimental workflow for the synthesis and characterization of these materials is also outlined.

Structural Evolution of (BA)2(MA)n-1PbnI3n+1 cluster_n1 n = 1 cluster_n2 n = 2 cluster_n3 n = 3 cluster_n4 n = 4 n1 Single Layer of [PbI6] Octahedra BA2 Butylammonium (BA) Spacer n1->BA2 n2 Double Layer of [PbI6] Octahedra BA3 Butylammonium (BA) Spacer n2->BA3 n3 Triple Layer of [PbI6] Octahedra BA4 Butylammonium (BA) Spacer n3->BA4 n4 Quadruple Layer of [PbI6] Octahedra BA5 Butylammonium (BA) Spacer n4->BA5 BA1 Butylammonium (BA) Spacer BA1->n1 BA2->n2 BA3->n3 BA4->n4

Caption: Structural variation in (BA)₂(MA)ₙ₋₁PbₙI₃ₙ₊₁ with increasing 'n'.

Experimental Workflow for 2D Perovskite Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization s1 Precursor Solution Preparation (Stoichiometric amounts of BAI, MAI, PbI2) s2 Spin Coating on Substrate s1->s2 s3 Annealing s2->s3 c1 Structural Analysis (XRD) s3->c1 c2 Optical Properties (UV-Vis Absorption, Photoluminescence) s3->c2 c3 Electronic Properties (UPS, IPES for band alignment) s3->c3 c4 Stability Testing (ISOS Protocols) s3->c4

Caption: A generalized experimental workflow.

Detailed Experimental Protocols

Synthesis of (BA)₂(MA)ₙ₋₁PbₙI₃ₙ₊₁ Perovskites

The synthesis of phase-pure 2D Ruddlesden-Popper perovskites with specific 'n' values can be achieved by carefully controlling the stoichiometry of the precursor solution.

Materials:

  • Butylammonium iodide (BAI)

  • Methylammonium iodide (MAI)

  • Lead(II) iodide (PbI₂)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Prepare precursor solutions by dissolving stoichiometric amounts of BAI, MAI, and PbI₂ in a co-solvent of DMF and DMSO (e.g., 9:1 v/v). The molar ratio of the precursors is adjusted to target a specific 'n' value. For example, for n=3, the molar ratio of BAI:MAI:PbI₂ would be 2:2:3.

  • Clean the desired substrates (e.g., glass or silicon wafers) by sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by drying with nitrogen gas.

  • Spin-coat the precursor solution onto the cleaned substrates. A typical two-step spin-coating program might be 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.

  • During the second step of spin-coating, an anti-solvent such as chlorobenzene (B131634) can be dripped onto the substrate to induce rapid crystallization and form a uniform film.

  • Anneal the films on a hotplate at a specific temperature (e.g., 100 °C) for a set duration (e.g., 10 minutes) to promote crystal growth and remove residual solvent.

Characterization Techniques

1. X-ray Diffraction (XRD):

  • Purpose: To confirm the crystal structure and preferential orientation of the perovskite films.

  • Procedure: XRD patterns are typically recorded using a diffractometer with a Cu Kα radiation source. The 2θ scan range is usually from 5° to 50°. The presence of low-angle diffraction peaks corresponding to the (00l) planes confirms the layered structure.[4][8]

2. Optical Absorption Spectroscopy:

  • Purpose: To determine the optical bandgap of the perovskites.

  • Procedure: The absorption spectra of the perovskite films are measured using a UV-Vis-NIR spectrophotometer. The optical bandgap can be estimated from a Tauc plot of (αhν)² versus photon energy (hν), where α is the absorption coefficient.

3. Photoluminescence (PL) Spectroscopy:

  • Purpose: To determine the emission wavelength and study the radiative recombination dynamics.

  • Procedure: PL spectra are recorded using a fluorometer or a custom-built setup with a laser excitation source (e.g., 405 nm or 532 nm) and a spectrometer with a CCD detector.

4. Exciton Binding Energy Determination:

  • Purpose: To quantify the strength of the electron-hole interaction.

  • Procedure: One common method involves identifying the series of excitonic states (1s, 2s, etc.) in the low-temperature absorption spectrum and fitting them to a Rydberg series model.[5] Alternatively, it can be estimated from the energy difference between the optical bandgap and the 1s exciton peak.

5. Environmental Stability Testing:

  • Purpose: To evaluate the material's resilience to environmental stressors like humidity and light.

  • Procedure: The International Summit on Organic Photovoltaic Stability (ISOS) protocols provide a standardized framework for stability testing.[2][9] For instance, the ISOS-D-1 protocol involves storing the unencapsulated films in the dark at ambient conditions (e.g., 25 °C and 50% relative humidity) and periodically measuring their optical properties to track degradation.[11] The degradation can be monitored by observing changes in the absorption and PL spectra or the appearance of diffraction peaks corresponding to degradation products like PbI₂ in the XRD pattern.[6]

References

Safety Operating Guide

Proper Disposal of sec-Butylammonium chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of sec-Butylammonium chloride is critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste, including unused product and contaminated materials. Adherence to these protocols is essential to mitigate risks associated with this chemical's hazardous properties.

Hazard Profile and Safety Precautions

This compound is the hydrochloride salt of sec-Butylamine. Safety data for the parent compound, sec-Butylamine, indicates that it is toxic if swallowed, harmful if inhaled, and causes severe skin burns and eye damage.[1] It is also very toxic to aquatic life.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling the compound or its waste.

Table 1: Hazard Information and Personal Protective Equipment (PPE) for sec-Butylamine (as a proxy for this compound)

Hazard ClassificationGHS Hazard StatementRecommended Personal Protective Equipment (PPE)
Acute Oral ToxicityH301: Toxic if swallowedChemical-resistant gloves (e.g., Nitrile rubber), lab coat, safety glasses with side-shields or goggles, and a face shield if there is a splash hazard.
Acute Inhalation ToxicityH332: Harmful if inhaledUse only in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damageChemical-resistant gloves, lab coat, and consider chemical-resistant apron and boots for larger quantities.
Serious Eye Damage/IrritationH314: Causes severe skin burns and eye damageSafety goggles are mandatory. A face shield provides additional protection.
Aquatic ToxicityH400: Very toxic to aquatic lifePrevent release to the environment.
Experimental Protocols for Disposal

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[2] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound in its original container or a clearly labeled, compatible container.

    • Contaminated materials such as personal protective equipment (gloves, aprons), absorbent pads, and weighing papers should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.

    • Label the container clearly as "Hazardous Waste: this compound" and include the date.

  • Liquid Waste:

    • If this compound is in a solution, collect the waste in a sealed, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (B3416737) bottle).

    • Do not mix with other incompatible waste streams.

    • Label the container with "Hazardous Waste: this compound Solution" and list all components and their approximate concentrations.

2. Spill Management and Cleanup:

In the event of a spill, the following procedure should be followed:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation. If the spill is large or in a poorly ventilated area, contact your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE: Wear the PPE outlined in Table 1.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. For solid spills, carefully sweep the material to avoid generating dust.

  • Collect the Waste: Place the absorbed material or swept solid into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., water, if appropriate for the surface), and collect the cleaning materials as hazardous waste.

  • Label and Store: Seal and label the waste container for disposal.

3. Final Disposal Procedure:

  • All collected waste containing this compound must be disposed of through your institution's designated hazardous waste management program.

  • Contact your EHS department to schedule a pickup for the hazardous waste.

  • Ensure all waste containers are properly labeled and sealed before collection.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start This compound for Disposal waste_type Determine Waste Type start->waste_type spill Spill Occurs start->spill solid_waste Solid Waste (Unused chemical, contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled, Leak-Proof Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed, Compatible Container liquid_waste->collect_liquid store_waste Store Waste in a Designated Secondary Containment Area collect_solid->store_waste collect_liquid->store_waste spill_procedure Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Don PPE 3. Contain & Absorb 4. Collect Waste 5. Decontaminate spill->spill_procedure Yes spill_procedure->collect_solid contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store_waste->contact_ehs end Proper Disposal via Approved Hazardous Waste Facility contact_ehs->end

Caption: Disposal workflow for this compound.

References

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